Dimethyl Fumarate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+ | |
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InChI Key |
LDCRTTXIJACKKU-ONEGZZNKSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
COC(=O)/C=C/C(=O)OC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Record name | DIMETHYL FUMARATE | |
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DSSTOX Substance ID |
DTXSID4060787 | |
| Record name | Dimethyl fumarate | |
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Molecular Weight |
144.12 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | Dimethyl fumarate | |
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Boiling Point |
193 °C | |
| Record name | Dimethyl fumarate | |
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Solubility |
Highly soluble in water, Soluble in acetone, chloroform, Solubility in water, g/l: 1.6 (poor) | |
| Record name | Dimethyl fumarate | |
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Density |
1.37 g/cu cm at 20 °C, 1.37 g/cm³, Relative density (water = 1): 1.4 | |
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Vapor Density |
Relative vapor density (air = 1): 5 | |
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Vapor Pressure |
3.83 [mmHg], negligible | |
| Record name | Dimethyl fumarate | |
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Color/Form |
White to off-white powder, Crystals | |
CAS No. |
624-49-7, 23055-10-9 | |
| Record name | Dimethyl fumarate | |
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Melting Point |
101.70 °C, 102 °C, 104 °C | |
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Foundational & Exploratory
Dimethyl fumarate history and discovery in neuroscience
An In-depth Technical Guide to Dimethyl Fumarate in Neuroscience
Introduction: From Dermatology to Neurology
This compound (DMF) is an oral therapeutic agent that has undergone a remarkable journey from a traditional remedy for psoriasis to a significant disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS)[1][2][3][4]. Its history began in the 1950s when the German chemist Walter Schweckendiek, suffering from psoriasis himself, investigated fumaric acid as a potential treatment, based on the hypothesis of a dysfunctional Krebs cycle[5][6]. This led to the development of a mixture of fumaric acid esters (FAEs), including DMF, which was approved in Germany in 1994 for severe psoriasis under the brand name Fumaderm®[5][2][3][4].
Subsequent research identified DMF as the primary active component of this mixture[1][2][4]. Given that psoriasis and multiple sclerosis share immune-mediated inflammatory origins, the success of FAEs in dermatology prompted exploration of their potential in neuroscience[1]. Preclinical studies in the 2000s demonstrated that DMF possessed not only immunomodulatory properties but also neuroprotective effects[5][6]. This dual action made it an attractive candidate for MS, a disease characterized by both inflammation and neurodegeneration. Following successful Phase II and pivotal Phase III clinical trials, an oral formulation of DMF, initially known as BG-12 (Tecfidera®), was approved by the U.S. Food and Drug Administration (FDA) in 2013 for relapsing forms of MS[5][6][7][8].
Core Mechanism of Action in Neuroscience
The therapeutic effects of this compound in multiple sclerosis are attributed to its ability to modulate complex inflammatory and cellular stress-response pathways. While the exact mechanism is not fully elucidated, it is understood to involve both Nrf2-dependent and Nrf2-independent pathways that collectively result in anti-inflammatory and cytoprotective outcomes[9][10]. DMF itself is a prodrug that is rapidly metabolized to its active metabolite, monomethyl fumarate (MMF), which is believed to mediate most of its systemic effects[2][8][11].
The Nrf2-Dependent Antioxidant Response Pathway
A central mechanism of DMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway[7][10][11][12]. Nrf2 is a transcription factor that regulates the expression of a wide array of genes involved in antioxidant defense and cellular protection[11][13].
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1)[11][12]. DMF, being an electrophilic agent, is thought to cause the S-alkylation (covalent modification) of specific cysteine residues on Keap1[12][13][14]. This modification induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2[11][12]. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes[11]. This initiates the transcription of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis, thereby bolstering the cell's ability to counteract oxidative stress, a key contributor to neuronal damage in MS[6][11][13].
Nrf2-Independent Anti-inflammatory Effects
Beyond the Nrf2 pathway, DMF exerts immunomodulatory effects through several other mechanisms. It has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway[8][12][13]. The NF-κB pathway is crucial for the production of pro-inflammatory cytokines, and its inhibition by DMF contributes to a systemic shift from a pro-inflammatory to a more anti-inflammatory state[8][12]. This includes a diversion of T-helper (Th) cell differentiation towards a Th2 profile, characterized by the production of anti-inflammatory cytokines like IL-4 and IL-5, rather than the pro-inflammatory Th1 and Th17 profiles implicated in MS pathology[1].
Additionally, DMF may interact with other cellular targets. Some studies suggest it can inhibit a specific group of enzymes called ubiquitin-conjugating enzymes (E2s), which could disrupt the cellular signaling required for pro-inflammatory cytokine production[15]. It also acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), although the precise contribution of this interaction to its therapeutic effect in MS remains under investigation[11].
Pivotal Clinical Trial Evidence
The approval of DMF for RRMS was primarily based on two large, randomized, double-blind, placebo-controlled Phase III studies: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis)[1][6][10]. The long-term safety and efficacy were further evaluated in the ENDORSE extension study[16][17].
Quantitative Efficacy Data
The DEFINE and CONFIRM trials demonstrated robust and consistent efficacy of DMF (administered as BG-12) at a dose of 240 mg twice daily (BID) and three times daily (TID) over a two-year period compared to placebo[1][10].
Table 1: Key Efficacy Outcomes from Phase III DEFINE and CONFIRM Trials (2-Year Results)
| Endpoint | DEFINE Study | CONFIRM Study |
|---|---|---|
| Primary Endpoint | ||
| Proportion of Patients Relapsed | 49% reduction (BID vs. Placebo)[18] | 44% reduction in ARR (BID vs. Placebo)[1][10] |
| 50% reduction (TID vs. Placebo)[18] | 51% reduction in ARR (TID vs. Placebo)[1][10] | |
| Key Secondary Endpoints | ||
| Annualized Relapse Rate (ARR) | 53% reduction (BID vs. Placebo)[1][18][19] | - |
| 48% reduction (TID vs. Placebo)[1][18] | ||
| Risk of 12-week Confirmed Disability Progression | 38% reduction (BID vs. Placebo)[1][16][18][19] | Not statistically significant |
| 34% reduction (TID vs. Placebo)[1][18] | ||
| MRI Endpoints (vs. Placebo) | ||
| New or Enlarging T2 Lesions | 85% reduction (BID)[10] | 71% reduction (BID)[20] |
| 74% reduction (TID)[10] | 73% reduction (TID)[20] | |
| Gadolinium-enhancing (Gd+) Lesions | 90% reduction (BID)[10] | 74% reduction (BID)[20] |
| | 73% reduction (TID)[10] | 65% reduction (TID)[20] |
Data compiled from multiple sources referencing the primary trial publications.[1][10][16][18][19][20]
Safety and Tolerability Profile
Across clinical trials, DMF was generally well-tolerated[10]. The most common adverse events were flushing and gastrointestinal (GI) events (e.g., nausea, diarrhea, abdominal pain), which were most frequent in the first month of treatment and tended to decrease over time[5][12]. A primary safety concern is the potential for lymphopenia. Regular monitoring of complete blood counts is recommended before and during therapy[7][16].
Table 2: Common Adverse Events in Pooled DEFINE and CONFIRM Data
| Adverse Event | DMF 240 mg BID (%) | Placebo (%) |
|---|---|---|
| Flushing | 30-40% | ~5% |
| Abdominal Pain | 18% | 10% |
| Diarrhea | 14% | 11% |
| Nausea | 12% | 9% |
| Lymphopenia (Grade 3, <500/µl) | ~2-6% | <1% |
Percentages are approximate and based on data reported across trial publications.[5][12][21]
Key Experimental Protocols
The evidence supporting DMF's use in neuroscience is built on rigorous experimental designs, from preclinical cell culture studies to large-scale human trials.
Protocol: Phase III Clinical Trial Design (DEFINE/CONFIRM Model)
-
Objective : To evaluate the efficacy and safety of delayed-release this compound in adults with relapsing-remitting multiple sclerosis[1][20].
-
Study Design : Randomized, double-blind, placebo-controlled, multicenter, parallel-group study conducted over 96 weeks[1][20][22]. The CONFIRM study also included an open-label active reference comparator arm (Glatiramer Acetate)[1][20].
-
Patient Population : Adults aged 18-55 with a confirmed diagnosis of RRMS and evidence of recent clinical or radiological disease activity[22].
-
Treatment Arms :
-
This compound 240 mg twice daily (BID).
-
This compound 240 mg three times daily (TID).
-
Matching Placebo.
-
-
Primary Endpoint :
-
Secondary Endpoints : Included ARR (for DEFINE), time to confirmed disability progression (measured by Expanded Disability Status Scale - EDSS), and various MRI-based measures of lesion activity and brain volume[10][18][22].
-
Methodology :
-
Clinical Assessments : Neurological examinations and EDSS scoring performed at baseline and at regular intervals. Relapses were confirmed by an independent neurology evaluation committee.
-
MRI Acquisition : Standardized brain MRI scans were performed at baseline, 24, 48, and 96 weeks to assess for new or enlarging T2-hyperintense lesions and gadolinium-enhancing (Gd+) lesions[20][22].
-
Safety Monitoring : Regular collection of adverse events, vital signs, and laboratory parameters, with a focus on complete blood counts for lymphocyte monitoring[7][16].
-
Protocol: Ex vivo Nrf2 Pathway Activation Assay
-
Objective : To provide evidence of Nrf2 pathway activation in peripheral blood mononuclear cells (PBMCs) from MS patients treated with DMF[23].
-
Sample Collection : Whole blood is collected from patients at baseline (pre-treatment) and at various time points during DMF therapy.
-
Cell Isolation : PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation : Isolated PBMCs are cultured ex vivo. In some experiments, cells from healthy donors or untreated patients are stimulated directly with DMF or its metabolite MMF at varying concentrations to establish a dose-response relationship[23].
-
Gene Expression Analysis :
-
RNA Extraction : Total RNA is extracted from the cultured PBMCs.
-
Quantitative PCR (qPCR) : The expression levels of Nrf2 target genes, such as NQO1 and HO-1, are quantified using TaqMan® assays or similar qPCR methods[23].
-
Data Analysis : Gene expression is normalized to a housekeeping gene. The fold-change in NQO1 and HO-1 expression in cells from DMF-treated patients is compared to their baseline levels and to cells from placebo-treated patients[23].
-
-
Expected Outcome : A statistically significant increase in the transcription of NQO1 and/or HO-1 in PBMCs from patients after starting DMF therapy, confirming target engagement and activation of the Nrf2 pathway in a clinical setting[23].
Conclusion and Future Directions
The discovery and development of this compound for multiple sclerosis represents a significant advancement in oral therapeutics for the disease. Its history highlights the value of exploring established drugs for new indications. The dual mechanism of action, combining immunomodulation with direct cytoprotective effects via the Nrf2 pathway, offers a unique therapeutic profile. Rigorous Phase III clinical trials have firmly established its efficacy in reducing relapse rates and lesion activity, with a manageable safety profile[1][10].
Future research continues to explore the full extent of DMF's neuroprotective capabilities, its potential role in progressive forms of MS, and the development of next-generation fumarates with improved tolerability profiles. Understanding the precise interplay between its Nrf2-dependent and independent actions will be key to optimizing its use and developing even more targeted therapies for neuroinflammatory and neurodegenerative diseases.
References
- 1. This compound in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Insight into the mechanism of action of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. BG-12 in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. mssociety.org.uk [mssociety.org.uk]
- 17. Efficacy of this compound in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral BG-12 (this compound) Significantly Reduced Multiple Sclerosis (MS) Relapses and Disability Progression in Define Phase 3 Clinical Trial | Biogen [investors.biogen.com]
- 19. overcomingms.org [overcomingms.org]
- 20. neurology.org [neurology.org]
- 21. This compound (BG-12) first line oral treatment for people with multiple sclerosis | Cochrane [cochrane.org]
- 22. Frontiers | Effects of this compound on Brain Atrophy in Relapsing-Remitting Multiple Sclerosis: Pooled Analysis Phase 3 DEFINE and CONFIRM Studies [frontiersin.org]
- 23. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release this compound in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl Fumarate: Molecular Properties, Mechanisms of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is a fumaric acid ester with a well-established role in the treatment of autoimmune diseases, notably multiple sclerosis and psoriasis. Its therapeutic efficacy is underpinned by a multifaceted mechanism of action that encompasses immunomodulatory and cytoprotective effects. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, delves into its core signaling pathways, and offers detailed experimental protocols for its investigation in a laboratory setting.
Core Molecular and Physical Properties
This compound is a white crystalline solid with the following key characteristics:
| Property | Value | References |
| Chemical Formula | C6H8O4 | [1][2][3][4][5][6][7] |
| Molecular Weight | 144.13 g/mol | [1][3][4][5][7] |
| CAS Number | 624-49-7 | [2][3][4][5][7] |
| IUPAC Name | dimethyl (2E)-but-2-enedioate | [1] |
| Synonyms | Fumaric acid dimethyl ester, Tecfidera, BG-12 | [1][3] |
| Melting Point | 102-105 °C | [3] |
| Boiling Point | 192-193 °C | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | [7] |
Mechanism of Action: A Dual Signaling Cascade
The therapeutic effects of this compound are primarily attributed to its interaction with two key signaling pathways: the Nrf2 antioxidant response pathway and the HCAR2 (GPR109A) receptor pathway.
Nrf2-Dependent Antioxidant and Cytoprotective Effects
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.
Signaling Pathway:
Caption: Nrf2 Signaling Pathway Activation by this compound.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This, in turn, upregulates the expression of a battery of antioxidant and cytoprotective enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).
HCAR2-Mediated Immunomodulatory Effects
This compound's active metabolite, monomethyl fumarate (MMF), is an agonist for the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2), which is expressed on various immune cells, including neutrophils and monocytes.
Signaling Pathway:
Caption: HCAR2 Signaling Pathway Activation by Monomethyl Fumarate.
Activation of HCAR2 by MMF leads to the coupling of the inhibitory G protein, Gi. This inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has downstream effects on various cellular processes, including the modulation of immune cell activation and trafficking. For instance, it has been shown to reduce neutrophil infiltration and the production of pro-inflammatory cytokines.[8][9][10]
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the biological effects of this compound.
Western Blotting for Nrf2 Activation
This protocol details the detection of Nrf2 and its downstream target HO-1 in cell lysates following treatment with this compound.[11][12][13][14][15]
Experimental Workflow:
Caption: Western Blotting Experimental Workflow.
Materials:
-
Cells of interest (e.g., human astrocytes, retinal endothelial cells)[11]
-
This compound (DMF)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of DMF or vehicle control for the specified time (e.g., 6-24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer.[11] Quantify protein concentration using a standard protein assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants after DMF treatment.[16][17][18][19][20]
Materials:
-
Cell culture supernatants from DMF-treated and control cells
-
ELISA kit for the specific cytokine of interest (e.g., human TNF-α, human IL-6)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate several times with the provided wash buffer.
-
Blocking: Block the plate with blocking buffer for at least 1 hour.
-
Sample and Standard Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the measurement of mRNA levels of Nrf2 target genes, NQO1 and HO-1, in response to DMF treatment.[21][22][23][24][25]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| NQO1 (Human) | CCTGCCATTCTGAAAGGCTGGT | GTGGTGATGGAAAGCACTGCCT |
| HO-1 (Human) | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |
| GAPDH (Human) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
RNA Extraction: Extract total RNA from DMF-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
Real-Time PCR: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its molecular properties, elucidated signaling pathways, and comprehensive experimental protocols serves as a valuable resource for further investigation into the therapeutic potential of this multifaceted compound. The provided methodologies can be adapted and optimized for specific experimental needs, facilitating a deeper exploration of this compound's biological effects and its applications in various disease models.
References
- 1. This compound | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 624-49-7 [chemicalbook.com]
- 4. This compound 624-49-7 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet modulates the therapeutic effects of this compound mediated by the immunometabolic neutrophil receptor HCAR2 | eLife [elifesciences.org]
- 10. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]
- 11. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. novamedline.com [novamedline.com]
- 17. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mabtech.com [mabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of NQO1 gene expression by RT-PCR and CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
Dimethyl fumarate as a prodrug and its active metabolite monomethyl fumarate
An In-depth Technical Guide to Dimethyl Fumarate as a Prodrug and its Active Metabolite Monomethyl Fumarate
Introduction
This compound (DMF) is a methyl ester of fumaric acid approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis.[1][2] It functions as a prodrug, meaning it is an inactive compound that is metabolized in the body into its biologically active form.[3] Upon oral administration, DMF is rapidly and extensively hydrolyzed by esterases present in the gastrointestinal tract, blood, and various tissues into its active metabolite, monomethyl fumarate (MMF).[4][5] Consequently, plasma concentrations of DMF are often not quantifiable, and the therapeutic effects are attributed to MMF.[6][7]
The mechanism of action for MMF is complex and multifaceted, primarily involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and agonism of the hydroxycarboxylic acid receptor 2 (HCA2).[5][8] These actions result in a combination of antioxidant, anti-inflammatory, and immunomodulatory effects that are beneficial in autoimmune conditions like MS and psoriasis.[2][9] This guide provides a detailed overview of the pharmacokinetics, pharmacodynamics, mechanisms of action, and key experimental methodologies related to DMF and MMF for researchers and drug development professionals.
Pharmacokinetics of this compound and Monomethyl Fumarate
The pharmacokinetic profile of orally administered DMF is characterized by its rapid and near-complete pre-systemic conversion to MMF.[10] Therefore, all pharmacokinetic analyses are based on the plasma concentrations of MMF.[5]
Absorption and Distribution:
-
After oral administration of delayed-release DMF, MMF reaches peak plasma concentrations (Tmax) in approximately 2 to 2.5 hours.[4]
-
The presence of a high-fat, high-calorie meal can delay the Tmax and decrease the peak concentration (Cmax) by about 40%, but it does not significantly affect the total exposure (AUC).[4][11]
-
The plasma protein binding of MMF is approximately 50%.[10] MMF has been shown to cross the blood-brain barrier.[12][13]
Metabolism and Elimination:
-
DMF is first metabolized by esterases to MMF.[5] MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) enzyme system.[4][5]
-
The primary route of elimination is via exhalation of carbon dioxide (CO2), accounting for about 60% of the dose.[5]
-
Minor amounts are eliminated through renal (16%) and fecal (1%) excretion.[5] The apparent terminal half-life of MMF is approximately 2 hours.[10]
Table 1: Summary of Pharmacokinetic Parameters for Monomethyl Fumarate (MMF)
| Parameter | Value | Notes |
| Time to Peak (Tmax) | 2 - 2.5 hours | Following oral administration of delayed-release DMF.[4] |
| Effect of Food | Delays Tmax, reduces Cmax by 40%, no change in AUC | With a high-fat, high-calorie meal.[4] |
| Plasma Protein Binding | ~50% | [10] |
| Metabolism | Tricarboxylic Acid (TCA) Cycle | No CYP450 involvement.[4] |
| Primary Elimination | ~60% as exhaled CO2 | [5] |
| Secondary Elimination | 16% in urine, 1% in feces | [5] |
| Terminal Half-Life | ~2 hours | [10] |
Pharmacodynamics and Mechanism of Action
The therapeutic effects of MMF are primarily mediated through two key signaling pathways: the Nrf2 pathway and the HCA2 receptor pathway. These pathways lead to a reduction in oxidative stress and inflammation.
Nrf2-Mediated Antioxidant Response
Both DMF and its metabolite MMF are electrophilic α,β-unsaturated carboxylic esters that can activate the Nrf2 pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress.[9]
-
Mechanism of Activation: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[2] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.[9] DMF and MMF, being electrophiles, react with specific reactive cysteine residues on Keap1 via a Michael addition reaction.[2][14] This covalent modification of Keap1 disrupts its ability to bind Nrf2.[9]
-
Downstream Effects: Once released from Keap1, Nrf2 translocates to the nucleus.[9] In the nucleus, it binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of target genes.[9] This binding initiates the transcription of a wide array of cytoprotective and antioxidant genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis.[2][9] The upregulation of these genes enhances the cell's ability to counteract oxidative stress and inflammation.[2]
Caption: Nrf2 Signaling Pathway Activation by DMF/MMF.
HCA2 Receptor-Mediated Immunomodulation
MMF is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[3][15] HCA2 is a G-protein coupled receptor (GPCR) belonging to the Gi/o family, expressed on various immune cells, including neutrophils, microglia, and dendritic cells, as well as on keratinocytes.[3][8][16]
-
Mechanism of Activation: As an agonist, MMF binds to and activates HCA2.[8] This activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[8]
-
Downstream Effects: The activation of HCA2 by MMF has several immunomodulatory consequences. In microglia, it triggers a signaling cascade involving AMPK and Sirtuin 1 (SIRT1), which leads to the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[8] This inhibition reduces the secretion of pro-inflammatory cytokines.[8] In patients, DMF treatment has been shown to reduce the frequency of pro-inflammatory neutrophils.[17] The activation of HCA2 on immune cells contributes to a shift from a pro-inflammatory (Th1/Th17) to a more anti-inflammatory (Th2) immune profile.[8][18] It is also important to note that HCA2 activation on Langerhans cells and keratinocytes is responsible for the common flushing side effect associated with DMF therapy, which is mediated by prostaglandin release.[3][4]
Caption: HCA2 Receptor Signaling Pathway Activation by MMF.
Clinical Efficacy in Multiple Sclerosis
The clinical efficacy of delayed-release DMF for the treatment of relapsing-remitting multiple sclerosis (RRMS) has been robustly demonstrated in two pivotal Phase 3 clinical trials, DEFINE and CONFIRM, and their long-term extension study, ENDORSE.[19]
Table 2: Summary of Key Efficacy Outcomes from Phase 3 MS Trials (at 2 years)
| Efficacy Endpoint | DEFINE Study Results (DMF vs. Placebo) | CONFIRM Study Results (DMF vs. Placebo) |
| Annualized Relapse Rate (ARR) | 53% reduction (p < 0.0001) | 44% reduction (p < 0.0001) |
| Risk of Relapse | 49% reduction (p < 0.0001) | 34% reduction (p = 0.002) |
| Risk of 12-Week Confirmed Disability Progression | 38% reduction (p = 0.005) | 21% reduction (p = 0.25) |
| New or Enlarging T2 Lesions | 85% reduction (p < 0.0001) | 71% reduction (p < 0.0001) |
| Gadolinium-enhancing (Gd+) Lesions | 90% reduction (p < 0.0001) | 74% reduction (p < 0.0001) |
Data compiled from integrated analyses of the DEFINE and CONFIRM trials.[19][20] Long-term follow-up from the ENDORSE study has shown that these efficacy benefits are sustained for up to 11 years of continuous treatment.[21]
Experimental Protocols
Protocol: Nrf2 Transcription Factor Activity Assay
This protocol describes a method to quantify active Nrf2 in nuclear extracts, which is a direct measure of Nrf2 pathway activation. This assay uses a 96-well plate coated with a double-stranded DNA sequence containing the Nrf2 consensus binding site.
Materials:
-
DMF, MMF, or other test compounds.
-
Positive control (e.g., tert-Butylhydroquinone, tBHQ).[24]
-
Nuclear Extraction Kit (e.g., RayBio® Nuclear Extraction Kit).[23]
-
Nrf2 Transcription Factor Activity Assay Kit (e.g., RayBio® Human NRF2 Activity Assay Kit).[22]
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the test compound (e.g., MMF), a positive control (tBHQ), and a vehicle control for a specified time (e.g., 6-24 hours).[23]
-
Nuclear Protein Extraction: Following treatment, harvest the cells. Separate the cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.[23] Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
Nrf2 Binding Assay:
-
Add 10 µL of each nuclear extract sample (normalized for protein concentration) and 40 µL of Binding Buffer to the wells of the Nrf2-coated assay plate. Include wells for a positive control (provided in the kit) and a blank.
-
Incubate the plate for 1 hour at room temperature with gentle shaking to allow active Nrf2 to bind to the DNA.
-
Wash the plate three times with Wash Buffer to remove unbound proteins.
-
-
Detection:
-
Add 100 µL of the primary anti-Nrf2 antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate four times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm on a microplate reader. The absorbance is directly proportional to the amount of active Nrf2 in the sample.
-
Protocol: HCA2 Receptor Activation Assay (NanoBiT G-protein Dissociation)
This protocol describes a sensitive, real-time method to measure HCA2 receptor activation by quantifying its coupling to Gi proteins. The assay relies on the NanoBiT system, where Gα and Gβγ subunits are tagged with complementary fragments of NanoLuc luciferase. Receptor activation causes the subunits to dissociate, leading to a loss of luminescence.[25]
Materials:
-
HEK293 cells (or other suitable host cell line).
-
Expression plasmids: HCA2, Gαi1-LgBiT, SmBiT-Gβ1, and Gγ2.
-
Transfection reagent.
-
MMF or other test agonists.
-
Positive control (e.g., Niacin).[25]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Nano-Glo® Live Cell Reagent (substrate).
-
White, opaque 96-well or 384-well assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the expression plasmids for HCA2, Gαi1-LgBiT, SmBiT-Gβ1, and Gγ2. Plate the transfected cells into white, opaque assay plates and incubate for 24 hours.
-
Assay Preparation:
-
Gently wash the cells with assay buffer.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions and add it to the cells.
-
Incubate the plate for at least 1 hour at room temperature in the dark to allow for substrate equilibration.
-
-
Luminescence Measurement:
-
Measure the baseline luminescence of each well using a plate reader.
-
Prepare serial dilutions of the test agonist (MMF) and positive control (Niacin) in assay buffer.
-
-
Agonist Addition and Signal Reading:
-
Add the agonist solutions to the appropriate wells.
-
Immediately begin kinetic measurement of luminescence every 1-2 minutes for a period of 30-60 minutes. Receptor activation will cause a time-dependent decrease in the luminescence signal as the G-protein subunits dissociate.
-
-
Data Analysis:
-
For each concentration, calculate the change in luminescence from the baseline.
-
Plot the dose-response curve by graphing the change in luminescence against the logarithm of the agonist concentration.
-
Calculate the EC50 value from the curve, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Experimental and Logical Workflows
Workflow for Screening Nrf2 Activators
Caption: Workflow for identifying and validating Nrf2 pathway activators.
Workflow for Assessing HCA2 Receptor Agonism
Caption: Workflow for characterizing a compound as an HCA2 receptor agonist.
Conclusion
This compound serves as an effective oral prodrug, delivering the active metabolite monomethyl fumarate to exert therapeutic effects in MS and psoriasis. MMF's unique dual mechanism of action, involving the activation of the cytoprotective Nrf2 pathway and the immunomodulatory HCA2 receptor, provides a powerful combination of antioxidant and anti-inflammatory activity. A thorough understanding of its pharmacokinetics, complex signaling pathways, and the experimental methods used to probe its activity is essential for the continued development and optimization of fumarate-based therapies. The data from extensive clinical trials robustly support its efficacy and establish it as a valuable long-term treatment option for relapsing forms of multiple sclerosis.
References
- 1. This compound (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. d-nb.info [d-nb.info]
- 7. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. Oral this compound induces changes within the peripheral neutrophil compartment of patients with psoriasis that are linked with skin improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of delayed-release this compound in patients newly diagnosed with relapsing-remitting multiple sclerosis (RRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety and efficacy of delayed-release this compound in patients with relapsing-remitting multiple sclerosis: 9 years’ follow-up of DEFINE, CONFIRM, and ENDORSE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
- 23. mdpi.com [mdpi.com]
- 24. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl fumarate's effect on cellular metabolism and mitochondrial function
An In-depth Technical Guide to Dimethyl Fumarate's Effect on Cellular Metabolism and Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DMF) is an oral therapeutic approved for relapsing-remitting multiple sclerosis and psoriasis, with known anti-inflammatory and cytoprotective properties[1]. Its mechanism of action is multifaceted, extending deep into the core metabolic machinery of the cell. DMF and its primary metabolite, monomethyl fumarate (MMF), exert significant influence by modulating the Keap1-Nrf2 antioxidant response pathway, interacting directly with metabolic enzymes, and altering the balance of cellular bioenergetics. This guide provides a comprehensive technical overview of DMF's impact on cellular metabolism and mitochondrial function, synthesizing key findings on its dual role in both promoting mitochondrial biogenesis and, under certain conditions, inducing metabolic crisis. We present quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: The Nrf2-Glutathione Axis
The primary mechanism through which DMF exerts its effects is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses[1][2].
2.1 Nrf2 Pathway Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[3]. DMF, being an electrophile, can activate Nrf2 through two interrelated mechanisms:
-
Direct Keap1 Modification: DMF and MMF can directly interact with and modify critical cysteine residues on Keap1[1][4][5]. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.
-
Indirect Activation via GSH Depletion: DMF reacts with the cellular antioxidant glutathione (GSH), causing an acute, concentration-dependent depletion[3][4][6]. This rapid reduction in the GSH pool creates a state of transient oxidative stress, which itself is a potent trigger for the dissociation of the Nrf2-Keap1 complex[6][7].
Once freed from Keap1, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes[1]. This initiates the transcription of a broad array of phase II antioxidant enzymes and cytoprotective proteins, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis and recycling[1][2][8][9].
Impact on Cellular Metabolism
DMF's influence extends beyond the antioxidant response, directly intervening in central carbon metabolism.
3.1 Glycolysis Inhibition: DMF and MMF have been shown to inhibit aerobic glycolysis by directly targeting glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme[10][11][12]. The mechanism involves the covalent modification (succination) of the active-site cysteine residue of GAPDH, which irreversibly inactivates the enzyme[12]. This leads to a significant reduction in the extracellular acidification rate (ECAR), a proxy for glycolysis[10][11]. This inhibitory effect is particularly pronounced in highly glycolytic cells, such as activated immune cells and certain cancer cells[10][12].
3.2 Tricarboxylic Acid (TCA) Cycle Disruption: As an analog of the TCA cycle intermediate fumarate, DMF can disrupt normal cycle flux. Studies have shown that DMF treatment can lead to a dose-dependent decrease in the protein levels of key TCA cycle enzymes, including succinate dehydrogenase (SDHA) and the oxoglutarate dehydrogenase complex (OGDH/OGDHL) in pancreatic cancer cells[10][11]. Conversely, metabolomic studies in multiple sclerosis patients have reported an accumulation of TCA intermediates fumarate and succinate, suggesting a potential reversal of flux through the succinate dehydrogenase complex[13]. Furthermore, DMF can impair the incorporation of glutamine into the TCA cycle, leading to a significant drop in intracellular aspartate levels[14].
Modulation of Mitochondrial Function
The effects of DMF on mitochondria are complex and appear to be highly context-dependent, ranging from the promotion of mitochondrial biogenesis to the induction of mitochondrial dysfunction.
4.1 Promotion of Mitochondrial Biogenesis: A primary effect of DMF, mediated largely through Nrf2 activation, is the induction of mitochondrial biogenesis[1][15][16]. Nrf2 positively regulates the expression of Nuclear Respiratory Factor 1 (NRF1), which in turn activates Mitochondrial Transcription Factor A (TFAM), a key regulator of mitochondrial DNA (mtDNA) replication and transcription[1][17]. This signaling cascade results in an increased number of mitochondria, higher mtDNA copy number, and elevated expression of mitochondrial respiratory complex subunits[1][17][18]. This effect has been observed in fibroblasts, mice, and humans treated with DMF[1][15].
4.2 Effects on Mitochondrial Respiration and Bioenergetics: DMF's impact on the oxygen consumption rate (OCR), a measure of mitochondrial respiration, is dichotomous.
-
Enhancement of Respiration: In some models, such as dystrophic muscle fibers and human fibroblasts, DMF treatment enhances mitochondrial function, leading to increased basal and maximal respiration[19][20]. This is consistent with the observed increase in mitochondrial biogenesis.
-
Inhibition of Respiration: In other contexts, particularly in activated T cells and various cancer cell lines, DMF severely depresses mitochondrial respiration[10][11][21][22]. This inhibition is often linked to the acute depletion of GSH, which leads to increased mitochondrial reactive oxygen species (ROS), mitochondrial stress, and a decrease in the mitochondrial membrane potential (MMP)[10][22]. Memory T cells, which have a higher metabolic capacity, are particularly sensitive to this inhibitory effect[21][23].
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding DMF's effects.
Table 1: Effect of DMF on Mitochondrial Biogenesis Markers
| Cell/Model Type | Marker | Treatment | Result | Reference |
|---|---|---|---|---|
| Human Fibroblasts | mtDNA Copy Number | 30 µM DMF, 48h | ~1.5-fold increase | [1] |
| Human Fibroblasts | TFAM Expression | 30 µM DMF, 48h | ~1.6-fold increase | [1] |
| OA Rat Model | PGC-1α Protein | 300 mg/kg DMF | Restored to control levels (from ~0.69 to ~1.08 relative units) | [17][18] |
| OA Rat Model | NRF1 Protein | 300 mg/kg DMF | Restored to control levels (from ~0.69 to ~1.00 relative units) | [17][18] |
| OA Rat Model | TFAM Protein | 300 mg/kg DMF | Restored to control levels (from ~0.62 to ~1.02 relative units) | [17][18] |
| OA Rat Model | mtDNA Copy Number | 300 mg/kg DMF | ~7.3-fold increase vs. diseased vehicle |[17][18]|
Table 2: Effect of DMF on Cellular Respiration (Oxygen Consumption Rate - OCR)
| Cell/Model Type | Parameter | Treatment | Result | Reference |
|---|---|---|---|---|
| Human CD4+ T Cells | Maximal Respiration | Ex vivo from patients | ~30% decrease | [21] |
| Human T Cells | Mitochondrial Respiration | In vitro | ~75% decrease | [21] |
| Pancreatic Cancer Cells | Basal & Maximal OCR | 50-200 µM DMF | Significant dose-dependent reduction | [11] |
| mdx Mouse Muscle Fibers | Basal Respiration | DMF in vivo | Significant increase | [19] |
| mdx Mouse Muscle Fibers | Maximal Respiration | DMF in vivo | Significant increase | [19] |
| Human Fibroblasts | Basal & Maximal OCR | 3-30 µM DMF, 48h | Dose-dependent increase |[20] |
Table 3: Effect of DMF on Glycolysis (Extracellular Acidification Rate - ECAR)
| Cell/Model Type | Parameter | Treatment | Result | Reference |
|---|---|---|---|---|
| Pancreatic Cancer Cells | Overall ECAR | 50-200 µM DMF | Significant dose-dependent decrease | [10][11] |
| Pancreatic Cancer Cells | Basal Glycolysis | High dose DMF | Significant reduction | [10] |
| Pancreatic Cancer Cells | Glycolytic Capacity | Low & High dose DMF | Significant dose-dependent decrease |[10] |
Key Experimental Protocols
6.1 Seahorse XF Cellular Bioenergetics Assay (Mito Stress Test)
This protocol is used to measure key parameters of mitochondrial function by monitoring OCR in real-time.[10][24][25]
-
Principle: Live cells are seeded in a specialized microplate. A sensor cartridge with fluorescent probes measures oxygen and proton concentrations in the media just above the cell monolayer. By sequentially injecting compounds that modulate the electron transport chain, a profile of mitochondrial respiration is generated.
-
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a CO₂-free incubator at 37°C using sterile water, then replace with XF Calibrant solution at least 1 hour before the assay.
-
Assay Medium Preparation: Prepare XF assay medium (e.g., XF Base Medium) supplemented with necessary substrates like glucose, pyruvate, and glutamine.[26] Warm to 37°C and adjust pH if necessary.
-
Medium Exchange: Remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium. Place the plate in a CO₂-free incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial modulators (typically 10x concentrated stocks). For a Mito Stress Test, the sequential injections are:
-
Port A: Oligomycin (ATP synthase inhibitor, reveals ATP-linked respiration).
-
Port B: FCCP (an uncoupling agent, reveals maximal respiration).
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, shut down mitochondrial respiration to reveal non-mitochondrial oxygen consumption).[25]
-
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will calibrate, measure baseline OCR, and then sequentially inject the compounds, measuring OCR after each injection.
-
Data Analysis: After the run, normalize the data to cell number or protein concentration. Key parameters calculated include Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.[24]
-
6.2 Measurement of Mitochondrial DNA (mtDNA) Copy Number
This protocol quantifies the amount of mitochondrial DNA relative to nuclear DNA.[1]
-
Principle: Total DNA is isolated from cells or tissues. Quantitative PCR (qPCR) is used to amplify a target gene located on the mitochondrial genome and a reference gene located on the nuclear genome. The ratio of the mitochondrial gene copy number to the nuclear gene copy number reflects the relative amount of mtDNA.
-
Methodology:
-
DNA Isolation: Extract total genomic DNA from samples using a standard DNA isolation kit.
-
Primer Design: Use validated qPCR primers for a mitochondrial gene (e.g., human MT-TL1, mouse mt-Nd1) and a single-copy nuclear gene (e.g., human B2M, mouse Cftr).
-
qPCR Reaction: Set up qPCR reactions containing isolated DNA, primers for both mitochondrial and nuclear targets, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Determine the quantification cycle (Cq) for both the mitochondrial and nuclear targets. Calculate the relative mtDNA copy number using the delta-delta Cq (ΔΔCq) method, where the ratio is proportional to 2^(Cq_nuclear - Cq_mitochondrial).
-
6.3 Measurement of Mitochondrial Membrane Potential (MMP)
This protocol assesses the electrical potential across the inner mitochondrial membrane.[10][27][28][29]
-
Principle: Cationic, lipophilic fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 are used. These dyes accumulate in the negatively-charged mitochondrial matrix in proportion to the membrane potential (Nernst equation). A loss of MMP (depolarization) results in the dye leaking out of the mitochondria, causing a decrease or shift in its fluorescence signal.
-
Methodology (using TMRM):
-
Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-100 nM) in imaging buffer for 30-60 minutes at 37°C.[27][28]
-
Imaging: Image the cells using fluorescence microscopy (confocal is preferred for resolution). Healthy cells will show bright, punctate mitochondrial staining.
-
Analysis: Quantify the mean fluorescence intensity within mitochondrial regions. A decrease in intensity indicates depolarization.
-
Controls: As a positive control for depolarization, treat cells with a protonophore like FCCP, which collapses the mitochondrial proton gradient and thus the membrane potential.[30] For JC-1, healthy mitochondria with high MMP form red fluorescent J-aggregates, while depolarized mitochondria contain green fluorescent JC-1 monomers; the ratio of red to green fluorescence is measured.[10]
-
Conclusion
This compound is a potent modulator of cellular metabolism and mitochondrial biology. Its primary action through the Nrf2 pathway can bolster antioxidant defenses and stimulate mitochondrial biogenesis, suggesting a therapeutic mechanism for diseases characterized by mitochondrial deficiency[1][15][16]. However, its capacity to deplete GSH and directly inhibit key metabolic enzymes like GAPDH can also trigger a metabolic crisis, characterized by the shutdown of both glycolysis and oxidative phosphorylation[10][11][12]. This dual activity underscores the importance of cellular context—including the cell's basal metabolic state and antioxidant capacity—in determining the ultimate biological outcome of DMF treatment. For researchers and drug developers, understanding this complex interplay is critical for harnessing DMF's therapeutic potential and predicting its effects in different physiological and pathological settings.
References
- 1. This compound mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 5. caccl-cc.alma.exlibrisgroup.com [caccl-cc.alma.exlibrisgroup.com]
- 6. This compound induces necroptosis in colon cancer cells through GSH depletion/ROS increase/MAPKs activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2 Pathway by this compound Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
- 12. This compound targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New insights in the targets of action of this compound in endothelial cells: effects on energetic metabolism and serine synthesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound attenuates pain behaviors in osteoarthritis rats via induction of Nrf2-mediated mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Attenuates Pain Behaviors in Osteoarthritis Rats via Induction of Nrf2-Mediated Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. neurology.org [neurology.org]
- 22. This compound treatment restrains the antioxidative capacity of T cells to control autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. neurology.org [neurology.org]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
- 26. agilent.com [agilent.com]
- 27. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Nature of Dimethyl Fumarate and Its Reactivity with Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl fumarate (DMF) is an orally administered therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its mechanism of action is intrinsically linked to its electrophilic nature, specifically its reactivity with soft nucleophiles such as thiols. This technical guide provides a comprehensive overview of the chemical properties of DMF that govern its reactivity, its interaction with biological thiols, particularly glutathione (GSH) and cysteine residues within proteins, and the downstream cellular consequences of these interactions. We delve into the pivotal role of this reactivity in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, a key mediator of DMF's therapeutic effects. This guide also presents detailed methodologies for key experiments used to characterize the reactivity and cellular effects of DMF, along with a compilation of quantitative data to facilitate a deeper understanding of its pharmacodynamics.
The Electrophilic Character of this compound
This compound is an α,β-unsaturated dicarboxylic acid ester. The presence of the electron-withdrawing ester groups in conjugation with the carbon-carbon double bond renders the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its biological activity.
The primary reaction mechanism through which DMF interacts with biological nucleophiles is the Michael addition , a conjugate addition reaction. In the context of biological systems, the most relevant nucleophiles for DMF are the thiol groups (-SH) of cysteine residues, both in the free amino acid, in the tripeptide glutathione, and within proteins.
Reactivity of this compound with Thiols
The reaction of DMF with thiols, a process also known as succination , is a spontaneous and rapid event under physiological conditions. The thiolate anion (R-S⁻), which is in equilibrium with the thiol form, acts as the nucleophile, attacking the electrophilic β-carbon of DMF. This results in the formation of a stable thioether bond, yielding S-substituted thiosuccinic acid esters.
Reaction with Glutathione (GSH)
Glutathione is the most abundant non-protein thiol in mammalian cells and plays a critical role in maintaining cellular redox homeostasis. DMF readily reacts with the cysteine residue of GSH. Studies have shown that this reaction is rapid at a physiological pH of 7.4, leading to the formation of 2-(S-glutathionyl)-succinic acid dimethyl esters[1]. This initial and transient depletion of the cellular GSH pool is a key initiating event in the cascade of cellular responses to DMF.
Reaction with Protein Cysteines
Beyond its reaction with GSH, DMF can directly modify cysteine residues on various proteins. This covalent modification can alter the structure and function of the target proteins. A therapeutically crucial target of DMF is the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophilic and oxidative stress. Covalent modification of these cysteines by DMF induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and thereby preventing Nrf2 degradation.
Activation of the Nrf2 Antioxidant Response Pathway
The stabilization of Nrf2 is a central event in the mechanism of action of DMF. Once freed from Keap1-mediated degradation, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.
The activation of the Nrf2 pathway by DMF leads to the increased expression of numerous antioxidant and detoxification enzymes. This orchestrated cellular defense mechanism enhances the cell's capacity to counteract oxidative stress.
Signaling Pathway of Nrf2 Activation by this compound
Caption: Nrf2 activation by DMF.
Quantitative Data
The following tables summarize quantitative data from various studies investigating the effects of DMF on cellular systems.
Table 1: Effect of this compound on Nrf2 Pathway Activation
| Cell Type | DMF Concentration | Time Point | Target Gene/Protein | Fold Change (vs. Control) | Reference |
| Human Astrocytes | 10 µM | 24 h | NQO1 mRNA | ~4.5 | Brennan et al., 2015 |
| Human Astrocytes | 10 µM | 24 h | HO-1 mRNA | ~3.5 | Brennan et al., 2015 |
| Human Astrocytes | 30 µM | 24 h | NQO1 mRNA | ~7.0 | Brennan et al., 2015 |
| Human Astrocytes | 30 µM | 24 h | HO-1 mRNA | ~6.0 | Brennan et al., 2015 |
| Human PBMC | 10 µM | 24 h | NQO1 mRNA | ~3.0 | Havari et al., 2014 |
| Human PBMC | 10 µM | 24 h | HO-1 mRNA | ~2.5 | Havari et al., 2014 |
Table 2: Effect of this compound on Cellular Glutathione Levels
| Cell Type | DMF Concentration | Time Point | GSH Level (vs. Control) | Reference |
| Human Astrocytes | 10 µM | 1 h | ~75% | Brennan et al., 2015 |
| Human Astrocytes | 10 µM | 6 h | ~60% | Brennan et al., 2015 |
| Human Astrocytes | 10 µM | 12 h | ~100% (recovered) | Brennan et al., 2015 |
| Human Astrocytes | 10 µM | 24 h | ~125% | Brennan et al., 2015 |
| Human Astrocytes | 30 µM | 1 h | ~50% | Brennan et al., 2015 |
| Human Astrocytes | 30 µM | 6 h | ~40% | Brennan et al., 2015 |
| Human Astrocytes | 30 µM | 12 h | ~90% (recovered) | Brennan et al., 2015 |
| Human Astrocytes | 30 µM | 24 h | ~150% | Brennan et al., 2015 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the reactivity and biological effects of DMF.
Measurement of Cellular Glutathione Levels using a Luminescence-Based Assay
This protocol is based on the principles of the GSH-Glo™ Glutathione Assay.
Objective: To quantify the intracellular levels of glutathione in response to DMF treatment.
Materials:
-
Cell culture medium
-
This compound (DMF) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
GSH-Glo™ Reagent
-
Luciferin Detection Reagent
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
DMF Treatment: Prepare serial dilutions of DMF in cell culture medium. Remove the old medium from the cells and add the DMF-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest DMF concentration). Incubate for the desired time points (e.g., 1, 6, 12, 24 hours).
-
Cell Lysis and GSH Detection:
-
Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.
-
Remove the medium from the wells and wash the cells once with PBS.
-
Add 100 µL of GSH-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes on a plate shaker.
-
-
Luminescence Measurement:
-
Prepare the Luciferin Detection Reagent according to the manufacturer's instructions.
-
Add 100 µL of Luciferin Detection Reagent to each well.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other measurements.
-
Normalize the luminescence values of the DMF-treated wells to the vehicle control wells to determine the relative change in GSH levels.
-
Workflow for Measuring Cellular Glutathione Levels
Caption: Cellular GSH measurement workflow.
Assessment of Nrf2 Activation by Western Blotting
Objective: To detect the upregulation of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1) in response to DMF treatment.
Materials:
-
Cell culture medium
-
This compound (DMF) stock solution (in DMSO)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with various concentrations of DMF for the desired time points.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
-
Detection of DMF-Protein Adducts by Mass Spectrometry
Objective: To identify cysteine residues in proteins that are covalently modified by DMF.
Materials:
-
Cell or tissue lysate
-
Antibody for immunoprecipitation of the target protein (optional)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues and quantify the protein concentration.
-
(Optional) Immunoprecipitate the protein of interest.
-
Denature the proteins (e.g., with urea or by heating).
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with IAM to prevent disulfide bond reformation.
-
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Desalting: Desalt the peptide mixture using C18 columns to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase HPLC column coupled to the mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Sequest, Mascot) to identify the peptides from the MS/MS spectra.
-
The search parameters should include variable modifications on cysteine residues corresponding to the mass addition of DMF (succination).
-
Manually validate the MS/MS spectra of peptides identified with the DMF modification to confirm the site of adduction.
-
Workflow for Detecting DMF-Protein Adducts
Caption: Mass spectrometry workflow for adduct detection.
Conclusion
The electrophilic nature of this compound is central to its therapeutic mechanism of action. Its rapid and spontaneous reaction with biological thiols, particularly glutathione and reactive cysteine residues in proteins like Keap1, triggers a cascade of events culminating in the activation of the Nrf2 antioxidant response pathway. This leads to the upregulation of a suite of cytoprotective genes, enhancing cellular resilience to oxidative stress and contributing to the anti-inflammatory and immunomodulatory effects of the drug. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate molecular interactions of DMF and to explore the therapeutic potential of targeting electrophile-sensitive signaling pathways. A thorough understanding of these fundamental principles is crucial for the rational design of next-generation therapies with improved efficacy and safety profiles.
References
Dimethyl Fumarate's Impact on NF-κB Signaling in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its mechanism of action is multifaceted, with a significant impact on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune cell activation, proliferation, and survival. This technical guide provides an in-depth analysis of the mechanisms by which DMF modulates NF-κB signaling in immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of NF-κB Signaling
The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In resting cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.
This compound exerts its immunomodulatory effects primarily by disrupting this pathway at multiple levels, with a predominant focus on the p65 subunit of NF-κB.
Direct Inhibition of p65
A key mechanism of DMF's action is the direct covalent modification of the p65 protein. DMF is an electrophilic compound that reacts with nucleophilic cysteine residues on target proteins. Specifically, DMF has been shown to covalently bind to cysteine 38 of the p65 subunit[1][2]. This modification is crucial for its inhibitory effect.
This covalent modification leads to two primary consequences:
-
Inhibition of Nuclear Translocation: The modification of p65 by DMF prevents its translocation from the cytoplasm to the nucleus upon cellular stimulation[1][2]. This cytoplasmic retention of p65 is a critical step in DMF's anti-inflammatory action, as it prevents the transcription factor from reaching its target genes in the nucleus.
-
Attenuation of DNA Binding: Even if some p65 were to translocate to the nucleus, DMF has been demonstrated to attenuate its DNA binding activity[1][3]. This further ensures the suppression of NF-κB-mediated gene transcription.
Upstream Effects on Kinase Activity
Beyond its direct action on p65, DMF has also been shown to inhibit upstream kinases that are involved in the activation of the NF-κB pathway. In dendritic cells, DMF can suppress the activity of Mitogen- and Stress-activated Kinase 1 (MSK1) and Ribosomal S6 Kinases (RSK1, 2)[4]. The inhibition of these kinases can lead to reduced phosphorylation of p65 at serine 276, a modification that is important for its transcriptional activity[4].
Quantitative Analysis of DMF's Impact on NF-κB Signaling
The inhibitory effects of DMF on NF-κB signaling have been quantified in various immune and other cell types. The following tables summarize key quantitative data from the literature.
| Cell Type | Assay | Parameter Measured | DMF Concentration | Result | Reference |
| Breast Cancer Cells (MCF-7) | p65 DNA Binding ELISA | p65 DNA binding activity | 50 µM | ~50% reduction in TNFα-induced p65 DNA binding | [3] |
| Cutaneous T-cell Lymphoma (CTCL) Cells (HH) | Cell Viability Assay | IC50 (50% inhibitory concentration) | 15.1 µM | Kills 50% of cells, linked to high constitutive NF-κB activity | [5] |
| Cutaneous T-cell Lymphoma (CTCL) Cells (SeAx) | Cell Viability Assay | IC50 (50% inhibitory concentration) | 44.3 µM | Kills 50% of cells, linked to moderate constitutive NF-κB activity | [5] |
| Breast Cancer Cell Lines | Mammosphere Formation Assay | IC50 for mammosphere inhibition | ~20 µM | Abrogates NF-κB-dependent mammosphere formation | [1] |
| Immune Cell Type | Stimulus | Parameter Measured | DMF Concentration | Result | Reference |
| Murine Macrophages (RAW 264.7) | LPS | NF-κB Luciferase Reporter Activity | Dose-dependent | Synergistic inhibition of NF-κB activity with dexamethasone | [6] |
| Human T-cells | - | Nuclear binding of NF-κB1 | Not specified | Inhibited nuclear binding | [7] |
| Murine Dendritic Cells | LPS | IL-12 and IL-6 production | 70 µM | Significant inhibition of cytokine production | [4][8] |
| Murine Dendritic Cells | LPS | p65 nuclear translocation | 70 µM | Reduced p65 nuclear translocation | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of DMF's impact on NF-κB signaling.
Chromatin Immunoprecipitation (ChIP) Assay for p65
This protocol is used to determine the in vivo association of the p65 subunit of NF-κB with the promoter regions of its target genes.
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., primary T cells, dendritic cells, or relevant cell lines) to the desired density.
-
Pre-treat cells with varying concentrations of DMF or vehicle control for a specified time (e.g., 2 hours).
-
Stimulate cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α for 30 minutes) to induce p65 nuclear translocation.
-
-
Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-p65 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, TNF-α, ICAM1).
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the in vitro binding of NF-κB to a specific DNA probe.
-
Nuclear Extract Preparation:
-
Treat immune cells with DMF and/or a stimulus as described for the ChIP assay.
-
Harvest cells and prepare nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific DNA binding.
-
For competition assays, add a 50- to 100-fold molar excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.
-
For supershift assays, add an antibody specific for p65 or p50 to the reaction mixture after the initial binding incubation.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate detection system (for non-radioactive probes).
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in living cells.
-
Cell Transfection:
-
Co-transfect immune cells (e.g., Jurkat T cells) with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Treatment and Lysis:
-
After 24-48 hours, treat the transfected cells with DMF and/or a stimulus.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization.
-
Express the results as the ratio of firefly to Renilla luciferase activity.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of p65.
-
Cell Culture and Treatment:
-
Grow immune cells on glass coverslips.
-
Treat the cells with DMF and/or a stimulus.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
-
Conclusion
This compound is a potent modulator of the NF-κB signaling pathway in immune cells. Its primary mechanism involves the direct covalent modification of the p65 subunit, leading to the inhibition of its nuclear translocation and DNA binding activity. Additionally, DMF can affect upstream kinases, further dampening the pro-inflammatory response. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the immunomodulatory properties of DMF. The continued exploration of these mechanisms will be crucial for the development of novel therapeutic strategies targeting NF-κB-driven inflammatory and autoimmune diseases.
References
- 1. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits dendritic cell maturation via nuclear factor κB (NF-κB) and extracellular signal-regulated kinase 1 and 2 (ERK1/2) and mitogen stress-activated kinase 1 (MSK1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound restores apoptosis sensitivity and inhibits tumor growth and metastasis in CTCL by targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethylfumarate inhibits nuclear binding of nuclear factor kappaB but not of nuclear factor of activated T cells and CCAAT/enhancer binding protein beta in activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Dendritic Cell Maturation via Nuclear Factor κB (NF-κB) and Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2) and Mitogen Stress-activated Kinase 1 (MSK1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on dimethyl fumarate in psoriasis and multiple sclerosis
A Technical Guide for Researchers and Drug Development Professionals on the Core Mechanisms of Dimethyl Fumarate in Psoriasis and Multiple Sclerosis
Introduction
This compound (DMF), a seemingly simple ester of fumaric acid, has carved a unique niche in the therapeutic landscape, demonstrating significant efficacy in two distinct, complex autoimmune diseases: psoriasis and multiple sclerosis (MS). Initially used for the treatment of psoriasis, its immunomodulatory and neuroprotective properties later led to its approval for relapsing-remitting multiple sclerosis. This in-depth technical guide delves into the foundational research that has elucidated the core mechanisms of action of DMF, providing a comprehensive resource for scientists and drug development professionals. We will explore the key signaling pathways, summarize pivotal clinical trial data, and detail the experimental methodologies that have been instrumental in uncovering the multifaceted therapeutic effects of this remarkable molecule.
Core Mechanism of Action: A Multi-pronged Approach
The therapeutic efficacy of this compound is not attributed to a single mechanism but rather to its ability to modulate multiple critical cellular pathways. Following oral administration, DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), which is believed to mediate most of the systemic effects.[1][2] The primary mechanisms revolve around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the modulation of inflammatory signaling through pathways such as Nuclear Factor-kappa B (NF-κB) and the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3][4][5]
The Nrf2 Antioxidant Response Pathway: A Master Regulator of Cellular Defense
A cornerstone of DMF's mechanism is its potent activation of the Nrf2 pathway.[5][6][7] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] DMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[9][10]
The downstream targets of Nrf2 include enzymes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate the oxidative stress implicated in the pathogenesis of both psoriasis and MS.[6][7][11]
Signaling Pathway: Nrf2 Activation by this compound
Caption: Nrf2 signaling pathway activation by DMF.
Modulation of Inflammatory Pathways
The NF-κB signaling pathway is a critical driver of inflammation, and its constitutive activation is a hallmark of both psoriasis and MS. DMF and MMF have been shown to inhibit NF-κB activation.[3][4] This inhibition is thought to occur through multiple mechanisms, including the prevention of the nuclear translocation of the p65 subunit of NF-κB.[2][3] Some studies suggest that DMF can directly modify p65, thereby blocking its activity.[3] By inhibiting NF-κB, DMF reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are key mediators of the inflammatory cascades in both diseases.[4][12]
Signaling Pathway: NF-κB Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by DMF.
Monomethyl fumarate is an agonist for the G-protein coupled receptor HCAR2 (also known as GPR109A).[13] Activation of HCAR2 on immune cells, such as dendritic cells, can lead to a downstream signaling cascade that ultimately inhibits NF-κB and reduces the production of pro-inflammatory cytokines.[7][13] This receptor is also implicated in the common side effect of flushing associated with DMF treatment.[7]
Signaling Pathway: HCAR2 Activation by Monomethyl Fumarate
Caption: HCAR2 signaling pathway activation by MMF.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational clinical trials of this compound in psoriasis and multiple sclerosis.
Table 1: Efficacy of this compound in Plaque Psoriasis
| Study / Endpoint | Placebo | This compound (various dosages) | Key Findings |
| BRIDGE Study (16 weeks) [14] | |||
| PASI 75 Response | 15.3% | 37.5% | DMF was superior to placebo.[14] |
| DIMESKIN-2 (52 weeks) [15] | N/A | ||
| Mean PASI Score (Baseline) | 15.9 ± 6.8 | ||
| Mean PASI Score (52 weeks) | 1.5 ± 2.0 | Significant reduction in PASI score.[15] | |
| PASI 75 Response | 87.7% | High rate of sustained response.[15] | |
| PASI 90 Response | 56.9% | ||
| PASI 100 Response | 24.6% | ||
| Real-world Study (48 weeks) [16] | N/A | ||
| Mean PASI Score (Baseline) | 13.07 | ||
| Mean PASI Score (48 weeks) | 6.11 | Significant improvement in real-world setting.[16] | |
| PASI 75 Response | 22.73% |
PASI: Psoriasis Area and Severity Index; PASI 75/90/100: Percentage of patients achieving a 75%/90%/100% reduction in PASI score from baseline.
Table 2: Efficacy of this compound in Relapsing-Remitting Multiple Sclerosis
| Study / Endpoint | Placebo | This compound (240 mg BID) | Key Findings |
| DEFINE Study (2 years) [6][17] | |||
| Annualized Relapse Rate (ARR) | 0.36 | 0.17 (53% reduction) | Significant reduction in relapse rate.[18] |
| CONFIRM Study (2 years) [17][18] | |||
| Annualized Relapse Rate (ARR) | 0.40 | 0.22 (44% reduction) | Consistent reduction in relapse rate.[18] |
| Integrated Analysis (DEFINE & CONFIRM) [17] | |||
| Annualized Relapse Rate (ARR) | 0.37 | 0.19 (49% reduction) | Robust and significant reduction in ARR.[17] |
| RESPOND Study (Subgroup analysis) [19] | |||
| ARR (12 months post-DMF) | N/A | 0.11 | Effective in patients with suboptimal response to prior therapy.[19] |
ARR: Annualized Relapse Rate; BID: Twice daily.
Table 3: Pharmacokinetics of Monomethyl Fumarate (MMF) after Oral DMF Administration
| Parameter | Value | Conditions |
| Tmax (median) | 2.5 - 4.03 hours | Single dose, fasted state.[20][21] |
| Cmax (mean) | 1.70 - 1.83 µg/mL | Single 240 mg DMF dose.[21] |
| AUC (mean) | 3.30 - 3.81 h·µg/mL | Single 240 mg DMF dose.[21] |
| Half-life (t1/2) | ~1 hour |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 4: Effects of this compound on Lymphocyte Subsets in Multiple Sclerosis
| Lymphocyte Subset | Change with DMF Treatment | Key Observations |
| Total Lymphocytes | Decrease of ~30-50% within the first year, then stabilization.[5][12] | A well-documented effect of DMF treatment.[5][12] |
| CD4+ T cells | Significant decrease.[22] | |
| CD8+ T cells | More pronounced decrease than CD4+ T cells.[12][22] | Leads to an increased CD4/CD8 ratio.[12][22] |
| Naïve T cells (Tn) | Increased proportion.[22] | |
| Memory T cells (Tem and Tcm) | Reduced proportion.[22] | |
| Th1 cells | Decreased proportion.[22] | Shift towards an anti-inflammatory profile.[22] |
| Th17 cells | Decreased proportion.[22] | |
| Th2 cells | Increased proportion.[22] | |
| Regulatory T cells (Tregs) | Increased frequency.[23] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the foundational research of this compound.
In Vitro Nrf2 Activation Assays
-
Western Blotting for Nrf2 and HO-1:
-
Cell Culture: Human cell lines (e.g., keratinocytes, astrocytes, or peripheral blood mononuclear cells) are treated with varying concentrations of DMF or MMF for specified time periods.
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes:
-
RNA Extraction: Total RNA is isolated from DMF/MMF-treated cells using a commercial kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
qPCR: The expression levels of Nrf2 target genes (e.g., NQO1, HMOX1) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene.
-
Experimental Workflow: In Vitro Nrf2 Activation Assay
Caption: Workflow for in vitro Nrf2 activation assays.
Clinical Trial Methodologies
-
Psoriasis Clinical Trials:
-
Patient Population: Typically includes adults with moderate-to-severe plaque psoriasis.
-
Primary Endpoint: The most common primary endpoint is the proportion of patients achieving a 75% or greater improvement in the Psoriasis Area and Severity Index (PASI) score from baseline (PASI 75) at a specified time point (e.g., 16 or 52 weeks).
-
Secondary Endpoints: Often include PASI 90 and PASI 100 responses, changes in body surface area (BSA) affected, and Physician's Global Assessment (PGA) scores.
-
Dosing: DMF is typically administered orally, with a dose-escalation schedule to improve tolerability.
-
-
Multiple Sclerosis Clinical Trials:
-
Patient Population: Adults with relapsing-remitting multiple sclerosis (RRMS).
-
Primary Endpoint: The primary endpoint is usually the annualized relapse rate (ARR) over a defined period (e.g., 2 years).
-
Secondary Endpoints: Key secondary endpoints include the time to confirmed disability progression as measured by the Expanded Disability Status Scale (EDSS), and various magnetic resonance imaging (MRI) measures such as the number of new or newly enlarging T2 lesions and gadolinium-enhancing lesions.
-
Dosing: Oral administration of DMF, typically at a dose of 240 mg twice daily.
-
Flow Cytometry for Lymphocyte Subset Analysis
-
Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points during DMF treatment.
-
Cell Staining: Peripheral blood mononuclear cells (PBMCs) are isolated and stained with a panel of fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD3, CD4, CD8, CD45RO, CCR6, CXCR3) to identify and quantify various T-cell subsets (e.g., Th1, Th17, memory T cells).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to determine the percentage and absolute counts of different lymphocyte populations.
Conclusion
The foundational research on this compound has unveiled a complex and elegant mechanism of action that underpins its therapeutic success in both psoriasis and multiple sclerosis. Its ability to activate the Nrf2 antioxidant pathway, coupled with its modulation of key inflammatory signaling cascades like NF-κB and HCAR2, provides a robust rationale for its efficacy in these seemingly disparate autoimmune diseases. The wealth of quantitative data from rigorous clinical trials has firmly established its clinical utility. For researchers and drug development professionals, the story of DMF serves as a compelling example of how a deep understanding of fundamental cellular pathways can lead to the development of effective therapies for complex human diseases. Future research will likely continue to uncover even more nuanced aspects of DMF's immunomodulatory and cytoprotective effects, potentially opening avenues for its use in other inflammatory and neurodegenerative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. Clinical efficacy of BG-12 (this compound) in patients with relapsing-remitting multiple sclerosis: subgroup analyses of the DEFINE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on lymphocyte subsets in patients with relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. Efficacy and Safety of this compound in Patients with Moderate-to-Severe Plaque Psoriasis: DIMESKIN-2, a Multicentre Single-Arm Phase IIIb Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound's Effectiveness and Safety in Psoriasis: A Real-Life Experience During the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of delayed-release this compound in relapsing-remitting multiple sclerosis: integrated analysis of the phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effectiveness of this compound in Patients With Relapsing Multiple Sclerosis Switching After Suboptimal Response to Glatiramer Acetate, Including Patients With Early Multiple Sclerosis: Subgroup Analysis of RESPOND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. This compound Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound modulates the Treg-Th17 cell axis in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Dimethyl Fumarate
Introduction
Dimethyl fumarate (DMF) is a methyl ester of fumaric acid with well-documented immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2][3][4] Initially used for treating psoriasis, DMF is now an approved oral therapy for relapsing-remitting multiple sclerosis.[2][5] Its therapeutic effects are attributed to a multifactorial mechanism of action, primarily involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8][9][10] DMF and its primary active metabolite, monomethyl fumarate (MMF), also interact with the hydroxycarboxylic acid receptor 2 (HCAR2).[5][11][12] These diverse mechanisms make DMF a subject of intense research for its potential application in a variety of diseases characterized by inflammation and oxidative stress.[2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the in vitro effects of DMF across various cellular models.
Key In Vitro Applications of this compound
-
Antioxidant Effects : Investigating the activation of the Nrf2 pathway and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) to protect cells from oxidative damage.[6][13][14]
-
Anti-inflammatory Effects : Assessing the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the resulting decrease in the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in cell types like microglia, astrocytes, and macrophages.[10][15][16][17][18]
-
Apoptosis Induction : Studying the pro-apoptotic effects of DMF, particularly in activated immune cells and various cancer cell lines, through the activation of caspases and modulation of Bcl-2 family proteins.[19][20][21][22]
-
Neuroprotection : Evaluating the protective effects of DMF on neuronal and glial cells (oligodendrocytes, astrocytes) against stressors such as oxidative damage and inflammation.[3][6][9]
-
Cell Viability and Proliferation : Determining the cytotoxic or anti-proliferative effects of DMF on different cell types, which is particularly relevant in cancer research.[7][23]
Summary of Experimental Conditions
The effective concentration of DMF and the required treatment duration can vary significantly depending on the cell type and the biological process being investigated. The following table summarizes typical experimental parameters found in the literature.
| Cell Type | Application | DMF Concentration Range | Incubation Time | Key Findings | Citations |
| Human Retinal Endothelial Cells (HREC) | Antioxidant Response | 10 µM - 100 µM | 6 hours | Dose-dependent increase in Nrf2 and HO-1 protein levels. | [13][24] |
| Primary Microglia & Astrocytes | Anti-inflammatory | 10 µM | 6 hours | Inhibition of LPS-induced iNOS, IL-1β, TNF-α, and IL-6 mRNA expression. | [18] |
| Oli-neu (Oligodendrocyte cell line) | Cell Proliferation / Differentiation | 25 µM | 24 - 96 hours | Reduced cell growth, promotion of differentiation. | [1][3][4] |
| Human T Cells | Apoptosis | 1 - 20 µg/mL (~7 - 140 µM) | 48 hours | Dose-dependent induction of apoptosis, particularly in stimulated T cells. | [19] |
| Breast Cancer Cells (MDA-MB-231, BT-549) | Apoptosis / NF-κB Inhibition | 100 µM | 72 hours | Induction of apoptosis via inhibition of NF-κB activation. | [20] |
| H9c2 Cardiomyoblasts | Cytoprotection | 10 - 20 µM | 24 hours (pretreatment) | Protection against ischemia/reperfusion injury, reduced ROS production. | [2][25] |
| Neural Stem/Progenitor Cells (NPCs) | Neuroprotection | Not specified | Overnight (pretreatment) | Decreased H₂O₂-induced apoptosis and ROS production. | [6] |
Key Signaling Pathways Modulated by DMF
Nrf2 Antioxidant Pathway Activation
DMF activates the Nrf2 pathway by reacting with cysteine residues on Keap1, the primary inhibitor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][13][26]
NF-κB Inflammatory Pathway Inhibition
DMF has been shown to inhibit the NF-κB pathway, a central regulator of inflammation. One key mechanism involves the direct covalent modification of the p65 subunit of NF-κB, specifically at cysteine 38.[7][27][28] This modification prevents the nuclear translocation of p65 and reduces its DNA binding activity, thereby abrogating the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines.[7][15][29]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of DMF on cell viability and proliferation by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[30]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (DMF) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[31]
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1][4]
-
DMF Treatment : Prepare serial dilutions of DMF in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired DMF concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest DMF dose) and a no-cell background control (medium only).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[23]
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[30]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Subtract the average absorbance of the background control wells. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by intracellular ROS, to assess the antioxidant effects of DMF.[1][6]
Materials:
-
Cells of interest
-
Complete culture medium
-
DMF stock solution
-
Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), Lipopolysaccharide (LPS))
-
DCFDA solution (e.g., 5-10 µM working solution in serum-free medium)
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Pretreatment : Seed cells in an appropriate vessel (e.g., 96-well black plate). Allow them to adhere.
-
Pre-treat the cells with the desired concentrations of DMF for a specific duration (e.g., overnight or 24 hours).[6]
-
Induction of Oxidative Stress : Remove the DMF-containing medium. Add fresh medium containing an oxidative stress inducer (e.g., H₂O₂) and incubate for the required time (e.g., 6 hours).[6] Include appropriate controls: untreated cells, cells treated with DMF alone, and cells treated with the inducer alone.
-
DCFDA Staining : Wash the cells twice with warm PBS. Add the DCFDA working solution to each well/tube and incubate for 15-30 minutes at 37°C, protected from light.[6][25]
-
Measurement :
-
Plate Reader : Wash cells with PBS to remove excess dye. Add 100 µL of PBS to each well. Measure fluorescence intensity (Excitation ~485 nm, Emission ~535 nm).
-
Flow Cytometry : Wash, trypsinize, and resuspend cells in PBS. Analyze the fluorescence of the cell population using a flow cytometer.
-
-
Analysis : Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in DMF-pretreated, inducer-stimulated cells compared to cells stimulated with the inducer alone indicates an antioxidant effect.
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
Cells of interest
-
Complete culture medium
-
DMF stock solution
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
1X Binding Buffer
-
Flow cytometry tubes and a flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells in a culture plate (e.g., 6-well plate) and treat with the desired concentrations of DMF for the appropriate time (e.g., 72 hours).[20]
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Washing : Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension : Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining : Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution to the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis : Analyze the samples by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Protocol 4: Assessment of Anti-inflammatory Activity
This protocol measures the ability of DMF to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with Lipopolysaccharide (LPS).
Materials:
-
Immune cells (e.g., primary macrophages, BV-2 microglia)
-
Complete culture medium
-
DMF stock solution
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL working solution)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6) or reagents for RT-qPCR
-
24-well or 96-well plates
Procedure:
-
Cell Seeding : Seed cells in a culture plate and allow them to adhere.
-
DMF Pretreatment : Pre-treat the cells with various concentrations of DMF for 1-2 hours.[16][17]
-
LPS Stimulation : Add LPS to the wells to a final concentration of 10-1000 ng/mL to induce an inflammatory response.[1][15][18] Incubate for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis in supernatant).[15][18]
-
Sample Collection :
-
Supernatant (for ELISA) : After 24 hours, collect the cell culture supernatant and store it at -80°C until analysis.
-
Cell Lysate (for RT-qPCR) : After 6 hours, wash the cells with PBS and lyse them using an appropriate lysis buffer for RNA extraction.
-
-
Quantification :
-
ELISA : Measure the concentration of secreted cytokines in the supernatant according to the manufacturer's protocol for the specific ELISA kit.
-
RT-qPCR : Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin) to determine relative mRNA expression levels.[18]
-
-
Analysis : Compare the cytokine levels (protein or mRNA) in the DMF-treated, LPS-stimulated group to the group stimulated with LPS alone. A significant reduction indicates an anti-inflammatory effect.
References
- 1. Effects Mediated by this compound on In Vitro Oligodendrocytes: Implications in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 3. Effects Mediated by this compound on In Vitro Oligodendrocytes: Implications in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. karger.com [karger.com]
- 11. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxycarboxylic acid receptor 2 mediates this compound’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effect of this compound on an Oxidative Stress Model Induced by Sodium Nitroprusside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurology.org [neurology.org]
- 17. Anti-Inflammatory Effects of this compound in Microglia via an Autophagy Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. Dimethylfumarate induces apoptosis in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. This compound, an Approved Multiple Sclerosis Treatment, Reduces Brain Oxidative Stress in SIV-Infected Rhesus Macaques: Potential Therapeutic Repurposing for HIV Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholars.northwestern.edu [scholars.northwestern.edu]
- 28. This compound Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of Dimethyl Fumarate for Treating Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1] Its mechanism of action is multifaceted, involving immunomodulatory and neuroprotective effects.[2][3][4] A key neuroprotective mechanism of DMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[5][6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which are crucial for defending against oxidative stress, a significant contributor to neurodegeneration.[2][3][5] Determining the optimal concentration of DMF is critical for maximizing its therapeutic benefits while minimizing potential cytotoxicity. These application notes provide a summary of effective concentrations from in vitro studies and detailed protocols for researchers to determine the optimal DMF concentration for their specific neuronal cell models.
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize the dose-dependent effects of DMF on neuronal cell viability and neuroprotection as reported in various studies. These data serve as a guide for selecting a starting concentration range for your experiments.
Table 1: this compound Concentration Effects on Neuronal Cell Viability
| Cell Line | Concentration (µM) | Exposure Time | Viability Assay | Observed Effect | Reference |
| SH-SY5Y | 0.1, 10 | 24 and 96 hours | MTT | No significant reduction in metabolic activity.[9] | [9] |
| SH-SY5Y | 1, 10, 30 | 24 hours | MTT | Viability comparable to control. | [10] |
| SH-SY5Y | 50, 100 | 24 hours | MTT | 60% mortality observed.[10] | [10] |
| Neurons | 10, 30, 50, 100, 200 | 24, 48, 72 hours | Not specified | Dose-dependent decrease in viability. | [11] |
| Astrocyte-microglia co-cultures | 1.5, 5, 15 | 24 hours | MTT | No significant change in cell viability.[12] | [12] |
Table 2: Neuroprotective Concentrations of this compound in Neuronal Cells
| Cell Model | Insult/Stress | DMF Concentration (µM) | Outcome Measure | Protective Effect | Reference |
| Rat Neural Stem/Progenitor Cells | Hydrogen Peroxide (40 µM) | 10 | Apoptosis Assay (Annexin V) | Decreased apoptosis from 27.1% to 12.6%.[5] | [5] |
| Rat Neural Stem/Progenitor Cells | Hydrogen Peroxide | 10 | ROS Assay (DCFDA) | Reduced ROS production.[5] | [5] |
| Rat Motor Neurons | Hydrogen Peroxide (40 µM) | 20 | Neurite Outgrowth | Abrogated the decrease in total neurite outgrowth.[5] | [5] |
| SH-SY5Y | Amyloid-beta 1-42 (1 µM) | 30 | Cell Viability (MTT) | Significantly limited Amyloid-beta induced cell death.[10] | [10] |
| HT22 Cells | Glutamate | 10 | Cell Viability (CTB) | Protected against glutamate toxicity.[13] | [13] |
Signaling Pathways
The primary mechanism of DMF-mediated neuroprotection involves the activation of the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. DMF, being an electrophile, is thought to react with cysteine residues on KEAP1, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for a variety of antioxidant and cytoprotective proteins. Additionally, the ERK1/2 MAPK pathway has been implicated in the DMF-mediated neuroprotection upstream of Nrf2 activation.[5]
References
- 1. This compound in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on neuroprotection and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Neuroprotective and Anti-Inflammatory Effects of this compound, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound improves cognitive impairment and neuroinflammation in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. This compound Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of key neuronal mechanisms triggered by this compound in SH-SY5Y human neuroblastoma cells through a metabolomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Dimethyl Fumarate (DMF) in Preclinical Studies
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (MS) and psoriasis.[1][2][3] Its mechanism of action is primarily attributed to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, a key regulator of cellular antioxidant responses.[4][5] Upon oral administration, DMF is rapidly hydrolyzed by esterases into its active metabolite, monomethyl fumarate (MMF).[2][6][7] MMF activates the Nrf2 pathway by covalently modifying Kelch-like ECH-associated protein 1 (KEAP1), which leads to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[4][5][8] Additionally, DMF and MMF exert immunomodulatory effects through mechanisms independent of Nrf2, including the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and interaction with the hydroxycarboxylic acid receptor 2 (HCAR2).[2][5][9]
These application notes provide an overview of common in vivo delivery methods for DMF in preclinical research, complete with detailed protocols and quantitative data summaries to guide study design.
Key Signaling Pathways of this compound
DMF's therapeutic effects are mediated through multiple cellular pathways, with the Nrf2 pathway being the most extensively studied.
Caption: The Nrf2 signaling pathway activated by DMF/MMF.
General Experimental Workflow
A typical preclinical study evaluating the efficacy of DMF follows a standardized workflow, from disease model induction to endpoint analysis.
Caption: A generalized workflow for preclinical DMF studies.
In Vivo Delivery Methods
The choice of delivery route in preclinical studies depends on the research objectives, the targeted disease model, and desired pharmacokinetic profile.
Oral Gavage (p.o.)
Oral gavage is the most common method for DMF administration, mimicking the clinical route of delivery in humans.[10][11] It allows for precise dosing and is suitable for a wide range of systemic disease models.
Quantitative Data Summary: Oral Gavage
| Animal Model | Disease | Species | Dose (mg/kg) | Vehicle | Frequency | Key Findings | Reference |
| EAE | Multiple Sclerosis | Rat | 45 | 0.08% Methylcellulose | Twice Daily | Ameliorated clinical course, reduced inflammation | [10] |
| MPTP-induced | Parkinson's Disease | Mouse | 10, 30, 100 | 10% Carboxymethylcellulose | Daily | Reduced dopaminergic neurodegeneration | [12] |
| CFA-induced | Rheumatoid Arthritis | Rat | 25, 50, 100 | - | Daily for 14 days | Reduced paw edema and arthritis scores | [8] |
| MCAO | Stroke | Rat/Mouse | 12.5 - 50 | - | Daily or Twice Daily | Decreased neuronal damage | [1] |
| SIV-infected | HIV Neuroprotection | Macaque | 30 | Methylcellulose | Single Dose | MMF detected in plasma | [13] |
Protocol: Oral Gavage Administration
-
Materials:
-
This compound (DMF) powder
-
Vehicle solution (e.g., 0.5-10% Carboxymethylcellulose (CMC) in sterile water, or 0.08% methylcellulose in tap water)[10][12]
-
Scale, weigh boats, conical tubes
-
Vortex mixer and/or sonicator
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of DMF based on the mean body weight of the animal cohort and the desired dose (e.g., mg/kg).
-
Weigh the DMF powder accurately.
-
Prepare the vehicle solution (e.g., add 0.5 g of CMC to 100 mL of sterile water and stir until dissolved).
-
Add the DMF powder to the vehicle solution in a conical tube.
-
Vortex vigorously and/or sonicate until a homogenous suspension is achieved. Prepare fresh daily.
-
-
Administration Procedure:
-
Gently restrain the animal (e.g., mouse or rat). Ensure a firm but not restrictive grip.
-
Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Draw the prepared DMF suspension into the syringe.
-
Insert the gavage needle into the side of the animal's mouth, pass it over the tongue, and gently advance it down the esophagus to the pre-measured depth.
-
Administer the solution slowly and steadily.
-
Withdraw the needle carefully and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal (IP) Injection
IP injection offers an alternative systemic delivery route that bypasses the gastrointestinal tract and first-pass metabolism, although DMF is rapidly metabolized to MMF systemically regardless of the entry route.[6][7] This method can be useful for achieving rapid systemic exposure.
Quantitative Data Summary: Intraperitoneal Injection
| Animal Model | Disease | Species | Dose (mg/kg) | Vehicle | Frequency | Key Findings | Reference |
| Cuprizone | Demyelination | Mouse | 15 | 0.9% NaCl | Daily for 7 or 25 days | Improved neuronal network activity, increased nuclear Nrf2 | [14] |
| MEA Implant | Neuroinflammation | Rat | 15 | - | Daily | Improved microelectrode performance sub-chronically | [15] |
Protocol: Intraperitoneal (IP) Injection
-
Materials:
-
This compound (DMF) powder
-
Vehicle solution (e.g., sterile 0.9% NaCl)[14]
-
Scale, weigh boats, conical tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
-
Preparation of Dosing Solution:
-
Calculate and weigh the required amount of DMF.
-
Dissolve the DMF powder in the sterile saline vehicle. Vortex until fully dissolved.
-
Sterile-filter the solution if necessary, depending on the purity of the starting material. Prepare fresh before use.
-
-
Administration Procedure:
-
Firmly restrain the animal, exposing its abdomen.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Dietary Administration
Incorporating DMF into the animal's chow provides a method for continuous, less stressful, long-term administration. However, this method offers less control over the precise daily dose, as it depends on the animal's food intake, which can vary.
Quantitative Data Summary: Dietary Administration
| Animal Model | Disease | Species | Dose | Key Findings | Reference |
| AOM-induced Foci | Colon Cancer | Rat | 400 or 800 mg/kg of diet | Reduced the yield of precancerous lesions | [5] |
| Breast Cancer Adjuvant | Breast Cancer | Mouse | 0.3% of food weight | Enhanced the effect of a bioreductive agent | [5] |
| EAE | Multiple Sclerosis | Mouse | Not specified | Diet composition (high-fiber vs. lauric acid-rich) modulates DMF efficacy | [16] |
Protocol: Dietary Administration
-
Materials:
-
This compound (DMF) powder
-
Standard powdered rodent chow
-
A commercial feed mixer or equivalent equipment
-
-
Preparation of Medicated Chow:
-
Determine the target concentration of DMF in the feed (e.g., % by weight or mg/kg of chow).[5]
-
Accurately weigh the required amounts of DMF and powdered chow.
-
Thoroughly mix the DMF powder with a small portion of the chow first to create a pre-mix.
-
Gradually add the pre-mix to the remaining bulk of the chow in a feed mixer and mix until a homogenous distribution is achieved.
-
The medicated chow can then be provided to the animals ad libitum.
-
-
Administration Procedure:
-
Replace the standard chow in the cages with the prepared DMF-medicated chow.
-
Monitor food consumption and animal body weight regularly to estimate the daily dose ingested and check for adverse effects.
-
Store the medicated chow in a cool, dry place to maintain stability.
-
Other Delivery Methods
Novel delivery strategies are being explored to target specific tissues or improve the pharmacokinetic profile of DMF.
-
Topical Application: For skin-related disorders like psoriasis, topical delivery is desirable. However, DMF itself can cause skin sensitization.[17] Therefore, preclinical studies have focused on derivatives like isosorbide di-(methyl fumarate) (IDMF), which show anti-psoriatic activity without the sensitizing effects.[17][18]
-
Intranasal Delivery: For lung diseases, intranasal delivery can achieve higher local concentrations compared to systemic routes. In a mouse model of lung fibrosis, inhaled (intranasal) DMF was more effective at restoring lung Nrf2 levels and promoting the resolution of fibrosis than oral gavage.[19]
-
Nanoparticle Formulations: To enhance brain delivery for neurodegenerative diseases, DMF has been loaded into solid lipid nanoparticles (SLNs).[20] Studies in mice showed that polysorbate 80-coated SLNs could reach the brain after both intraperitoneal and intranasal administration.[20][21]
The selection of an appropriate in vivo delivery method for this compound is critical for the successful execution and interpretation of preclinical studies. Oral gavage remains the standard for modeling systemic human therapies, while IP injection provides a reliable alternative for bypassing the gut. Dietary administration is suitable for chronic, low-stress studies, and emerging methods like intranasal and nanoparticle-based delivery offer promising avenues for targeted therapies. Researchers should carefully consider the specific goals of their study, the animal model used, and the desired pharmacokinetic and pharmacodynamic outcomes when choosing a delivery protocol.
References
- 1. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Activation of the Nrf2/HO-1 signaling pathway by this compound ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The Neuroprotective Effect of this compound in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an Approved Multiple Sclerosis Treatment, Reduces Brain Oxidative Stress in SIV-Infected Rhesus Macaques: Potential Therapeutic Repurposing for HIV Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective potential of this compound in a mouse model of thalamocortical demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Diet modulates the therapeutic effects of this compound mediated by the immunometabolic neutrophil receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative activity of this compound derivative IDMF in three models relevant to multiple sclerosis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Sensitization-Free this compound Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Nanoformulations for this compound: Physicochemical characterization and in vitro/in vivo behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Dimethyl fumarate stability and storage conditions for research labs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is a methyl ester of fumaric acid with immunomodulatory and anti-inflammatory properties. It is utilized in research to investigate its therapeutic potential, particularly in models of multiple sclerosis and psoriasis. The mechanism of action is primarily attributed to its active metabolite, monomethyl fumarate (MMF), which activates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and inhibits the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][2][3][4] Given its reactivity and susceptibility to hydrolysis, proper storage and handling are critical to ensure the integrity and reproducibility of experimental results.[5][6][7] These application notes provide detailed protocols for the storage, handling, and stability assessment of DMF in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [8] |
| Molecular Weight | 144.13 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 102-106 °C | [9] |
| Boiling Point | 192-193 °C | [9] |
| Solubility (approx.) | Ethanol: 2 mg/mL, DMSO: 5 mg/mL, Dimethylformamide (DMF): 12 mg/mL | [8] |
Storage and Handling
Proper storage and handling of this compound are essential to prevent degradation and ensure the safety of laboratory personnel.
Storage Conditions
To maintain the stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | For long-term storage.[8] |
| Room Temperature | < 2 weeks | Acceptable for short-term, such as during shipping.[9] | |
| Stock Solution (in organic solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing.[4][8] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Not recommended for storage beyond one day due to rapid hydrolysis.[8] |
Handling Precautions
This compound is a hazardous substance and should be handled with care. Adherence to the following safety guidelines is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[9][10][11]
-
Ventilation: Handle solid DMF and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.[10][11]
-
Spills: In the event of a spill, clean the area immediately. For solid spills, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[12] For liquid spills, absorb with an inert material and dispose of it as hazardous waste.[9]
-
Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[10]
Stability Profile
This compound is susceptible to degradation, primarily through hydrolysis, which is significantly influenced by pH.
pH-Dependent Hydrolysis
Studies have shown that DMF is highly susceptible to hydrolysis under both acidic and alkaline conditions.[5][6][7] The primary degradation products are monomethyl fumarate (MMF) and fumaric acid.[13] The stability of DMF in aqueous solutions decreases in the following order of pH: 7 > 5 > 3 > 1 > 9.[5][7]
Forced Degradation Studies
Experimental Protocols
The following protocols provide a framework for preparing and analyzing this compound in a research setting.
Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 14.41 mg of this compound and transfer it to a sterile amber glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas for 10-15 seconds.
-
Tightly seal the vial and label it with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -80°C.
-
Protocol for Stability-Indicating RP-HPLC Analysis
This protocol outlines a general method for the analysis of this compound and its primary degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound reference standard
-
Monomethyl fumarate and fumaric acid reference standards (if available)
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Prepare samples for analysis by diluting the stock solution or experimental samples to an appropriate concentration within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify this compound and its degradation products by comparing their retention times and peak areas to those of the reference standards.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the broader context of this compound research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating RP-HPLC method for determination of this compound in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.nl [fishersci.nl]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of this compound in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. madridge.org [madridge.org]
Application Notes & Protocols: Animal Models for Studying the Neuroprotective Effects of Dimethyl Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethyl fumarate (DMF) is an oral therapeutic approved for relapsing-remitting multiple sclerosis (MS) and psoriasis.[1][2] Its mechanism of action is multifaceted, involving immunomodulatory, antioxidant, and neuroprotective effects.[1] A primary molecular target is the transcription factor Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[3][4] These properties have prompted extensive preclinical research into its potential for a range of neurodegenerative diseases. This document provides an overview of common animal models used to investigate DMF's neuroprotective capabilities, along with detailed experimental protocols and quantitative data summaries.
Core Mechanism of Action: The Nrf2 Signaling Pathway
DMF and its active metabolite, monomethyl fumarate (MMF), activate the Nrf2 pathway.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[5] DMF/MMF are electrophiles that cause the modification of reactive cysteine residues on Keap1.[4][5] This conformational change leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating their expression.[1] Key target genes include NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), which play critical roles in mitigating oxidative stress.[1][6]
References
- 1. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation of the Nrf2/HO-1 signaling pathway by this compound ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nrf2 Activation by Dimethyl Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethyl fumarate (DMF) is an FDA-approved therapeutic agent for multiple sclerosis and psoriasis.[1] Its mechanism of action is significantly linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of cellular defense against oxidative stress.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Electrophilic compounds like DMF, or its active metabolite monomethyl fumarate (MMF), covalently modify specific cysteine residues on Keap1.[2][5][6] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][3][5] This transcriptional activation results in the expression of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[1][7]
Assessing the activation of the Nrf2 pathway is crucial for understanding the therapeutic effects of DMF and for the development of novel Nrf2-activating drugs. This document provides detailed protocols for the key experimental methods used to quantify and visualize Nrf2 activation following DMF treatment.
Nrf2 Signaling Pathway Activated by this compound (DMF)
The following diagram illustrates the canonical pathway for Nrf2 activation by DMF.
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
Principle: Western blotting is used to quantify changes in protein levels. To assess Nrf2 activation, this method can measure the accumulation of Nrf2 in the nucleus and the increased expression of downstream target proteins like HO-1 and NQO1 in whole-cell lysates.[7]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HREC, SH-SY5Y, HepG2) at an appropriate density. Once they reach 70-80% confluency, treat them with DMF (e.g., 10-50 µM) or vehicle control for a specified time (e.g., 3-24 hours).[8][9]
-
Protein Extraction:
-
For Target Proteins (HO-1, NQO1): Wash cells with ice-cold PBS and lyse using a whole-cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]
-
For Nrf2 Nuclear Translocation: Use a commercial nuclear extraction kit to separate cytoplasmic and nuclear fractions.[10] This is critical as total Nrf2 levels may not change significantly, while nuclear levels will.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[7] Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein intensity to the loading control.
Data Presentation:
| Cell Line | DMF Concentration | Treatment Time | Protein Analyzed | Fold Increase (vs. Control) | Reference |
| HREC | 10 µM | 6 h | Total Nrf2 | ~1.5x | [8] |
| HREC | 50 µM | 6 h | Total Nrf2 | ~2.0x | [8] |
| HREC | 10 µM | 6 h | HO-1 | ~2.5x | [8] |
| HREC | 50 µM | 6 h | HO-1 | ~4.0x | [8] |
| SH-SY5Y | 20 µM | 3 h | Nuclear Nrf2 | Significant increase | [9] |
| AD Model Mice | 48 mg/kg (daily) | - | Nrf2, SOD, CAT, HO-1, GST | Significant increase | [11] |
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
Principle: qRT-PCR is used to measure the relative abundance of specific mRNA transcripts. Activation of Nrf2 leads to increased transcription of its target genes. This method quantifies the upregulation of mRNAs for genes like HMOX1, NQO1, and GCLC.[6][12] Notably, the NFE2L2 gene (which codes for Nrf2) itself is not typically upregulated by this pathway.[6][8]
Protocol:
-
Cell Culture and Treatment: Prepare and treat cells with DMF as described in the Western Blot protocol (Section 1.1).
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1, etc.) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.[13][14]
-
Perform the PCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 1-2 min, followed by 40 cycles of 95°C for 10-15 sec and 60°C for 60 sec.[15]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene.[15]
Data Presentation:
| Model System | DMF/MMF Concentration | Treatment Time | Target Gene | Fold Increase (vs. Control) | Reference |
| N27 Cells | 20 µM DMF | 4 h | Hmox1 | ~3.5x | [16] |
| N27 Cells | 20 µM DMF | 4 h | Nqo1 | ~1.5x | [16] |
| N27 Cells | 20 µM MMF | 4 h | Hmox1 | ~2.5x | [16] |
| HREC | 10 µM DMF | 6 h | HMOX1 | ~4.0x | [8] |
| HREC | 50 µM DMF | 6 h | HMOX1 | ~8.0x | [8] |
| Mouse Cortex | 100 mg/kg DMF | 4 h | Nqo1, Osgin1, Hmox1 | 2-3x | [6] |
| MS Patients | Oral DMF | 4-6 weeks | NQO1 | Significant increase | [17] |
Antioxidant Response Element (ARE) Luciferase Reporter Assay
Principle: This is a highly specific cell-based assay to measure Nrf2 transcriptional activity.[18][19] Cells are transfected with a plasmid containing a luciferase reporter gene under the control of multiple ARE sequences.[20] When Nrf2 is activated by DMF, it binds to the AREs and drives the expression of luciferase. The resulting luminescence is proportional to Nrf2 activity and can be easily measured.[21]
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or HepG2) in a 96-well plate the day before transfection.[22]
-
Transfection: Co-transfect the cells with an ARE-firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK). The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[23] Use a suitable transfection reagent like Lipofectamine.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DMF or a vehicle control. Incubate for the desired period (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.[23]
-
Data Analysis: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variability in transfection efficiency and cell number.
Data Presentation:
| Cell Line | Assay Type | Activator | Result | Reference |
| HEK293-ARE | Steady-Glo Luciferase Assay | Inducers | Measures luciferase activity | [22] |
| RAW264.7 | Dual-Luciferase Reporter Assay | Inducers | Measures ARE-inducible firefly luciferase | [24] |
| HepG2 | ARE-bla Reporter Assay | β-Naphthoflavone | EC50 of 1.2 µM | [19] |
Immunofluorescence for Nrf2 Nuclear Translocation
Principle: Immunofluorescence (IF) or immunocytochemistry (ICC) allows for the direct visualization of a protein's subcellular localization. Upon activation by DMF, Nrf2 translocates from the cytoplasm to the nucleus. This change can be observed using fluorescence microscopy after staining for Nrf2 and counterstaining the nucleus.[8]
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with DMF as described previously.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again and permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash and stain the nuclei with a DNA dye like DAPI for 5 minutes.
-
Mounting and Imaging: Wash a final time and mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Co-localization of the Nrf2 signal (green) and the DAPI signal (blue) indicates nuclear translocation.
Data Presentation: Data is primarily qualitative (images showing nuclear vs. cytoplasmic Nrf2 staining). Quantitative analysis can be performed by measuring the fluorescence intensity in the nucleus versus the cytoplasm across multiple cells.
| Cell Line | DMF Concentration | Treatment Time | Observation | Reference |
| HREC | 10 µM and 50 µM | 6 h | Clear nuclear translocation of Nrf2 observed. | [8] |
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: A key function of the Nrf2 pathway is to combat oxidative stress by upregulating antioxidant enzymes.[5] Therefore, successful activation of Nrf2 by DMF should lead to a reduction in intracellular ROS levels, especially under conditions of oxidative challenge. ROS can be measured using fluorescent probes like 2′,7′-dichlorofluorescein diacetate (DCFDA).[25]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with DMF. In some experiments, an oxidative stressor (e.g., H₂O₂) may be added after DMF pre-treatment to assess the protective effect.[25]
-
Probe Loading: After treatment, wash the cells and incubate them with a ROS-sensitive probe (e.g., DCFDA or Muse Oxidative Stress Kit reagent) at 37°C for 30 minutes, protected from light.[8][25]
-
Measurement:
-
Flow Cytometry: Trypsinize and resuspend the cells in buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.[8]
-
Plate Reader: Measure the fluorescence intensity directly in a 96-well plate using a fluorescence plate reader.
-
-
Analysis: Compare the mean fluorescence intensity of DMF-treated cells to control cells. A decrease in fluorescence indicates a reduction in ROS levels.
Data Presentation:
| Cell Line | DMF Concentration | Treatment Time | Observation | Reference |
| HREC | 50 µM | 6 h | Statistically significant decrease in intracellular ROS levels. | [8] |
| Rat NPCs | Pre-treatment | 6 h (with H₂O₂) | DMF significantly reduced H₂O₂-induced ROS levels. | [25] |
References
- 1. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 2. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 8. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 20. amsbio.com [amsbio.com]
- 21. researchgate.net [researchgate.net]
- 22. 2.15. Antioxidant response element (ARE)-luciferase reporter assay [bio-protocol.org]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Antioxidant response element (ARE) reporter assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Dimethyl Fumarate-Induced Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is essential for maintaining cellular energy homeostasis and function. Dysfunctional mitochondria are implicated in a wide range of diseases, making the study of compounds that can induce mitochondrial biogenesis a critical area of research. Dimethyl fumarate (DMF), a drug approved for treating multiple sclerosis and psoriasis, has been identified as a potent inducer of mitochondrial biogenesis.[1][2] The primary mechanism of action for DMF in this context is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5]
These application notes provide detailed protocols for three key techniques to quantify and characterize DMF-induced mitochondrial biogenesis:
-
Quantification of Mitochondrial DNA (mtDNA) Copy Number
-
Analysis of Mitochondrial Protein Expression by Western Blot
-
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
Core Signaling Pathway: DMF and Nrf2-Mediated Mitochondrial Biogenesis
This compound activates the Nrf2 signaling cascade, a master regulator of cellular antioxidant responses and mitochondrial homeostasis.[3] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. DMF modifies Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[6] This includes the induction of Nuclear Respiratory Factor 1 (NRF1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which are master regulators of mitochondrial biogenesis.[3][7][8] These factors, in turn, activate Mitochondrial Transcription Factor A (TFAM), which drives the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondrial components and the expansion of the mitochondrial network.[9][10]
Caption: DMF-induced Nrf2 signaling pathway for mitochondrial biogenesis.
Application Note 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number
Principle
An increase in the number of mitochondria per cell is a hallmark of mitochondrial biogenesis. Since each mitochondrion contains multiple copies of its own circular DNA (mtDNA), quantifying the mtDNA copy number relative to a stable nuclear gene provides a reliable measure of mitochondrial mass.[10][11] This is typically achieved using quantitative real-time PCR (qPCR) by comparing the amplification of a mitochondrial gene (e.g., MT-TL1, ND1) to a single-copy nuclear gene (e.g., B2M, BECN1).[4][11]
Quantitative Data Summary
| Parameter | Model System | DMF Concentration | Outcome | Reference |
| mtDNA/nDNA Ratio | Human Fibroblasts | 10 µM | ~1.5-fold increase | [4] |
| mtDNA/nDNA Ratio | Human Fibroblasts | 30 µM | ~2.0-fold increase | [4] |
| mtDNA/nDNA Ratio | Mouse Quadriceps | 110 mg/kg (oral) | No significant increase observed in this study | [1] |
| mtDNA Copy Number | Rat Dorsal Horn | 300 mg/kg (oral) | ~7.3-fold increase vs. MIA+Vehicle group | [12][13] |
Experimental Workflow: mtDNA Quantification
References
- 1. This compound dose-dependently increases mitochondrial gene expression and function in muscle and brain of Friedreich’s ataxia model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a treatment for multiple sclerosis: a role for mitochondria? - UCL Discovery [discovery.ucl.ac.uk]
- 3. The emerging role of Nrf2 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates Nrf2-dependent mitochondrial biogenesis in mice and humans [escholarship.org]
- 6. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGC-1α controls mitochondrial biogenesis and dynamics in lead-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 12. This compound attenuates pain behaviors in osteoarthritis rats via induction of Nrf2-mediated mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Pain Behaviors in Osteoarthritis Rats via Induction of Nrf2-Mediated Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomics Studies of Dimethyl Fumarate's Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolic effects of dimethyl fumarate (DMF) on cellular pathways, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and conducting their own metabolomics studies to further understand the mechanism of action of DMF, a drug used in the treatment of multiple sclerosis and psoriasis.[1][2]
Introduction to this compound and its Metabolic Impact
This compound (DMF) and its active metabolite, monomethyl fumarate (MMF), are known to exert immunomodulatory and neuroprotective effects.[1][3] A growing body of evidence from metabolomics studies indicates that DMF significantly alters cellular metabolism, providing insights into its therapeutic mechanisms.[4] Key pathways affected include the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, modulation of central carbon metabolism (glycolysis and the TCA cycle), and alterations in lipid metabolism.[2][5][6][7]
Key Cellular Pathways Modulated by this compound
Metabolomic analyses have revealed that DMF treatment leads to significant changes in several key cellular pathways:
-
Nrf2 Pathway Activation: DMF is a known activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[5][7][8] This activation leads to the upregulation of antioxidant genes and subsequent changes in related metabolite levels, such as glutathione.[7][9]
-
Glycolysis and TCA Cycle: Studies have shown that DMF can modulate cellular energy metabolism by affecting glycolysis and the tricarboxylic acid (TCA) cycle.[2][10] DMF has been observed to promote glycolysis while diminishing cell respiration in some cell types.[2] It can also interrupt the TCA cycle, impacting mitochondrial respiration.[10]
-
Lipid Metabolism: Significant alterations in lipid metabolism have been observed following DMF treatment.[4][6] These changes include modifications in the levels of phospholipids, lysophospholipids, plasmalogens, and various fatty acids.[4][6][11]
Quantitative Metabolomic Data Summary
The following tables summarize quantitative changes in key metabolites observed in various cell types and conditions following DMF treatment.
Table 1: Changes in Nrf2 Pathway-Related Metabolites
| Metabolite | Cell Type/System | Treatment Condition | Fold Change vs. Control | Reference |
| Glutathione (GSH) | Oligodendrocytes | 24h DMF treatment | Increased | [7] |
| Glutathione (GSH) | Oligodendrocytes | 72h DMF treatment | Increased | [7] |
| Taurine | SH-SY5Y Neuroblastoma | 10 µM DMF, 24h | 3.86 | [1] |
| Taurine | SH-SY5Y Neuroblastoma | 10 µM DMF, 96h | 0.27 | [1] |
Table 2: Changes in Glycolysis and TCA Cycle Intermediates
| Metabolite | Cell Type/System | Treatment Condition | Fold Change vs. Control | Reference |
| Succinate | Oligodendrocytes | 24h DMF treatment | Significantly Upregulated | [7] |
| Fumarate | Oligodendrocytes | 24h DMF treatment | Significantly Upregulated | [7] |
| Malate | Oligodendrocytes | 24h DMF treatment | Significantly Upregulated | [7] |
| Succinate | Oligodendrocytes | 72h DMF treatment | Significantly Upregulated | [7] |
| Fumarate | Oligodendrocytes | 72h DMF treatment | Significantly Upregulated | [7] |
| Malate | Oligodendrocytes | 72h DMF treatment | Significantly Upregulated | [7] |
| Phenylalanine | SH-SY5Y Neuroblastoma | 10 µM DMF, 24h | 0.68 | [1] |
| Tryptophan | SH-SY5Y Neuroblastoma | 0.1 µM DMF, 24h | 1.36 | [1] |
| 2-Oxoglutaric acid | SH-SY5Y Neuroblastoma | 96h DMF exposure | Decreased | [1] |
| Malic acid | SH-SY5Y Neuroblastoma | 96h DMF exposure | Decreased | [1] |
Table 3: Changes in Lipid Metabolites
| Metabolite Class | System | Treatment Condition | Change vs. Control | Reference |
| Phospholipids | RRMS Patients (Plasma) | 6 months DMF treatment | Increased | [4][6][11] |
| Lysophospholipids | RRMS Patients (Plasma) | 6 months DMF treatment | Increased | [4][6] |
| Plasmalogens | RRMS Patients (Plasma) | 6 months DMF treatment | Increased | [4][6][11] |
| Saturated & Poly-unsaturated Fatty Acids | RRMS Patients (Plasma) | 6 months DMF treatment | Reduced | [4][6][11] |
Experimental Protocols
This section provides detailed protocols for metabolomics studies investigating the effects of DMF.
Protocol 1: Cell Culture and DMF Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma cells, primary oligodendrocytes, or T cells) in appropriate culture vessels and media.[1][7][12] Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
DMF Preparation: Prepare a stock solution of DMF in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM and 10 µM).[1] A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Treatment: Remove the existing culture medium from the cells and replace it with the DMF-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours and 96 hours).[1]
Protocol 2: Metabolite Extraction from Adherent Cells
-
Metabolism Quenching: After the treatment period, rapidly quench cellular metabolism. This can be achieved by placing the culture dish on dry ice and aspirating the medium.
-
Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Extraction Solvent Addition: Add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), to the cells.[13]
-
Cell Scraping: Scrape the cells from the dish into the extraction solvent using a cell scraper.[13]
-
Collection and Lysis: Transfer the cell suspension to a microcentrifuge tube. Further lyse the cells by vortexing and freeze-thaw cycles.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.[14]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.
Protocol 3: Untargeted Metabolomics using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. Derivatize the dried sample to increase the volatility of the metabolites. A common method involves a two-step process with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with a gradient to separate the metabolites.
-
Mass Spectrometer (MS): Operate the MS in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Processing: Process the raw data using software such as MetaboAnalyst.[1] This involves peak detection, alignment, and normalization.
-
Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).
Protocol 4: Untargeted Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The metabolite extract can often be directly injected or may require dilution with a suitable solvent compatible with the LC mobile phase.
-
LC-MS Analysis:
-
Liquid Chromatograph (LC): Use a reversed-phase or HILIC column for separation, depending on the polarity of the metabolites of interest.[15] Employ a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[15]
-
Mass Spectrometer (MS): Operate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative ionization modes to cover a broad range of metabolites.[15]
-
-
Data Processing and Analysis: Use specialized software for peak picking, alignment, and statistical analysis to identify significantly altered metabolites.
Protocol 5: Targeted Metabolomics using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D2O) containing an internal standard (e.g., DSS or TSP).
-
NMR Data Acquisition: Acquire one-dimensional (1D) 1H NMR spectra on a high-field NMR spectrometer.[16] Use a water suppression pulse sequence.
-
Data Processing: Process the NMR spectra using software such as Chenomx or TopSpin. This includes Fourier transformation, phasing, baseline correction, and referencing.
-
Metabolite Quantification: Identify and quantify metabolites by fitting the spectral data to a reference library of known compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of DMF's effects on major cellular metabolic pathways.
Caption: General workflow for a metabolomics study of DMF's effects.
References
- 1. Identification of key neuronal mechanisms triggered by this compound in SH-SY5Y human neuroblastoma cells through a metabolomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights in the targets of action of this compound in endothelial cells: effects on energetic metabolism and serine synthesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound treatment induces lipid metabolism alterations that are linked to immunological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMF, an activator of Nrf2, could mitigate cholic-acid-induced liver damage in high-fat diet [explorationpub.com]
- 6. This compound treatment induces lipid metabolism alterations that are linked to immunological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound modulates antioxidant and lipid metabolism in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. neurology.org [neurology.org]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. uab.edu [uab.edu]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in dimethyl fumarate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with dimethyl fumarate (DMF). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Stability and Handling
-
Question: My DMF solution appears cloudy or precipitated. What should I do?
-
Answer: DMF has limited solubility in aqueous solutions. For cell culture experiments, it is recommended to first dissolve DMF in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2] This stock solution can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls, and is non-toxic to your cells (typically <0.1%). Aqueous solutions of DMF should not be stored for more than one day.[1]
-
-
Question: I am observing variable results between experiments. Could the stability of DMF in my cell culture media be a factor?
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Answer: Yes, the stability of DMF can be influenced by the pH of the culture medium.[3][4] DMF is most stable at a neutral pH (around 7.0) and is susceptible to hydrolysis under acidic or alkaline conditions.[3][4] It is crucial to monitor and maintain a stable pH in your cell culture incubators. Prepare fresh dilutions of DMF from your stock solution for each experiment to minimize degradation.
-
2. Cell Viability Assays
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Question: The IC50 value of DMF in my cell viability assay is different from what is reported in the literature. Why might this be?
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Answer: IC50 values for DMF can vary significantly between different cell lines and are dependent on the assay conditions.[5][6] Factors that can influence the IC50 include cell density, the duration of DMF exposure, and the specific viability assay used (e.g., MTT, PrestoBlue). It is important to establish a standardized protocol and perform dose-response curves for each new cell line. Below is a table of reported IC50 values for DMF in various cell lines for reference.
-
-
Question: My dose-response curve for DMF is not sigmoidal, or I see inconsistent results at high concentrations. What could be the cause?
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Answer: At high concentrations, DMF can induce apoptosis and other forms of cell death.[7] This can lead to a plateau or even a decrease in the signal at the upper end of your dose-response curve. Ensure that your highest concentration is not causing widespread, rapid cell death that could interfere with the assay's readout. Also, check for any precipitation of DMF at high concentrations in the culture medium.
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3. Western Blot Analysis
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Question: I am not seeing a consistent increase in Nrf2 protein levels after DMF treatment. What should I check?
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Answer: The activation of Nrf2 by DMF is often transient and dose-dependent.[8][9] An increase in total Nrf2 protein levels may be modest, as the primary mechanism of activation is the inhibition of its degradation, leading to its accumulation and translocation to the nucleus.[9] Consider performing a time-course experiment to identify the optimal time point for detecting Nrf2 accumulation. Also, ensure your lysis buffer and protocol are optimized for nuclear protein extraction if you are specifically looking at nuclear Nrf2.
-
-
Question: The bands for HO-1, a downstream target of Nrf2, are weak or inconsistent after DMF treatment. What could be the problem?
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Answer: The induction of HO-1 is a downstream event of Nrf2 activation and may require a longer incubation time with DMF to become apparent.[8][10] Verify that your DMF treatment duration is sufficient (e.g., 6 hours or longer).[8] Also, confirm the quality of your primary antibody for HO-1 and optimize the Western blot protocol, including antibody concentration and incubation times.
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4. Cytokine Profiling
-
Question: I am not observing the expected changes in cytokine production after DMF treatment. What are some potential reasons?
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Answer: The effect of DMF on cytokine production is complex and can be cell-type specific. DMF has been shown to suppress the production of pro-inflammatory cytokines like IFN-γ and IL-6, while in some contexts, it can increase the production of anti-inflammatory cytokines like IL-10.[11] The specific stimulus used to induce cytokine production (e.g., LPS) and the timing of DMF treatment relative to stimulation are critical variables. Ensure your experimental design is appropriate for the specific cytokines you are measuring.
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Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| MEC1 | 48 hours | 37.25 | [5] |
| MEC2 | 48 hours | 76.37 | [5] |
| HG3 | 48 hours | 69.55 | [5] |
| PCL12 | 48 hours | 124.1 | [5] |
| MCC26 | Not Specified | 31.60 | [6] |
| MCC14.2 | Not Specified | 67.99 | [6] |
| MCC13 | Not Specified | 97.80 | [6] |
Table 2: Expected Fold Change in Nrf2 and HO-1 Protein Expression after DMF Treatment
| Protein | Cell Type | DMF Concentration (µM) | Treatment Duration | Expected Fold Change | Reference |
| Nrf2 | Human Retinal Endothelial Cells (HREC) | 10 | 6 hours | ~1.5 - 2.0 | [8] |
| Nrf2 | Human Retinal Endothelial Cells (HREC) | 50 | 6 hours | ~2.0 - 2.5 | [8] |
| HO-1 | Human Retinal Endothelial Cells (HREC) | 10 | 6 hours | ~2.0 - 3.0 | [8] |
| HO-1 | Human Retinal Endothelial Cells (HREC) | 50 | 6 hours | ~3.0 - 4.0 | [8] |
| Nrf2 | Mouse Cortex (in vivo) | 100-300 mg/kg | 4 hours | Slight Increase | [9] |
| HO-1 (mRNA) | Mouse Cortex (in vivo) | 100-300 mg/kg | 4 hours | ~2.0 - 3.0 | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
DMF Treatment: Prepare serial dilutions of DMF in culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with 100 µL of the DMF dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.
-
Absorbance Reading: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Nrf2 and HO-1
-
Cell Lysis: After DMF treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear Nrf2 analysis, use a nuclear extraction kit according to the manufacturer's instructions.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
3. Cytokine Profiling (ELISA)
-
Sample Collection: After treating cells with DMF and a pro-inflammatory stimulus (e.g., LPS), collect the cell culture supernatants.
-
ELISA Protocol: Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of the cytokines in your samples.
Visualizations
Caption: this compound Signaling Pathways
Caption: General Experimental Workflow for DMF Studies
Caption: Troubleshooting Logic for Inconsistent DMF Results
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Antineoplastic Effect of this compound on Virus-Negative Merkel Cell Carcinoma Cell Lines: Preliminary Results [mdpi.com]
- 7. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 8. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on heme oxygenase-1 expression in experimental allergic encephalomyelitis in rats [termedia.pl]
- 11. This compound modulation of immune and antioxidant responses: application to HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent dimethyl fumarate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of dimethyl fumarate (DMF) in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound (DMF) in your cell culture experiments can lead to inaccurate dosing and confounding results. This guide provides a systematic approach to identify and resolve issues related to DMF precipitation.
Visual Identification of Precipitation:
Be vigilant for any signs of precipitation in your stock solutions and, more critically, in your cell culture wells after adding DMF. Precipitation can manifest as:
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Fine, crystalline particles: These may be visible under a microscope, appearing as small, sharp-edged structures.
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A cloudy or hazy appearance: The culture medium may lose its clarity.
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A thin film on the surface of the medium or at the bottom of the well: This can sometimes be mistaken for microbial contamination.
Logical Flow for Troubleshooting DMF Precipitation
If you observe precipitation, follow this workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a concentrated stock solution.[1] Ethanol and dimethylformamide (DMF solvent) can also be used.
Q2: What is the recommended concentration for a this compound stock solution in DMSO?
A2: It is advisable to prepare a high-concentration stock solution in DMSO, for example, 100 mM. This allows for the addition of a very small volume of the stock solution to your cell culture medium to achieve the desired final concentration, minimizing the final DMSO concentration in the culture. The final DMSO concentration should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.
Q4: Can I dissolve this compound directly in cell culture medium?
A4: Direct dissolution of this compound in aqueous cell culture medium is not recommended due to its low aqueous solubility. This will likely result in incomplete dissolution and precipitation. Always prepare a concentrated stock solution in an appropriate organic solvent first.
Understanding and Preventing Precipitation
Q5: I prepared my this compound stock in DMSO and it was clear, but I see precipitation after adding it to my cell culture medium. What is happening?
A5: This is a common issue that can arise from several factors:
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Supersaturation: The final concentration of DMF in the aqueous medium may have exceeded its solubility limit, even if the initial DMSO stock was clear.
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Temperature Shock: Adding a cold stock solution to warmer cell culture medium can cause a rapid decrease in the local temperature, reducing the solubility of DMF and causing it to precipitate.
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pH Effects: The pH of your cell culture medium can influence the stability of DMF. While it is most stable around neutral pH, significant deviations could potentially affect its solubility.[2][3]
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Media Components: High concentrations of salts or other components in the cell culture medium can sometimes interact with the dissolved compound, leading to precipitation.[4]
Q6: How can I prevent precipitation when diluting my this compound stock solution into the cell culture medium?
A6: To prevent precipitation, follow these best practices:
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Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the DMF stock solution.
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Use a serial dilution approach: Instead of adding a very small volume of highly concentrated stock directly to a large volume of medium, perform an intermediate dilution step in a smaller volume of pre-warmed medium.
-
Mix thoroughly and immediately: After adding the DMF stock to the medium, mix the solution gently but thoroughly to ensure rapid and uniform dispersion.
-
Do not exceed the solubility limit: Be aware of the aqueous solubility of DMF and ensure your final concentration is below this limit.
Q7: Does the presence of serum in the culture medium affect this compound precipitation?
A7: Fetal Bovine Serum (FBS) contains proteins, such as albumin, that can bind to hydrophobic compounds. This binding can sometimes increase the apparent solubility of a compound in the culture medium.[5][6] However, high concentrations of serum proteins can also sometimes contribute to precipitation, especially with repeated freeze-thaw cycles of the medium. It is important to use high-quality, properly stored serum and to be consistent with the serum concentration in your experiments.
Experimental Protocols and Data
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (DMF), crystalline solid (Molecular Weight: 144.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out 14.41 mg of crystalline DMF in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the DMF is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Experimental Protocol: Serial Dilution of this compound for Cell Treatment
This protocol is for achieving a final concentration of 100 µM DMF in a final volume of 2 mL of cell culture medium.
-
Materials:
-
100 mM DMF stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 98 µL of pre-warmed complete cell culture medium.
-
Add 2 µL of the 100 mM DMF stock solution to the medium.
-
Gently pipette up and down to mix thoroughly. This creates a 2 mM intermediate DMF solution.
-
-
Final Dilution:
-
To your culture well containing cells and 1.9 mL of pre-warmed medium, add 100 µL of the 2 mM intermediate DMF solution.
-
Gently swirl the plate to ensure even distribution. The final volume will be 2 mL, and the final DMF concentration will be 100 µM. The final DMSO concentration will be 0.1%.
-
-
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | ~1.6 mg/mL (at 20°C) | [7] |
| Ethanol | ~10 mg/mL (at 25°C) | [7] |
| DMSO | ~29 mg/mL (at 25°C) | [7] |
| Dimethylformamide (DMF) | ~12 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Key Signaling Pathway: Nrf2 Activation by this compound
This compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. This is a primary mechanism of its therapeutic action.
Caption: Activation of the Nrf2 pathway by this compound, leading to cellular protection against oxidative stress.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability indicating RP-HPLC method for determination of this compound in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
Navigating the Nuances of Dimethyl Fumarate: A Technical Guide to Addressing Off-Target Effects in Research
Technical Support Center
This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of dimethyl fumarate (DMF) in experimental models. By providing clear troubleshooting guidance and answers to frequently asked questions, this guide aims to enhance the precision and reproducibility of research involving this compound.
Troubleshooting Guide: Unexpected Experimental Outcomes with DMF
Researchers may encounter a variety of unexpected results when using DMF due to its reactivity and multiple cellular targets. This guide provides a systematic approach to troubleshooting common issues.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cellular metabolism (e.g., altered glycolysis, oxygen consumption). | DMF and its metabolite monomethyl fumarate (MMF) can inhibit the glycolytic enzyme GAPDH by covalently modifying its catalytic cysteine residue.[1][2][3][4] This leads to a downregulation of aerobic glycolysis.[1][5] DMF can also interrupt the TCA cycle.[4] | 1. Monitor Glycolysis: Perform a glycolysis stress test to measure extracellular acidification rate (ECAR).2. Measure GAPDH Activity: Directly assay GAPDH enzymatic activity in cell lysates from DMF-treated and control groups.3. Control for Metabolic Perturbation: Include control experiments with other glycolysis inhibitors (e.g., 2-deoxyglucose) to distinguish GAPDH-specific effects from general metabolic disruption.4. Metabolomics Analysis: Conduct targeted or untargeted metabolomics to identify broader metabolic shifts.[6][7] |
| Cell viability is affected at concentrations expected to be specific for Nrf2 activation. | High concentrations of DMF can induce cell death through mechanisms independent of Nrf2, such as inducing a metabolic crisis or significant glutathione (GSH) depletion.[3][4][8] | 1. Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration for Nrf2 activation with minimal impact on viability.2. Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to characterize the mode of cell death.3. Rescue Experiments: Co-treat with N-acetylcysteine (NAC) to see if replenishing GSH rescues the phenotype, indicating a role for oxidative stress.[3] |
| Observed anti-inflammatory effects do not correlate with Nrf2 target gene expression. | DMF has known Nrf2-independent anti-inflammatory effects. It can covalently modify cysteine residues on other proteins involved in inflammatory signaling, such as PKCθ and IRAK4.[9][10] It can also inhibit the NF-κB pathway.[4][11] | 1. Assess Nrf2 Pathway Activation: Confirm Nrf2 activation by measuring the expression of its target genes (e.g., NQO1, HO-1) via qPCR or Western blot.[11][12]2. Investigate NF-κB Signaling: Analyze the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65).3. Use Nrf2 Knockout/Knockdown Models: Employ Nrf2-deficient cells or animals to delineate Nrf2-dependent versus -independent effects. |
| Inconsistent results between different cell types or models. | The metabolic and signaling responses to DMF can be highly cell-type specific.[5] For instance, effects on glycolysis and respiration can differ between endothelial cells and cancer cells.[5] | 1. Characterize Your Model: Thoroughly document the metabolic and signaling characteristics of your specific research model.2. Comparative Studies: If possible, compare DMF's effects across multiple cell lines to identify common and cell-specific responses.3. Consider Metabolite Effects: Remember that DMF is rapidly metabolized to monomethyl fumarate (MMF), which is the primary active metabolite in vivo.[13][14][15] Consider using MMF directly in in vitro experiments for better correlation with in vivo studies. |
| Discrepancies between in vitro and in vivo findings. | The in vivo environment introduces complexities such as pharmacokinetics, metabolism, and immune cell interactions that are not fully recapitulated in vitro.[13][15] For example, gastrointestinal and flushing side effects are common in vivo.[16][17][18][19] | 1. Measure Drug/Metabolite Levels: If feasible, measure DMF and MMF concentrations in tissues of interest to correlate with observed effects.2. Account for Immune Cell Modulation: Be aware that DMF significantly alters immune cell populations, which can indirectly affect your target tissue.[8][20][21]3. Monitor for Systemic Effects: In animal studies, monitor for common side effects like weight loss or changes in activity that could confound results. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure the effects I'm seeing are from Nrf2 activation and not an off-target effect?
A1: To confidently attribute an observed effect to Nrf2 activation, a multi-pronged approach is necessary:
-
Confirm Nrf2 Target Gene Induction: Show a dose-dependent increase in the mRNA and protein levels of canonical Nrf2 target genes like NQO1, HMOX1, and GCLM.[11][12]
-
Use Nrf2-Deficient Models: The most definitive method is to demonstrate that the effect of DMF is absent in Nrf2 knockout or knockdown cells or animals.
-
Chemical Controls: Compare the effects of DMF to other, structurally different Nrf2 activators (e.g., sulforaphane).
-
Rule out GAPDH Inhibition: At your working concentration of DMF, measure GAPDH activity to ensure it is not significantly inhibited, or demonstrate that inhibiting GAPDH with a different compound does not replicate your effect of interest.[1]
Q2: What is the primary active metabolite of DMF, and should I be using it in my experiments?
A2: this compound is a prodrug that is rapidly hydrolyzed by esterases in the gut, plasma, and tissues to its active metabolite, monomethyl fumarate (MMF).[13][14][15] MMF is the predominant form found in systemic circulation. For in vitro experiments, using MMF directly can provide a more physiologically relevant model of the systemic effects observed in vivo. However, if you are studying the direct effects of DMF on a specific tissue before its metabolism (e.g., in the gastrointestinal tract), using DMF may be more appropriate.
Q3: My cells are dying at what should be a therapeutic concentration of DMF. What's happening?
A3: Cell death can be a significant off-target effect, especially at higher concentrations. This is often due to:
-
Severe GAPDH Inhibition: This can lead to a metabolic crisis by shutting down glycolysis.[3][4]
-
Glutathione (GSH) Depletion: DMF reacts with and depletes cellular GSH, leading to overwhelming oxidative stress and apoptosis.[8]
-
Mitochondrial Respiration Inhibition: In some cell types, DMF can impair mitochondrial function.[4][5]
To address this, perform a careful dose-response analysis to find a concentration that activates Nrf2 without causing significant cytotoxicity. You can also try co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells, which would point to GSH depletion as a primary cause.[3]
Q4: I'm seeing an anti-inflammatory effect, but no change in Nrf2 target genes. Is this possible?
A4: Yes, this is well-documented. DMF has several Nrf2-independent anti-inflammatory mechanisms:
-
NF-κB Inhibition: DMF can inhibit the pro-inflammatory NF-κB signaling pathway.[4][11]
-
Direct Protein Modification: As an electrophile, DMF can covalently modify cysteine residues on key signaling proteins in immune cells, such as protein kinase C theta (PKCθ), which is crucial for T-cell activation.[9][10]
-
HCAR2 Activation: MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which can have immunomodulatory effects.[11][15]
To investigate these possibilities, you should assess the activation status of the NF-κB pathway and consider using pharmacological inhibitors or genetic models to probe the involvement of other potential targets.
Experimental Protocols & Data
Key Experimental Methodologies
Protocol 1: Assessment of GAPDH Activity
-
Cell Lysis: Treat cells with DMF or vehicle control for the desired time. Harvest and lyse cells in a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Enzyme Activity Assay: Use a commercially available GAPDH activity assay kit. These kits typically measure the reduction of NAD+ to NADH, which can be quantified by absorbance at 340 nm.
-
Data Normalization: Normalize the GAPDH activity to the total protein concentration for each sample.
Protocol 2: Measurement of Nrf2 Target Gene Expression by qPCR
-
Cell Treatment and RNA Extraction: Treat cells with DMF or vehicle control. Extract total RNA using a standard protocol (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., ACTB, GAPDH - use with caution if expecting inhibition).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
Table 1: Effect of DMF on Pancreatic Cancer Cell Viability
| Cell Line | DMF Concentration (µM) for 24h | Result |
| PANC-1 | 0-800 | Dose-dependent decrease in cell viability.[3][4] |
| Miapaca-2 | 0-800 | Dose-dependent decrease in cell viability.[3][4] |
| CFPAC-1 | 0-800 | Dose-dependent decrease in cell viability.[3][4] |
| Patu-8988 | 0-800 | Dose-dependent decrease in cell viability.[3][4] |
Table 2: Incidence of Common Adverse Events in Clinical Trials
| Adverse Event | Placebo Group Incidence | DMF Group Incidence (Months 0-3) |
| Gastrointestinal Events | 17% | 27%[22] |
| Flushing | 5% | 37%[22] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex actions of DMF, the following diagrams illustrate its key signaling pathways and a recommended experimental workflow for dissecting its on- and off-target effects.
References
- 1. This compound targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.bates.edu [librarysearch.bates.edu]
- 3. Frontiers | this compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]
- 4. This compound Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights in the targets of action of this compound in endothelial cells: effects on energetic metabolism and serine synthesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment induces lipid metabolism alterations that are linked to immunological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment induces lipid metabolism alterations that are linked to immunological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nrf2-Independent Anti-Inflammatory Effects of this compound: Challenges and Prospects in Developing Electrophilic Nrf2 Activators for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound: A Review of Efficacy and Practical Management Strategies for Common Adverse Events in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness and side effects of this compound in multiple sclerosis after 12 months of follow up: An Iranian clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recommendations outline how to improve this compound tolerability | MDedge [mdedge.com]
- 20. Emerging Understanding of the Mechanism of Action for this compound in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Best practices for long-term storage of dimethyl fumarate stock solutions
This technical support center provides guidance on the best practices for the long-term storage of dimethyl fumarate (DMF) stock solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound (DMF) stock solution?
A1: The choice of solvent depends on the intended application and desired concentration. Dimethyl sulfoxide (DMSO) is a common choice due to its relatively high solubility for DMF and compatibility with many experimental systems.[1][2][3][4] For applications where DMSO is not suitable, ethanol or dimethyl formamide (DMF solvent) can be used.[1] It is crucial to use anhydrous, high-purity solvents to minimize degradation.
Q2: What is the recommended storage temperature for DMF stock solutions?
A2: For long-term stability, it is recommended to store DMF stock solutions in organic solvents at low temperatures. Storage at -20°C is suitable for several months, while storage at -80°C can extend the stability for up to a year.[4][5][6]
Q3: How long can I store a DMF stock solution?
A3: The stability of your DMF stock solution depends on the solvent and storage temperature. The following table summarizes the recommended storage durations:
| Solvent | Storage Temperature | Recommended Maximum Storage Duration |
| DMSO | -20°C | 6 months[5] |
| DMSO | -80°C | 1 year[4][5] |
| Ethanol | -20°C | 6 months |
| Ethanol | -80°C | 1 year |
Q4: Can I store DMF in an aqueous solution?
A4: It is not recommended to store DMF in aqueous solutions for more than one day.[1] DMF is sparingly soluble and susceptible to hydrolysis in aqueous buffers, which can lead to the formation of its active metabolite, monomethyl fumarate (MMF), and other degradation products.[7][8][9] For experiments requiring an aqueous solution, it is best to prepare it fresh from a stock solution in an organic solvent immediately before use.[1]
Q5: How can I ensure the quality of my DMF stock solution over time?
A5: To ensure the quality of your stock solution, it is good practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Additionally, you can periodically check the concentration and purity of your stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Problem: My DMF stock solution has precipitated after thawing.
-
Possible Cause: The concentration of the solution may be too high for the solvent, especially at lower temperatures. The solubility of DMF decreases at colder temperatures.
-
Solution: Gently warm the solution in a water bath at a temperature not exceeding 37°C and vortex until the precipitate has completely redissolved. Before use, ensure the solution is at room temperature. To prevent this in the future, consider preparing a slightly lower concentration stock solution or ensuring the solution is fully dissolved before aliquoting and freezing.
Problem: I am seeing unexpected or inconsistent results in my experiments using a stored DMF solution.
-
Possible Cause 1: Degradation of DMF. Over time, especially with improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles), DMF can degrade.[10] Hydrolysis to monomethyl fumarate is a common degradation pathway, particularly in the presence of water.[7][8]
-
Solution 1: Prepare a fresh stock solution of DMF. If the issue persists, consider analyzing the old stock solution for purity and concentration via HPLC to confirm degradation.
-
Possible Cause 2: Inaccurate concentration. The initial weighing of the solid DMF or dilution steps may have been inaccurate. Evaporation of the solvent during storage can also lead to an increase in concentration.
-
Solution 2: Prepare a new stock solution with careful attention to weighing and dilution. If possible, verify the concentration of the new stock solution using a validated analytical method.
Problem: My cells are showing signs of toxicity that are not expected at the working concentration of DMF.
-
Possible Cause: The solvent itself (e.g., DMSO) can be toxic to cells at certain concentrations. If the stock solution is highly concentrated, the final concentration of the solvent in the cell culture medium might be too high.
-
Solution: Calculate the final concentration of the solvent in your experimental setup and ensure it is below the known toxicity level for your cell line. If necessary, prepare a less concentrated stock solution to minimize the final solvent concentration. Always include a vehicle control (solvent only) in your experiments to account for any solvent-induced effects.
Experimental Protocols
Protocol for Assessing DMF Stock Solution Stability by RP-HPLC
This protocol provides a general method for monitoring the stability of a this compound stock solution. It is based on common reverse-phase HPLC (RP-HPLC) methods for DMF analysis.[7][8][11][12]
1. Materials and Reagents:
-
This compound (DMF) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or potassium dihydrogen phosphate for buffer preparation
-
Your stored DMF stock solution
-
Volumetric flasks and pipettes
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm)[11][12]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., water with pH adjusted to 2.6 with phosphoric acid, or a potassium dihydrogen phosphate buffer at pH 6.8) in a ratio around 50:50 (v/v).[7][8][11][12]
-
Injection Volume: 10-20 µL
3. Standard Preparation:
-
Prepare a stock solution of the DMF reference standard in the same solvent as your stored solution at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the reference stock solution to concentrations that bracket the expected concentration of your stored solution (e.g., 10, 25, 50, 100, 150 µg/mL).[7][8]
4. Sample Preparation:
-
Thaw your stored DMF stock solution completely and ensure it is homogenous.
-
Dilute your stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.
5. Analysis:
-
Inject the calibration standards into the HPLC system and generate a standard curve by plotting peak area against concentration.
-
Inject your diluted sample solution.
-
Determine the concentration of DMF in your sample by comparing its peak area to the standard curve.
-
Assess the purity by observing the presence of any degradation peaks in the chromatogram. The retention time of DMF is typically around 3.4 minutes under these conditions.[11]
Visualizations
Experimental Workflow for DMF Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing DMF stock solutions.
This compound and the Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 pathway by this compound.[13][14][15][16][17][18][19][20][21][22]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 624-49-7 [chemicalbook.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|624-49-7|MSDS [dcchemicals.com]
- 7. Stability indicating RP-HPLC method for determination of this compound in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. STABILITY INDICATING RP-HPLC ASSAY METHOD FOR ESTIMATION OF this compound IN BULK AND CAPSULES | Semantic Scholar [semanticscholar.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. ijcrt.org [ijcrt.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 14. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Insight into the mechanism of action of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. aj7global.com [aj7global.com]
Technical Support Center: Managing Dimethyl Fumarate-Induced Oxidative Stress
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving dimethyl fumarate (DMF) and its effects on oxidative stress in cell lines. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (DMF) induces an antioxidant response in cells?
A1: this compound (DMF) is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] DMF, being an electrophilic agent, modifies specific cysteine residues on Keap1.[2][4] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize and translocate into the nucleus.[2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the DNA, promoting the transcription of numerous cytoprotective and antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3]
Q2: What are the typical downstream effects of DMF treatment on cellular oxidative stress markers?
A2: The primary effects of DMF treatment are linked to the activation of the Nrf2 pathway. This typically leads to a decrease in intracellular Reactive Oxygen Species (ROS) levels.[1][4][5] Concurrently, you can expect an increase in the expression of Nrf2-regulated antioxidant proteins like HO-1 and NQO1.[3][6][7] DMF's interaction with glutathione (GSH) is dose- and cell-type-dependent; it can cause an initial depletion of GSH due to a Michael addition reaction, which may then trigger an adaptive response leading to increased GSH production and recycling.[3] However, in some cancer cell lines, high doses of DMF can lead to sustained GSH depletion and increased ROS, ultimately causing cell death.[3][8]
Q3: What concentration of DMF should I use for my experiments?
A3: The optimal DMF concentration is highly cell-type dependent and should be determined empirically. For activating the Nrf2 pathway without inducing significant cytotoxicity in non-tumorigenic cells, concentrations typically range from 10 µM to 50 µM.[7] For instance, in Human Retinal Endothelial Cells (HREC), 10 µM DMF for 6 hours was sufficient to increase Nrf2 protein levels and downstream HO-1 expression.[7] In some cancer cell lines, cytotoxic effects are observed at concentrations around 100 µM.[8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals (e.g., Nrf2 activation vs. cytotoxicity).
Q4: How does DMF affect mitochondrial function?
A4: DMF can impact mitochondrial function and metabolism. By inducing oxidative stress, particularly through the depletion of glutathione, DMF can lead to an increase in mitochondrial ROS.[9] This can result in impaired mitochondrial function and, in some contexts, trigger apoptosis.[9][10] The effects are complex, as the Nrf2 activation by DMF is also a protective mechanism against mitochondrial dysfunction.[11] Therefore, the net effect on mitochondria depends on the cell type, DMF concentration, and treatment duration.
Signaling Pathway and Experimental Workflow
Caption: Diagram of the DMF-mediated Nrf2 signaling pathway.
Caption: A typical experimental workflow for assessing DMF effects.
Data Summary Tables
Table 1: Effect of DMF on Nrf2 Target Gene Expression
| Cell Line | Treatment | NQO1 Expression Change | HO-1 Expression Change | Citation |
| Human PBMCs | DMF (in vivo) | Statistically significant induction vs. placebo | No statistically significant induction | [6] |
| Human PBMCs | DMF (ex vivo) | Induced | Induced (at higher concentrations than NQO1) | [6] |
| HREC | 10 µM DMF (6h) | Not reported | Significant mRNA & protein increase | [7] |
| HREC | 50 µM DMF (6h) | Not reported | Significant mRNA & protein increase | [7] |
| Mouse Cortex | 100-300 mg/kg DMF (in vivo) | Dose-dependent increase (2-3 fold) | Dose-dependent increase (2-3 fold) | [12] |
Table 2: Cytoprotective and Cytotoxic Effects of DMF
| Cell Line | Stressor | DMF Concentration | Effect on Cell Viability/Apoptosis | Citation |
| Rat NPCs | H₂O₂ | Not specified | Decreased apoptosis from 27.1% to 12.6% | |
| HREC | 30 mM Glucose | 10 µM | Protected against high-glucose-induced mortality | [7] |
| Cancer Cells | N/A | 100 µM | Reduced cell viability | [8] |
| SH-SY5Y | Aβ₁₋₄₂ | 30 µM | Prevented Aβ-induced damage | |
| MCF-7 | N/A | 1 mM | Promoted proliferation, inhibited apoptosis | [13] |
| MCF-7 | N/A | 100 mM | Inhibited proliferation, induced apoptosis | [13] |
Troubleshooting Guide
Q: My cells are showing high levels of toxicity even at low DMF concentrations. What could be the issue?
A:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMF. This is especially true for certain cancer cell lines where DMF can deplete glutathione and increase ROS, leading to cell death.[3][8]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control.
-
DMF Degradation: Prepare fresh DMF solutions. Old or improperly stored DMF can degrade, leading to inconsistent results.
-
Action: Perform a detailed dose-response curve (e.g., from 1 µM to 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the sub-toxic concentration range for your specific cell line.
Q: I am not observing the expected increase in Nrf2 activation (e.g., no change in HO-1 or NQO1 levels). Why?
A:
-
Insufficient Concentration or Time: Nrf2 activation is dose- and time-dependent. The concentration may be too low or the incubation time too short. In HREC cells, Nrf2 activation was clearly observed after 6 hours with 10-50 µM DMF.[7]
-
Assay Timing: The peak of Nrf2 target gene expression can be transient. In DMF-treated patients, Nrf2 target gene expression peaked at 4-6 weeks and then returned closer to baseline.[14] Consider a time-course experiment to capture the peak response.
-
Measurement Target: While HO-1 is a common target, its induction may require higher DMF concentrations than other genes like NQO1.[6] Consider measuring multiple Nrf2 target genes.
-
Action: First, confirm your DMF is active using a positive control cell line. Then, perform a time- and dose-response experiment, analyzing both protein (Nrf2 nuclear translocation, HO-1 protein) and mRNA levels (NQO1, HO-1) to get a complete picture.
Q: My ROS assay (using DCFH-DA) shows very high background fluorescence or inconsistent readings. How can I fix this?
A: The DCFH-DA assay is prone to artifacts.[15][16]
-
Autoxidation of the Probe: The DCFH-DA probe can be oxidized by factors other than cellular ROS, including light and components in the cell culture medium.[15]
-
Cell-Free Interactions: DMF or other compounds could directly interact with the probe.
-
Action Plan:
-
Include Controls: Always run a "no-cell" control (media + probe + DMF) to check for direct chemical interactions.[15] Also, use a "no-probe" control to check for cellular autofluorescence.
-
Optimize Staining: Use the lowest possible probe concentration and incubation time that gives a detectable signal. Incubate cells in the dark to prevent photo-oxidation.
-
Use Appropriate Buffer: Perform the final measurement step in a clear, serum-free buffer like PBS or HBSS to reduce background fluorescence from media components like phenol red.[17]
-
Positive Control: Use a known ROS inducer (e.g., H₂O₂ or Tert-Butyl Hydrogen Peroxide) to ensure the assay is working correctly in your system.[18]
-
Caption: A decision tree for troubleshooting ROS detection assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.[19][20]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization Solution: 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid, with 16% (w/v) SDS, pH adjusted to 4.7.[19][20]
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of DMF or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
Add MTT Reagent: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Intracellular ROS Detection using DCFH-DA
This assay uses the cell-permeant probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure generalized oxidative stress.[21]
Materials:
-
DCFH-DA stock solution (e.g., 25 mM in anhydrous DMSO or DMF).[18]
-
Hanks' Balanced Salt Solution (HBSS) or PBS (phenol red-free).
-
Positive control (e.g., 250 µM Tert-Butyl Hydrogen Peroxide).[18]
-
Fluorescence plate reader or flow cytometer (Excitation: ~485 nm / Emission: ~535 nm).[18]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or other appropriate culture vessel. Treat with DMF as desired. Include vehicle, positive control, and unstained cell wells.
-
Probe Loading:
-
Prepare a fresh working solution of DCFH-DA (typically 5-20 µM) in pre-warmed, serum-free medium or HBSS immediately before use.[17]
-
Remove the treatment medium and wash cells gently with warm PBS.
-
Add the DCFH-DA working solution to the cells.
-
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[18] During this time, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is trapped inside the cells.
-
Wash: Remove the probe solution and wash the cells twice with warm HBSS or PBS to remove any extracellular probe.
-
Measurement:
-
Add 100 µL of HBSS or PBS to each well.
-
Immediately measure the fluorescence using a plate reader or analyze cells via flow cytometry.[18] The intracellular DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Analysis: Subtract the background fluorescence of unstained cells. Quantify the change in fluorescence in DMF-treated cells relative to the vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 4. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release this compound in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound treatment restrains the antioxidative capacity of T cells to control autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Poor Solubility of Dimethyl Fumarate (DMF) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of dimethyl fumarate (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its solubility in water is approximately 1.6 mg/mL at 20°C.[2][3]
Q2: Why is overcoming the poor aqueous solubility of DMF important for research?
A2: Achieving a stable, homogenous solution of DMF in an aqueous medium is critical for accurate and reproducible results in various experimental settings, including cell culture-based assays and in vivo studies. Poor solubility can lead to inaccurate dosing, precipitation of the compound, and inconsistent biological effects.
Q3: What are the common methods to improve the aqueous solubility of DMF?
A3: The most common methods to enhance the aqueous solubility of DMF include:
-
Using Co-solvents: Dissolving DMF in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it into an aqueous buffer.[1]
-
Complexation with Cyclodextrins: Encapsulating DMF within cyclodextrin molecules to form inclusion complexes with improved water solubility.[4]
-
pH Adjustment: While DMF's stability is pH-dependent, adjusting the pH of the aqueous buffer can influence its solubility, though this is a less common primary method for solubilization.[5][6]
Troubleshooting Guide
Q1: I dissolved DMF in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A1: This is a common issue due to the rapid change in solvent polarity. Here are a few troubleshooting steps:
-
Decrease the final concentration of DMSO: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] Ensure your final DMSO concentration does not exceed the tolerance level of your specific cell line. You may need to prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-containing medium. The serum proteins can help stabilize the compound. Then, add this intermediate dilution to the rest of your culture medium.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the DMF stock solution can sometimes help maintain solubility.
-
Increase Mixing Speed: Add the DMF stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
Q2: Can I prepare a large batch of DMF stock solution in an aqueous buffer and store it?
A2: It is not recommended to store aqueous solutions of DMF for more than one day.[1] DMF is susceptible to hydrolysis, especially in acidic or alkaline conditions.[5][6] For consistent experimental results, it is best to prepare fresh aqueous solutions of DMF for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[8]
Q3: I'm concerned about the toxicity of the organic solvent in my experiments. Are there alternatives?
A3: Yes, using cyclodextrins is an excellent alternative to organic co-solvents. Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to form an inclusion complex with DMF, significantly increasing its aqueous solubility.[4] This method avoids the use of potentially cytotoxic organic solvents.
Q4: How does pH affect the stability and solubility of DMF in my experiments?
A4: DMF is most stable at a neutral pH.[5][6] It is more susceptible to hydrolysis under acidic (pH < 5) and alkaline (pH > 7) conditions.[5][6] While slight pH adjustments might minimally impact solubility, significant deviations from neutral pH will lead to the degradation of DMF. Therefore, it is crucial to use a buffered system (like PBS at pH 7.2-7.4) for your experiments.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (20°C) | ~1.6 mg/mL | [2][3] |
| Ethanol | ~2 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL to 40 mg/mL | [1][4] |
| Dimethyl Formamide (DMF) | ~12 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| 20% SBE-β-CD in saline | 4 mg/mL | [4] |
| 10% DMSO in 90% corn oil | ≥ 3.33 mg/mL | [4] |
| PBS (with heating and sonication) | 2 mg/mL | [4] |
Experimental Protocols
Protocol 1: Solubilization of DMF using DMSO as a Co-solvent
This protocol is suitable for preparing DMF solutions for most in vitro cell culture experiments.
Materials:
-
This compound (DMF) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.2, or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the desired amount of DMF powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).
-
Vortex thoroughly until the DMF is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[4][8]
-
-
Prepare the Working Solution:
-
Pre-warm the aqueous buffer (PBS or cell culture medium) to 37°C.
-
While vortexing the aqueous buffer, add the required volume of the DMF/DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
-
Use Immediately:
-
Use the freshly prepared aqueous DMF solution immediately for your experiment. Do not store aqueous solutions of DMF.[1]
-
Protocol 2: Solubilization of DMF using Cyclodextrins
This protocol is ideal for applications where organic solvents must be avoided.
Materials:
-
This compound (DMF) powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline or other aqueous buffer
-
Sterile containers
-
Magnetic stirrer or sonicator
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
-
Form the Inclusion Complex:
-
Sterilization and Use:
-
If required for your application, sterile-filter the final solution through a 0.22 µm filter.
-
Use the freshly prepared DMF/cyclodextrin solution for your experiment.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 624-49-7 [chemicalbook.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Stability indicating RP-HPLC method for determination of this compound in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. lifetein.com [lifetein.com]
- 8. This compound | CAS:624-49-7 | Nrf2 pathway activator; neuroprotective | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Troubleshooting Dimethyl Fumarate (DMF) Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with dimethyl fumarate (DMF) interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF) and why does it interfere with biochemical assays?
A1: this compound (DMF) is an electrophilic compound used in the treatment of autoimmune conditions like multiple sclerosis and psoriasis.[1] Its reactivity as a Michael acceptor allows it to covalently modify cysteine residues in proteins.[1][2] This modification can alter protein structure and function, leading to interference in a wide range of biochemical assays.
Q2: What is the primary mechanism of DMF interference?
A2: The primary mechanism of interference is the covalent modification of proteins, a process known as succination.[3] DMF reacts with the thiol group of cysteine residues, forming a stable covalent bond.[3] This can directly inactivate enzymes, interfere with antibody-antigen binding, or alter the chemical properties of proteins, leading to inaccurate measurements in various assay formats. Additionally, DMF is known to deplete intracellular glutathione (GSH), which can indirectly affect cellular redox-sensitive assays.[4]
Q3: At what concentrations does DMF typically become problematic?
A3: The concentration at which DMF causes interference is assay-dependent. For some sensitive enzymatic assays, concentrations as low as 10-50 µM can be inhibitory.[5] In protein quantification assays, interference can be observed at concentrations ranging from 1% to 50%, depending on the specific assay.[1] It is crucial to determine the tolerance of each specific assay to DMF.
Q4: How can I differentiate between a true biological effect of DMF and assay interference?
A4: Differentiating a true biological effect from assay interference requires careful experimental design and the use of appropriate controls. Key strategies include:
-
Using a non-electrophilic analog: A compound like dimethyl succinate (DMS), which is structurally similar to DMF but lacks the reactive double bond, can be used as a negative control.[1] An effect observed with DMF but not with DMS is more likely to be due to the covalent modification activity of DMF.
-
In vitro interference checks: Spiking known concentrations of DMF directly into the assay with a purified standard (e.g., a pure protein or enzyme) can reveal direct interference.
-
Sample cleanup: Removing DMF from your biological samples before running the assay can help determine if the observed effect is due to its presence during the assay itself.
Troubleshooting Guides by Assay Type
Protein Quantification Assays (BCA, Bradford)
Q: My protein concentration readings are inconsistent or unexpectedly high/low in the presence of DMF. Why is this happening and what can I do?
A: DMF can directly interfere with the chemical reactions underlying common protein assays. The compatibility of DMF varies significantly between different assay types.
Troubleshooting Steps:
-
Consult the Compatibility Table: Refer to the table below to see if your DMF concentration is within the acceptable range for your chosen assay.
-
Dilute Your Sample: If your protein concentration is high enough, diluting the sample may reduce the DMF concentration to a non-interfering level.
-
Remove DMF: If dilution is not feasible, use one of the provided protocols (Acetone Precipitation or Dialysis) to remove DMF from your sample before quantification.
-
Switch Assay Type: If interference persists, consider switching to a more compatible protein assay.
Table 1: this compound Compatibility in Common Protein Assays
| Assay Type | Maximum Compatible DMF Concentration |
| BCA | 10% |
| Micro BCA | 1% |
| Bradford (Coomassie) | 10% |
| 660nm Protein Assay | 10% |
Data summarized from Thermo Fisher Scientific protein assay compatibility information.[1]
Enzyme-Linked Immunosorbent Assays (ELISA)
Q: I am observing lower than expected signal in my ELISA when my samples are treated with DMF. What could be the cause?
A: DMF can potentially interfere with ELISA results in several ways:
-
Enzyme Inhibition: If your ELISA uses an enzyme conjugate like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), DMF could directly inhibit the enzyme's activity by modifying its cysteine residues, leading to a reduced signal.
-
Antibody Modification: Covalent modification of cysteine residues on the capture or detection antibodies could alter their binding affinity for the antigen.
-
Epitope Masking: If the target protein has critical cysteine residues within the epitope recognized by the antibodies, DMF modification could mask the epitope, preventing antibody binding.
Troubleshooting Workflow:
Western Blotting
Q: After treating my cells with DMF, the bands for my protein of interest on the Western blot are faint or absent, even though I loaded the same amount of total protein.
A: This could be due to several factors related to DMF's reactivity:
-
Epitope Masking: Similar to ELISA, DMF can modify cysteine residues within the epitope recognized by your primary antibody, preventing it from binding to the target protein.
-
Altered Protein Migration: Covalent modification by DMF adds mass to the protein and can alter its charge, potentially causing it to migrate differently on the SDS-PAGE gel, leading to smearing or a shift in the expected band size.
-
Reduced Transfer Efficiency: Changes in protein conformation due to DMF modification might affect its transfer from the gel to the membrane.
Troubleshooting Steps:
-
Use a Different Primary Antibody: Try an antibody that recognizes a different epitope on the target protein, preferably one that does not contain cysteine residues.
-
Denaturing Conditions: Ensure your sample buffer contains a strong reducing agent (like DTT or β-mercaptoethanol) and that you are thoroughly boiling your samples to fully denature the proteins, which may help expose some epitopes. However, be aware that this will not reverse the covalent modification by DMF.
-
Control for Epitope Masking: Run a dot blot with your DMF-treated and control lysates to quickly assess if the primary antibody can still detect the protein without the influence of gel electrophoresis and transfer.
Enzymatic Assays
Q: I am seeing a decrease in the activity of my enzyme of interest after treating cells with DMF. Is this a real biological effect or interference?
A: DMF is known to inhibit various enzymes, particularly those with catalytically important cysteine residues. Therefore, it is crucial to determine if the observed effect is due to direct inhibition of the enzyme in the assay.
Troubleshooting Logic:
Table 2: Known IC₅₀ Values of DMF for Specific Enzymes
| Enzyme | IC₅₀ Value | Assay Conditions |
| Ubc13 (Ubiquitin-conjugating enzyme) | 10 - 20 µM | In vitro E2 loading assay |
| UbcH7 (Ubiquitin-conjugating enzyme) | < 10 µM | In vitro E2 loading assay |
| RSK2 (Ribosomal S6 Kinase 2) | ~225 µM | In vitro kinase assay (inactive kinase) |
Data sourced from McGuire et al., 2016 and other publications.[5][6][7]
Reporter Gene Assays (e.g., Luciferase)
Q: My luciferase reporter assay is showing altered activity after DMF treatment. How can I be sure this is due to changes in my pathway of interest?
A: DMF is a known activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway.[8] If your reporter construct is regulated by elements responsive to these pathways (e.g., an Antioxidant Response Element for Nrf2), the observed changes could be a direct biological effect. However, direct interference with the luciferase enzyme is also possible.
Troubleshooting Steps:
-
Constitutive Promoter Control: Run a parallel experiment with a reporter construct driven by a constitutive promoter (e.g., CMV or SV40) that is not expected to be regulated by your pathway of interest. If DMF affects the activity of this control reporter, it suggests interference with the luciferase enzyme or general transcriptional/translational machinery.
-
Cell-Free Luciferase Assay: Add DMF directly to a reaction containing purified luciferase enzyme and its substrate. A decrease in light output would indicate direct enzyme inhibition.
-
Orthogonal Assay: Validate your findings using a different type of assay that measures the same biological endpoint, such as qPCR to measure the mRNA levels of the endogenous gene regulated by your pathway of interest.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by DMF, which can help in interpreting results from reporter gene assays and other functional assays.
Nrf2 Signaling Pathway Activation by DMF
NF-κB Signaling Pathway Inhibition by DMF
Detailed Experimental Protocols
Protocol 1: Acetone Precipitation to Remove DMF from Protein Samples
This protocol is suitable for removing DMF and other small molecules from protein samples, and for concentrating dilute samples. Be aware that this method can denature proteins.
Materials:
-
Ice-cold (-20°C) acetone
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of ≥13,000 x g
Procedure:
-
Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Vortex thoroughly to mix and incubate the tube for 60 minutes at -20°C to allow proteins to precipitate.
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, which contains the DMF and other small molecules. Be careful not to disturb the protein pellet at the bottom of the tube.
-
Allow the pellet to air-dry at room temperature for 5-10 minutes to evaporate any residual acetone. Do not over-dry the pellet, as it may become difficult to resuspend.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream assay.
Protocol 2: Dialysis for Buffer Exchange and DMF Removal
Dialysis is a gentler method for removing small molecules like DMF while preserving protein structure and function.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 3.5-10 kDa.
-
A large volume of dialysis buffer (at least 200-500 times the sample volume).
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed tubing/cassette into a beaker containing the dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C for complete removal of DMF. A total of three buffer changes is recommended for efficient removal.[9]
-
Recover the sample from the dialysis tubing/cassette. The sample is now in the new buffer and free of DMF.
Protocol 3: Control Experiment to Test for DMF Interference
This protocol helps determine if DMF is directly interfering with your assay.
Procedure:
-
Prepare a Standard: Use a known amount of a purified standard for your assay (e.g., a recombinant protein for an ELISA, a purified enzyme for an activity assay).
-
Create a DMF Dilution Series: Prepare a series of DMF concentrations in the same buffer as your assay, ranging from below to above the concentration present in your experimental samples.
-
Spike the Standard: Add the different concentrations of DMF directly to aliquots of your purified standard.
-
Run the Assay: Perform your biochemical assay on the DMF-spiked standards alongside a non-spiked control.
-
Analyze the Results: A dose-dependent change in the signal with increasing DMF concentration indicates direct interference with the assay components. No change suggests that the effect you see in your cell-based experiments is likely a true biological effect.
References
- 1. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 5. This compound blocks pro-inflammatory cytokine production via inhibition of TLR induced M1 and K63 ubiquitin chain formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 9. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Strategies for Reducing Side Effects of Dimethyl Fumarate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side effects encountered during in vivo studies with dimethyl fumarate (DMF). The information is presented in a question-and-answer format to directly address specific issues researchers may face.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Gastrointestinal (GI) Side Effects
Question 1: My animals are experiencing significant weight loss, diarrhea, and reduced food intake after DMF administration. How can I mitigate these gastrointestinal side effects?
Answer: Gastrointestinal disturbances are a common side effect of DMF treatment in animal models. Here are several strategies you can employ to reduce their severity:
-
Dose Titration: Instead of starting with the final therapeutic dose, a gradual dose escalation can allow the animals to acclimate to the compound. A slow titration schedule has been suggested as a useful management strategy for reducing the incidence and/or severity of GI adverse events.
-
Administration with a High-Fat Diet: Co-administration of DMF with food, particularly a high-fat meal, has been shown to reduce the incidence and severity of GI side effects.[1] The presence of lipids in the stomach can slow gastric emptying and reduce the local concentration of DMF, thereby minimizing irritation.
-
Formulation: While less common in preclinical research, consider the formulation of DMF. Enteric-coated formulations are used in clinical settings to bypass the stomach and release DMF in the small intestine, reducing gastric irritation.[2]
Question 2: What is a recommended protocol for a dose titration study to minimize GI side effects in rodents?
Answer: A typical dose titration protocol in mice or rats might involve the following steps:
-
Starting Dose: Begin with a low dose, for example, 25% of the target therapeutic dose, for the first 3-4 days.
-
Incremental Increases: Increase the dose by 25% every 3-4 days until the target dose is reached.
-
Monitoring: Throughout the titration period, closely monitor the animals for clinical signs of GI distress, including weight loss, diarrhea (fecal consistency scoring), and changes in food and water intake.
-
Adjustment: If significant side effects are observed, consider maintaining the current dose for a longer period or reducing it to the previously tolerated level before attempting to increase it again.
Question 3: How can I quantitatively assess gastrointestinal toxicity in my animal model?
Answer: A comprehensive assessment of GI toxicity should include both clinical and histopathological evaluations.
-
Clinical Scoring: A daily "disease activity index" (DAI) can be calculated based on weight loss, stool consistency, and the presence of blood in the stool.
-
Histopathological Analysis: At the end of the study, the gastrointestinal tract should be collected for histopathological examination. A scoring system can be used to quantify the degree of inflammation, epithelial damage, and other pathological changes.[3][4][5]
Flushing
Question 4: I've observed reddening of the ears and skin in my animals after DMF administration. How can I reduce this flushing response?
Answer: Flushing is a known side effect of DMF, mediated by the activation of the HCAR2 receptor and subsequent prostaglandin release.[6] Here are strategies to mitigate it:
-
Co-administration with Aspirin: Pre-treatment with a non-steroidal anti-inflammatory drug (NSAID) like aspirin can significantly reduce the incidence and severity of flushing.[6][7] Aspirin inhibits the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.
-
Dose Titration: As with GI side effects, a gradual increase in the DMF dose may help to reduce the severity of the flushing response.
Question 5: What is a suitable protocol for administering aspirin to reduce flushing in a mouse model?
Answer: Based on clinical practice and preclinical evidence, the following protocol can be adapted for mouse studies:
-
Aspirin Dose: A common dose of aspirin for this purpose is 10-20 mg/kg.
-
Timing: Administer aspirin via oral gavage 30 minutes before DMF administration.
-
Vehicle Control: Include a control group that receives the vehicle for aspirin followed by DMF to isolate the effect of aspirin.
-
Assessment: Flushing can be quantified by measuring changes in cutaneous blood flow using Laser Doppler Flowmetry or by visual scoring of erythema.[2][8][9][10]
Lymphopenia
Question 6: I am concerned about the potential for lymphopenia in my long-term DMF study. How should I monitor for this and what are the implications?
Answer: DMF can cause a reduction in absolute lymphocyte counts (ALCs).[11][12] Regular monitoring is crucial, especially in chronic studies.
-
Monitoring Schedule: Collect peripheral blood samples for complete blood counts (CBCs) with differentials before the start of the study to establish a baseline. Continue monitoring at regular intervals (e.g., monthly) throughout the study.
-
Flow Cytometry: For a more detailed analysis, flow cytometry can be used to quantify specific lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells).[13][14][15][16][17]
-
Actionable Thresholds: In clinical settings, dose reduction or discontinuation is considered if ALCs drop below a certain threshold (e.g., <0.5 x 10^9/L) for a sustained period. Similar thresholds can be established for animal studies based on the specific model and research question.
Question 7: What is a basic flow cytometry panel for monitoring major lymphocyte populations in rats?
Answer: A basic panel for assessing lymphocyte populations in rat peripheral blood could include the following markers:
-
Pan-Leukocyte Marker: CD45
-
T-Cell Markers: CD3, CD4, CD8
-
B-Cell Marker: CD45RA or CD19
-
Natural Killer (NK) Cell Marker: CD161
This panel allows for the quantification of total T cells, helper T cells, cytotoxic T cells, B cells, and NK cells.[14][17]
Quantitative Data Summary
Table 1: Dose-Response of this compound on Gastrointestinal Side Effects in Rodents
| Animal Model | DMF Dose (mg/kg/day) | Observation | Reference |
| Rat (DNBS-induced colitis model) | 30 and 100 | Significantly reduced weight loss and hemorrhagic diarrhea. | [18][19] |
| Mouse (EAE model) | 7.5 | Significantly reduced disease severity, with initial pro-inflammatory response in mesenteric lymph nodes followed by an anti-inflammatory response. | [20][21] |
Table 2: Effect of this compound on Lymphocyte Counts in Rodents
| Animal Model | DMF Dose (mg/kg/day) | Observation | Reference |
| Rat (EAN model) | 45 (twice daily) | Significant reduction in inflammatory infiltrates in sciatic nerves. | |
| Clinical Studies (Human) | 240 (twice daily) | Mean lymphocyte counts decreased by ~30% in the first year and then plateaued. | [22] |
| Clinical Studies (Human) | 240 (twice daily) | Global reduction in numbers of circulating functional lymphocyte subsets. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Side Effects
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
DMF Administration: Administer DMF or vehicle daily via oral gavage.
-
Clinical Assessment (Daily):
-
Body Weight: Record the body weight of each animal.
-
Stool Consistency: Score on a scale of 0-3 (0=normal, 1=soft, 2=very soft, 3=diarrhea).
-
General Health: Observe for signs of distress, lethargy, or piloerection.
-
-
Histopathological Assessment (End of Study):
-
Euthanize animals and collect the entire gastrointestinal tract.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score sections of the stomach, duodenum, jejunum, ileum, and colon for inflammation, epithelial injury, and architectural changes using a validated scoring system.[3][4][5]
-
Protocol 2: Monitoring Lymphocyte Counts by Flow Cytometry
-
Animal Model: Wistar rats (250-300g).
-
Blood Collection: Collect 100-200 µL of peripheral blood from the tail vein into EDTA-containing tubes at baseline and at specified time points during the study.
-
Staining:
-
Aliquot 50 µL of whole blood into a flow cytometry tube.
-
Add a cocktail of fluorescently-conjugated antibodies (e.g., CD45-PerCP, CD3-FITC, CD4-PE, CD8-APC).
-
Incubate for 30 minutes at 4°C in the dark.
-
Lyse red blood cells using a commercial lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cell pellet in a suitable buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, and then on CD45+ cells.
-
Quantify the percentages of CD3+, CD4+, and CD8+ T-cell subsets.
-
Signaling Pathways and Experimental Workflows
Caption: Nrf2 Signaling Pathway Activation by DMF.
References
- 1. Consensus Management of Gastrointestinal Events Associated with Delayed-Release this compound: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laser Doppler flowmetry, a reliable technique for measuring pharmacologically induced changes in cutaneous blood flow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Aspirin Pretreatment or Slow Dose Titration on Flushing and Gastrointestinal Events in Healthy Volunteers Receiving Delayed-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Review of Efficacy and Practical Management Strategies for Common Adverse Events in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laser Doppler measurement of cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser doppler flowmetry. A new non-invasive measurement of microcirculation in intensive care? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laser Doppler flowmetry for determining changes in cutaneous blood flow following intradermal injection of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound (Tecfidera™) on lymphocyte counts: A potential contributor to progressive multifocal leukoencephalopathy risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometric analysis of peripheral blood lymphocyte subset light scatter characteristics as a means of monitoring the development of rat small bowel allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. Development of a high-color flow cytometry panel for immunologic analysis of tissue injury and reconstruction in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Reduces Inflammatory Responses in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 20. This compound modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterizing absolute lymphocyte count profiles in this compound–treated patients with MS: Patient management considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of this compound on lymphocytes in RRMS: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethyl Fumarate (DMF) Treatment for Nrf2 Activation
Welcome to the technical support center for researchers utilizing dimethyl fumarate (DMF) to study the Nrf2 signaling pathway. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to help you optimize your experiments for maximal and reproducible Nrf2 activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DMF activates the Nrf2 pathway?
A1: this compound (DMF) is an electrophilic compound that activates the Nrf2 pathway primarily by interacting with Keap1 (Kelch-like ECH-associated protein 1), the main negative regulator of Nrf2.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[2][3] DMF modifies specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4][5] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[1][2] A secondary, indirect mechanism involves the initial depletion of intracellular glutathione (GSH), which can create a transient oxidative stress signal that also promotes Nrf2 activation.[6]
Q2: What is a recommended starting concentration and treatment duration for DMF in in vitro experiments?
A2: The optimal concentration and duration are highly cell-type dependent. However, a common starting point for many cell lines is 10-30 µM of DMF for a duration of 4 to 8 hours .[4][7][8] Studies have shown that Nrf2 target gene expression, such as HMOX1 and NQO1, can be significantly upregulated as early as 4-6 hours after treatment.[4][7] It is critical to perform a dose-response and time-course experiment for your specific cell model to determine the optimal conditions that maximize Nrf2 activation without inducing significant cytotoxicity.[4]
Q3: What are the most common methods to measure Nrf2 activation?
A3: Nrf2 activation is a multi-step process, and different assays can be used to measure various stages:
-
Nrf2 Nuclear Translocation: Visualized by immunofluorescence microscopy or quantified by Western blot analysis of nuclear and cytoplasmic fractions.[4]
-
Nrf2 Target Gene mRNA Expression: Measured by quantitative real-time PCR (qRT-PCR) for key Nrf2 target genes like NQO1, HMOX1, GCLC, and GCLM.[7][9]
-
Nrf2 Target Protein Expression: Quantified by Western blot analysis for proteins such as NQO1 and HO-1.[4]
-
Nrf2-ARE Binding Activity: Assessed using an ELISA-based transcription factor activity assay, which measures the binding of active Nrf2 from nuclear extracts to an immobilized DNA sequence containing the ARE consensus site.[3][10]
-
ARE-Reporter Gene Assays: Measured in cell lines stably expressing a reporter gene (e.g., luciferase) under the control of an ARE promoter.[2][11]
Q4: Should I use DMF or its primary metabolite, monomethyl fumarate (MMF), in my experiments?
A4: The choice depends on your experimental goals. In vitro, DMF is often a more potent and rapid inducer of the Nrf2 pathway compared to MMF.[12][13] However, in vivo, DMF is quickly converted to MMF. While some studies suggest DMF and MMF can have similar neuroprotective effects in vivo, their mechanisms may differ.[13] DMF can deplete cellular glutathione (GSH) more significantly than MMF, which can be a confounding factor leading to cytotoxicity.[5][13] If your goal is to model the systemic effects after oral administration, MMF may be more relevant. For direct, potent activation in cell culture, DMF is commonly used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: No significant Nrf2 activation is observed after DMF treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration/Duration | Perform a dose-response study (e.g., 1, 5, 10, 25, 50 µM) and a time-course study (e.g., 2, 4, 6, 8, 12, 24 hours) to find the optimal conditions for your specific cell type. |
| Incorrect Measurement Endpoint | Nrf2 activation is primarily regulated by protein stabilization, not increased transcription.[4][14] Therefore, measuring NFE2L2 (the gene for Nrf2) mRNA is not a reliable indicator of activation. Focus on Nrf2 protein levels (especially in the nucleus) and the mRNA/protein levels of its downstream targets (NQO1, HMOX1).[4][9] |
| Cell Line Insensitivity | Some cell lines may be less responsive. Confirm pathway integrity with a known Nrf2 activator, such as sulforaphane. |
| Reagent Instability | Prepare fresh DMF stock solutions in DMSO and dilute them in culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: High levels of cytotoxicity or cell death are observed.
| Possible Cause | Suggested Solution |
| DMF Concentration is Too High | High concentrations of DMF (>25-50 µM, depending on the cell type) can induce excessive oxidative stress, GSH depletion, and cytotoxicity.[15] This can paradoxically lead to a decrease in Nrf2 nuclear translocation.[15] Reduce the DMF concentration and re-run the experiment. |
| Prolonged Treatment Duration | Continuous exposure to DMF can be toxic. For longer-term studies, consider a shorter initial treatment (e.g., 4-6 hours), followed by removal of the DMF-containing medium and incubation in fresh medium. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment, as stressed cells are more susceptible to DMF-induced toxicity. |
| Excessive GSH Depletion | DMF's mechanism involves reacting with thiols, including GSH.[5] While this contributes to Nrf2 activation, excessive depletion is cytotoxic. If cytotoxicity is masking the desired effect, lower the DMF concentration. |
Quantitative Data from Literature
The following tables summarize effective DMF concentrations and treatment durations reported in various studies.
Table 1: In Vitro Studies
| Cell Type | Concentration | Duration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Human Retinal Endothelial Cells (HREC) | 10 µM, 50 µM | 6 hours | Increased total Nrf2 and HO-1 protein; Nrf2 nuclear translocation. | [4] |
| N27 Rat Dopaminergic Cells | 20 µM | 4-24 hours | Upregulation of Hmox1 and Nqo1 mRNA starting at 4h. | [7] |
| SH-SY5Y Human Neuroblastoma Cells | 30 µM | 24 hours | Upregulation of Nrf2 protein levels. | [8] |
| Primary Microglia | 20 µM | 2-6 hours | Attenuation of pro-inflammatory marker induction. |[14] |
Table 2: In Vivo Studies
| Model | Dosage | Duration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Multiple Sclerosis Patients | 240 mg, twice daily | 4-6 weeks | Peak mRNA expression of Nrf2 target genes (NQO1, AKR1C1) in PBMCs. | [9][16][17] |
| Mice (Parkinson's Model) | 100 mg/kg, oral gavage | 4 hours | Increased Nrf2 protein and target gene mRNA (Nqo1, Hmox1) in the brain. | [14] |
| Mice (MPTP Model) | 100 mg/kg, oral gavage | 6 hours (post-final dose) | Upregulation of Nrf2 target genes in the ventral midbrain. |[13] |
Visualizations: Pathways and Workflows
Nrf2 Signaling Pathway Activation by DMF
Caption: Mechanism of DMF-induced Nrf2 pathway activation.
General Experimental Workflow
Caption: A typical workflow for an in vitro DMF treatment experiment.
Troubleshooting Logic: No Nrf2 Activation
Caption: A decision tree for troubleshooting lack of Nrf2 activation.
Detailed Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
This protocol allows for the semi-quantitative analysis of Nrf2 protein levels in cytoplasmic and nuclear fractions.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Cytoplasmic Extraction Buffer (e.g., NE-PER kit or buffer with 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease inhibitors)
-
Nuclear Extraction Buffer (e.g., NE-PER kit or buffer with 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or anti-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Harvest:
-
Culture and treat cells with DMF as determined by your dose-response/time-course experiment.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in 100 µL of ice-cold Cytoplasmic Extraction Buffer.
-
Vortex vigorously for 15 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (this is the cytoplasmic fraction) and transfer to a new pre-chilled tube.
-
-
Nuclear Extraction:
-
Resuspend the remaining pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Vortex for 15 seconds every 10 minutes, for a total of 40 minutes, on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (this is the nuclear fraction).
-
-
Quantification and Immunoblotting:
-
Determine the protein concentration of both fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop with chemiluminescent substrate and image the blot. An increase in the Nrf2 signal in the Lamin B1-positive nuclear fraction indicates activation.
-
Protocol 2: qRT-PCR for Nrf2 Target Gene Expression
This protocol quantifies the change in mRNA levels of Nrf2 target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (NQO1, HMOX1, etc.) and a housekeeping gene (GAPDH, ACTB, etc.)
-
qPCR instrument
Methodology:
-
Cell Treatment and RNA Extraction:
-
Culture, treat, and harvest cells as described above.
-
Extract total RNA from the cell pellet according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method. The results should be expressed as the fold change in target gene expression in DMF-treated samples relative to vehicle-treated controls, normalized to the housekeeping gene.[9] A significant increase indicates Nrf2 pathway activation.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release this compound in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing the NRF2 Activator this compound as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NRF2 pathway as potential biomarker for this compound treatment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity and Stability of Commercially Sourced Dimethyl Fumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity and stability of commercially sourced dimethyl fumarate (DMF). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The most common and reliable methods for determining the purity of DMF are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] Differential Scanning Calorimetry (DSC) can also be used as a complementary method to verify the purity of reference standards.[5][6]
Q2: What are the expected impurities in commercially sourced this compound?
A2: The primary impurities found in DMF drug substance are its degradation products: monomethyl fumarate (MMF) and fumaric acid.[7][8] These are also human metabolites of DMF.[7] Other potential impurities could include residual solvents from the manufacturing process.
Q3: How stable is this compound under typical laboratory conditions?
A3: this compound is susceptible to degradation, particularly through hydrolysis. It is highly susceptible to hydrolysis under both acidic and alkaline conditions.[9][10][11] It is relatively more stable under neutral, oxidative, and thermal stress conditions.[1][12] Forced degradation studies have shown significant degradation when refluxed in 0.1 N HCl.[1]
Q4: What is a suitable solvent for preparing this compound solutions for analysis?
A4: For RP-HPLC analysis, a common diluent is a mixture of acetonitrile and a buffer, such as a phosphate buffer with a pH of 6.8, often in a 50:50 v/v ratio.[1][2] Methanol is also used to dissolve the initial stock solution.[1] For GC-MS analysis, ethyl acetate has been shown to be an effective extraction solvent.[13]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase composition or pH- Column degradation- Sample overload | - Optimize the mobile phase ratio (e.g., buffer:acetonitrile).[2]- Ensure the mobile phase pH is appropriate for the analytes.- Use a new or validated column.- Reduce the sample concentration. |
| Inconsistent retention times | - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.[2][12]- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Presence of unexpected peaks | - Contamination of the sample, solvent, or HPLC system- Degradation of the sample | - Use high-purity solvents and reagents.- Prepare fresh samples and standards.- Perform a blank injection to identify system peaks.- Confirm the identity of unexpected peaks using a mass spectrometer if available. |
| Low signal intensity | - Incorrect detection wavelength- Low sample concentration- Detector malfunction | - Set the UV detector to the maximum absorbance wavelength for DMF, which is around 210 nm.[1][2]- Increase the sample concentration within the linear range of the method.- Check the detector lamp and perform system diagnostics. |
Sample Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing purity of DMF standard over time | - Hydrolysis of DMF in solution | - Prepare fresh standard solutions daily.- Store stock solutions at low temperatures (e.g., 2-8 °C) and protect from light.- Avoid using acidic or basic diluents for long-term storage. |
| Appearance of degradation products in freshly prepared samples | - Use of non-neutral pH solvents- High temperature during sample preparation | - Use a neutral pH diluent for sample preparation.- Avoid heating DMF solutions unless performing forced degradation studies.[1] |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound and its primary impurities.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent[2][12] |
| Mobile Phase | Acetonitrile and 0.1% Ortho-phosphoric acid in water (55:45 v/v)[8] or Acetonitrile and Potassium Dihydrogen Phosphate Buffer pH 6.8 (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[2][9] |
| Column Temperature | 35 °C[2][12] |
| Detection Wavelength | 210 nm[1][2] |
| Injection Volume | 10-20 µL |
2. Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.
-
Prepare working standards by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-150 µg/mL).[9]
3. Sample Preparation:
-
Accurately weigh a quantity of the commercially sourced this compound and prepare a stock solution in the same manner as the standard.
-
Dilute the sample stock solution with the mobile phase to a concentration within the working range of the standards.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the reference standards for this compound, monomethyl fumarate, and fumaric acid.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample to that of the standard. The percentage of impurities can be determined by area normalization.
Protocol 2: Forced Degradation Study
This protocol is used to assess the stability of this compound under various stress conditions.
1. Acid Hydrolysis:
- Dissolve a known amount of DMF in 0.1 N HCl and reflux at 80°C for 1 hour.[1]
- Neutralize the solution with 0.1 N NaOH.
- Dilute with mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- Dissolve a known amount of DMF in 0.1 N NaOH and reflux at 80°C for 1 hour.[1]
- Neutralize the solution with 0.1 N HCl.
- Dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve a known amount of DMF in a solution of 3% hydrogen peroxide and keep at room temperature for a specified duration.
- Dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
- Expose a solid sample of DMF to dry heat (e.g., 105°C) for a specified duration.[1]
- Dissolve the sample in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
- Expose a solution of DMF to UV light (e.g., 254 nm) for a specified duration.
- Dilute with mobile phase for HPLC analysis.
Data Presentation
Table 1: Typical Chromatographic Parameters for DMF Purity Analysis
| Parameter | Value | Reference |
| Retention Time (DMF) | ~3.3 - 3.5 min | [1][2] |
| Linearity Range | 10 - 150 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [2][9] |
| Limit of Detection (LOD) | Varies by method | |
| Limit of Quantitation (LOQ) | Varies by method |
Table 2: Stability Profile of this compound under Forced Degradation
| Stress Condition | Observation | Reference |
| Acidic (0.1 N HCl, 80°C) | Significant degradation observed | [1][9] |
| Alkaline (0.1 N NaOH, 80°C) | Significant degradation observed | [9] |
| Oxidative (3% H₂O₂) | Stable | [1][12] |
| Thermal (105°C) | Stable | [1][12] |
| Photolytic | Generally stable | [9] |
Visualizations
References
- 1. jetir.org [jetir.org]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Gas-chromatography-mass spectrometry analysis of this compound in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tga.gov.au [tga.gov.au]
- 8. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of this compound in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability indicating RP-HPLC method for determination of this compound in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of dimethyl fumarate and monomethyl fumarate in vitro
A deep dive into the molecular mechanisms and cellular effects of dimethyl fumarate (DMF) and its primary active metabolite, monomethyl fumarate (MMF), reveals distinct in vitro efficacy profiles. While both compounds are central to the therapeutic effects of fumarate-based drugs, their actions at the cellular level are not identical. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a prodrug that is rapidly converted to monomethyl fumarate by esterases in the body.[1] For years, it was believed that MMF was solely responsible for the therapeutic effects. However, emerging in vitro evidence highlights that DMF possesses unique biochemical properties and biological activities that are not shared by MMF.[2][3] This comparison guide will dissect these differences, focusing on their impact on key cellular pathways, including the activation of the antioxidant Nrf2 pathway, modulation of cellular glutathione levels, and influence on inflammatory responses.
Key Mechanistic Differences at a Glance
| Feature | This compound (DMF) | Monomethyl Fumarate (MMF) |
| Nrf2 Activation | Potent activator | Less potent activator[4][5] |
| Glutathione (GSH) Depletion | Causes acute and significant depletion[5][6] | Does not cause acute depletion[5][6] |
| NF-κB Inhibition | Directly inhibits NF-κB activity[7] | Less effective at inhibiting NF-κB[7] |
| Cytokine Reduction | Reduces production of pro-inflammatory cytokines[7] | Limited effect on cytokine production[7] |
Nrf2 Signaling Pathway Activation
A primary mechanism of action for both DMF and MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1] However, in vitro studies demonstrate that DMF is a more robust activator of this pathway compared to MMF.[5] This is attributed to DMF's ability to directly modify cysteine residues on Keap1, the primary negative regulator of Nrf2.[2] This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes.
Figure 1: Differential activation of the Nrf2 signaling pathway by DMF and MMF.
Comparative Data on Nrf2 Target Gene Expression
The differential ability of DMF and MMF to activate the Nrf2 pathway is reflected in the expression levels of Nrf2 target genes. In primary human astrocytes, DMF generally induces a more robust transcriptional response of genes such as NQO1, HMOX1, GCLC, and SRXN1, particularly at higher concentrations, when compared to an equivalent amount of monoethyl fumarate (MEF), a close analog of MMF.[3]
| Gene Target | Concentration | Fold Change vs. Control (DMF) | Fold Change vs. Control (MEF) |
| NQO1 | 6 µg/mL | ~12-fold | ~4-fold |
| HMOX1 | 6 µg/mL | ~100-fold | ~30-fold |
| GCLC | 6 µg/mL | ~8-fold | ~3-fold |
| SRXN1 | 6 µg/mL | ~14-fold | ~5-fold |
| Data adapted from Brennan et al., PLOS One, 2015.[6] |
Glutathione (GSH) Depletion and Recovery
A striking difference between DMF and MMF lies in their effect on cellular glutathione (GSH), a key antioxidant. DMF causes a rapid and significant depletion of intracellular GSH levels shortly after administration in vitro.[5][6] In contrast, MMF (and MEF) does not induce this acute GSH depletion.[3][6] Interestingly, following the initial depletion by DMF, GSH levels not only recover but often rise above baseline levels at later time points (e.g., 24 hours).[2][6] This is thought to be a compensatory response potentially mediated by the Nrf2-dependent upregulation of GSH biosynthesis.[3] MMF also leads to a modest increase in GSH levels at later time points, but without the initial sharp decline.[6]
Figure 2: Experimental workflow for measuring intracellular and extracellular GSH levels.
Effects on Inflammatory Cytokine Production
The anti-inflammatory properties of fumarates are, in part, attributed to the inhibition of the NF-κB pathway.[1] In vitro studies have demonstrated that DMF, but not MMF, can effectively inhibit NF-κB activity.[7] This leads to a reduction in the production of pro-inflammatory cytokines. For example, in lipopolysaccharide (LPS)-stimulated monocytes, DMF significantly inhibits the production of TNF, IL-6, and IL-10, whereas MMF shows little to no effect.[7]
| Cytokine | Treatment | Inhibition of LPS-induced Production |
| TNF | DMF (10 µM) | Significant Inhibition |
| MMF (10 µM) | No Significant Inhibition | |
| IL-6 | DMF (10 µM) | Significant Inhibition |
| MMF (10 µM) | No Significant Inhibition | |
| IL-10 | DMF (10 µM) | Significant Inhibition |
| MMF (10 µM) | No Significant Inhibition | |
| Data derived from a study on monocytes.[7] |
Experimental Protocols
Nrf2 Target Gene Expression Analysis
Cell Culture and Treatment: Primary human spinal cord astrocytes are cultured in appropriate growth media. Cells are treated in triplicate with various concentrations of DMF, a mixture of MEF salts (as a surrogate for MMF), or a vehicle control (DMSO) for 24 hours.[3][6]
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy 96 plates, Qiagen) following the manufacturer's protocol. The purified RNA is then reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.[3][6]
Real-Time Polymerase Chain Reaction (RT-PCR): The expression of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC, SRXN1) and a housekeeping gene (e.g., GAPDH) is quantified using TaqMan gene expression assays and a real-time PCR system. Reactions typically contain cDNA, primers, and a TaqMan probe. The cycling conditions generally consist of an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.[3][6]
Data Analysis: The comparative CT method (ΔΔCT) is used to calculate the fold change in gene expression relative to the vehicle control, with the housekeeping gene used for normalization.[3][6]
Glutathione (GSH) Analysis
Cell Culture and Treatment: Primary human spinal cord astrocytes are cultured and treated in triplicate with DMF, MEF salts, or a vehicle control (DMSO) for various durations (e.g., 0.5, 1, 6, 12, 24 hours).[3][6]
Sample Collection: For intracellular GSH measurement, the treated cells are harvested and lysed. For extracellular GSH measurement, the culture media is collected.[3][6]
GSH Quantification: Cellular and extracellular GSH levels are measured using a luminescent-based assay (e.g., GSH-Glo™ Glutathione Assay, Promega) according to the manufacturer's protocol. This assay generates a luminescent signal that is proportional to the amount of GSH present.[3][6]
Data Analysis: The total relative luminescence units (RLU) are measured, and the data are typically graphed as means ± standard deviation.[6]
Conclusion
The in vitro data clearly demonstrate that this compound and its metabolite, monomethyl fumarate, are not pharmacologically interchangeable. DMF exhibits a more potent and distinct mechanism of action, characterized by robust Nrf2 activation, acute GSH depletion, and direct anti-inflammatory effects through NF-κB inhibition.[2][3][7] In contrast, MMF is a less potent Nrf2 activator, does not cause acute GSH depletion, and has limited direct effects on inflammatory cytokine production in some in vitro models.[5][6][7] These fundamental differences in their in vitro efficacy profiles are crucial for understanding their therapeutic applications and for the development of future fumarate-based therapies. Researchers should consider these distinct properties when designing experiments and interpreting data related to the biological effects of fumarates.
References
- 1. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Preclinical and Bioequivalence Comparison: Dimethyl Fumarate vs. Tecfidera®
For researchers and drug development professionals, understanding the relationship between a generic active pharmaceutical ingredient (API) and its branded counterpart is critical. This guide provides an objective comparison of dimethyl fumarate (DMF) and its well-known branded formulation, Tecfidera®. In the context of preclinical research, the focus is on the mechanism of action of the active molecule. However, the direct comparison between a generic DMF and Tecfidera® is most appropriately framed through the lens of bioequivalence, which ensures comparable clinical performance.
It is essential to note that Tecfidera® is a specific delayed-release formulation of this compound.[1][2] Preclinical studies investigate the biological effects of the chemical compound this compound itself. Following oral administration, DMF is a prodrug that is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues into its active metabolite, monomethyl fumarate (MMF).[3][4][5][6] Systemic therapeutic effects are therefore exerted by MMF, as DMF is not quantifiable in the plasma.[4][7] Consequently, a comparison between "this compound" and "Tecfidera" in a preclinical or clinical setting revolves around the pharmacokinetics and bioavailability of MMF.[5][6]
Mechanism of Action: The Shared Pathways of DMF/MMF
Preclinical research has elucidated several key signaling pathways through which this compound and its active metabolite, monomethyl fumarate, exert their anti-inflammatory and cytoprotective effects.[8][9] These mechanisms are fundamental to the therapeutic action observed in conditions like multiple sclerosis.[10][11]
The primary mechanisms include:
-
Activation of the Nrf2 Pathway: Both DMF and MMF activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[5][6][12] This pathway is a key cellular defense mechanism against oxidative stress.[7][13] By activating Nrf2, DMF/MMF upregulates the expression of numerous antioxidant and cytoprotective genes.[4][9]
-
Inhibition of the NF-κB Pathway: DMF has been shown to inhibit the pro-inflammatory Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[15]
-
HCAR2 Agonism: MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor.[3][16] Activation of HCAR2 is linked to anti-inflammatory responses.[16]
Caption: Metabolism of this compound (DMF) to its active form, Monomethyl Fumarate (MMF).
Caption: DMF/MMF activates the Nrf2 pathway, leading to antioxidant and cytoprotective effects.
Pharmacokinetic Bioequivalence: The Basis for Comparison
Since preclinical studies focus on the active substance, the direct comparison between branded Tecfidera® and generic this compound formulations is established through bioequivalence studies.[17] The objective of these studies is to demonstrate that the generic product yields a plasma concentration of the active metabolite, MMF, that is statistically comparable to the brand-name product.[18][19]
Experimental Protocol: A Typical Bioequivalence Study
Bioequivalence is typically assessed in a randomized, single-dose, two-way crossover study in healthy adult subjects under fasting conditions.[7][18][19]
-
Study Design: A single-dose, open-label, randomized, two-period, two-sequence, crossover design is commonly employed.[18] A sufficient washout period (e.g., 2-7 days) separates the two treatment periods to ensure complete elimination of the drug.[17][19]
-
Participants: A cohort of healthy male and non-pregnant female subjects is enrolled.[7]
-
Drug Administration: Subjects are randomized to receive either a single dose of the test product (e.g., generic this compound) or the reference product (Tecfidera®). After the washout period, they receive the alternate product.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before and after dosing (e.g., up to 24 hours post-dose) to measure the plasma concentration of MMF.[5][6]
-
Data Analysis: Key pharmacokinetic (PK) parameters are calculated for MMF, including:
-
Cmax: Maximum observed plasma concentration.
-
AUC0–t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0–inf: The area under the plasma concentration-time curve extrapolated to infinity.
-
Tmax: Time to reach maximum plasma concentration.
-
-
Statistical Evaluation: Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric least-squares mean ratios of the test product to the reference product for Cmax, AUC0–t, and AUC0–inf fall within the pre-defined regulatory limits (typically 80.00% to 125.00%).
Caption: Workflow of a typical two-way crossover bioequivalence study.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize data from a representative bioequivalence study comparing a monomethyl fumarate (MMF) formulation (Bafiertam™) to this compound (Tecfidera®). The goal was to establish that the MMF formulation produced equivalent plasma exposure to Tecfidera®, as MMF is the active moiety for both.[5][6][18]
Table 1: Summary of MMF Pharmacokinetic Parameters
| Parameter | Bafiertam™ (Test) (190 mg MMF) | Tecfidera® (Reference) (240 mg DMF) |
| Tmax (hr), median (range) | ~4.0 | ~2.5 |
| Cmax (ng/mL), mean (SD) | 1040 (451) | 994 (443) |
| AUC0-t (ng·hr/mL), mean (SD) | 2240 (680) | 2320 (700) |
| AUC0-inf (ng·hr/mL), mean (SD) | 2250 (680) | 2340 (700) |
| t½ (hr), mean (SD) | ~0.57 | ~0.57 |
| (Data adapted from representative bioequivalence studies. Values are approximate for illustrative purposes)[7][18] |
Table 2: Statistical Analysis of Bioequivalence
| Parameter | Geometric LS Mean Ratio (%) (Test/Reference) | 90% Confidence Interval | Bioequivalent? |
| Cmax | 104.84% | 95.54% – 115.05% | Yes |
| AUC0-t | 96.80% | 92.18% – 101.64% | Yes |
| AUC0-inf | 96.35% | 91.81% – 101.12% | Yes |
| (Data adapted from a study comparing Bafiertam™ to Tecfidera®)[5][18] |
The results from these studies demonstrate that despite different administered doses of the prodrug (DMF) and active metabolite (MMF), the resulting systemic exposure to the active MMF is equivalent, meeting regulatory standards.[5][6]
Conclusion
In preclinical research, this compound and Tecfidera® are considered interchangeable from a mechanistic standpoint, as studies focus on the biological activity of the active compound and its metabolite, MMF. The key distinction arises in the context of drug formulation and development, where head-to-head comparisons are conducted via bioequivalence studies. These studies have successfully demonstrated that generic formulations of this compound can produce the same concentration of the active metabolite MMF in the bloodstream as Tecfidera®.[17][18] For researchers, this confirms that the vast body of preclinical literature on the Nrf2 and NF-κB pathways is applicable to both branded and bioequivalent generic formulations of this compound.
References
- 1. This compound vs Tecfidera Comparison - Drugs.com [drugs.com]
- 2. mymsaa.org [mymsaa.org]
- 3. This compound: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (this compound) | springermedizin.de [springermedizin.de]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. neurology.org [neurology.org]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Bioavailability of BAFIERTAM™ (Monomethyl Fumarate) and Tecfidera® (this compound) in Healthy Subjects [ctv.veeva.com]
Replicating Dimethyl Fumarate's Immunomodulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key immunomodulatory effects of dimethyl fumarate (DMF), a widely used oral therapy for relapsing-remitting multiple sclerosis (MS). It offers a comparative analysis of DMF's efficacy against other common MS treatments, detailed experimental protocols to replicate seminal research findings, and visualizations of the core signaling pathways involved.
Comparative Efficacy of this compound
Clinical trial data and real-world evidence consistently demonstrate the efficacy of this compound in reducing disease activity in patients with relapsing-remitting multiple sclerosis. The following tables summarize key efficacy endpoints for DMF and its main competitors.
Table 1: Comparison of Annualized Relapse Rates (ARR) for Oral MS Therapies
| Treatment | Annualized Relapse Rate (ARR) | Relative Reduction vs. Placebo | Key Clinical Trials |
| This compound | 0.172 - 0.224 | 44% - 53% | DEFINE, CONFIRM[1] |
| Fingolimod | 0.16 - 0.18 | 54% - 60% | FREEDOMS, FREEDOMS II[2][3] |
| Teriflunomide | 0.32 - 0.37 | 31% - 36% | TEMSO, TOWER[1][3] |
Note: Direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.
Table 2: Comparison of Disability Progression for Oral and Injectable MS Therapies
| Treatment | Reduction in Risk of 3-Month Confirmed Disability Progression vs. Placebo | Key Clinical Trials |
| This compound | 38% (DEFINE), 21% (CONFIRM - not significant) | DEFINE, CONFIRM[1] |
| Fingolimod | 30% | FREEDOMS[2] |
| Teriflunomide | 30% | TEMSO[3] |
| Glatiramer Acetate | Data not directly comparable from pivotal trials | - |
| Interferon Beta-1a | 37% (once weekly), 30% (three times weekly) | AVONEX, REBIF |
Real-world data suggests that this compound and fingolimod have similar effectiveness in reducing relapse rates and are superior to interferon-beta, glatiramer acetate, and teriflunomide[4]. In a German registry study, time to first relapse and annualized relapse rate were significantly lower in patients treated with DMF compared to those on interferons, glatiramer acetate, and teriflunomide[5][6].
Core Signaling Pathways Modulated by this compound
The immunomodulatory effects of DMF are primarily attributed to its interaction with two key intracellular signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Nrf2 Pathway Activation
DMF and its active metabolite, monomethyl fumarate (MMF), activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. DMF/MMF modifies cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular antioxidant defense, which is crucial for protecting neuronal cells from oxidative stress-induced damage, a key pathological feature of MS.[7]
Figure 1: this compound-mediated activation of the Nrf2 antioxidant pathway.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p65/p50 NF-κB dimer. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. DMF has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[8] This contributes to the anti-inflammatory effects observed with DMF treatment.
Figure 2: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Protocols for Replicating Key Findings
To facilitate the replication and further investigation of DMF's immunomodulatory effects, this section provides detailed methodologies for key in vitro experiments.
Experimental Workflow: In Vitro Analysis of DMF Effects
The following diagram illustrates a typical workflow for assessing the impact of DMF on immune and neuronal cells in vitro.
Figure 3: General workflow for in vitro evaluation of this compound.
Protocol 1: Nrf2 Nuclear Translocation Assay by Immunofluorescence
This protocol details the immunofluorescent staining of Nrf2 to visualize its translocation from the cytoplasm to the nucleus upon DMF treatment.[9][10][11][12][13]
Materials:
-
Cells (e.g., neuronal cell line like SH-SY5Y or primary astrocytes)
-
Glass coverslips
-
24-well plate
-
This compound (DMF)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-Nrf2
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of DMF for the appropriate time (e.g., 6-24 hours). Include a vehicle-treated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal (e.g., green fluorescence) with the DAPI signal (blue fluorescence) in the nucleus.
Protocol 2: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
This protocol is for visualizing the inhibition of NF-κB p65 subunit nuclear translocation by DMF.[14][15][16][17]
Materials:
-
Cells (e.g., macrophage cell line like RAW 264.7 or primary microglia)
-
Glass coverslips
-
24-well plate
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (DMF)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with DMF for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 30-60 minutes. Include appropriate controls (untreated, DMF alone, LPS alone).
-
Follow the fixation, permeabilization, blocking, and antibody incubation steps as described in Protocol 1, using the anti-NF-κB p65 primary antibody.
-
Visualize the cells using a fluorescence microscope. Inhibition of NF-κB activation is observed as the retention of the p65 signal (e.g., red fluorescence) in the cytoplasm in DMF-treated cells, compared to its nuclear accumulation in cells treated with the inflammatory stimulus alone.
Protocol 3: T-Cell Differentiation Analysis by Flow Cytometry
This protocol outlines the analysis of T-helper cell differentiation (e.g., Th1, Th2, Th17) in the presence of DMF.[18][19][20][21][22]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
Cytokines for polarizing conditions (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β/IL-6 for Th17)
-
This compound (DMF)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixable viability dye
-
Antibodies for surface markers (e.g., anti-CD3, anti-CD4)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ for Th1, anti-IL-4 for Th2, anti-IL-17A for Th17)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or CD4+ T-cells from whole blood.
-
Culture the cells in the presence of T-cell activation stimuli and polarizing cytokines for 3-5 days. Include different treatment groups: unstimulated, stimulated (no DMF), and stimulated with various concentrations of DMF.
-
For the last 4-6 hours of culture, add a protein transport inhibitor (Brefeldin A or Monensin) to allow intracellular cytokine accumulation.
-
Harvest the cells and stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain for cell surface markers (e.g., CD3, CD4) by incubating with fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating with fluorochrome-conjugated anti-cytokine antibodies.
-
Wash the cells and resuspend in an appropriate buffer for flow cytometry.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+ T-cells expressing specific cytokines to determine the effect of DMF on T-helper cell differentiation.
Protocol 4: Cytokine Profiling using Multiplex Immunoassay
This protocol describes the measurement of multiple cytokines in cell culture supernatants to assess the effect of DMF on their production.[12][17]
Materials:
-
Cell culture supernatants from DMF-treated and control cells
-
Multiplex cytokine immunoassay kit (bead-based, e.g., Luminex)
-
96-well filter plate
-
Wash buffer
-
Detection antibodies
-
Streptavidin-Phycoerythrin (SAPE)
-
Multiplex assay reader (e.g., Luminex instrument)
Procedure:
-
Prepare the multiplex bead solution by vortexing and sonicating.
-
Add the bead solution to a 96-well filter plate.
-
Wash the beads with wash buffer using a vacuum manifold.
-
Add standards and cell culture supernatant samples to the appropriate wells.
-
Incubate the plate on a shaker for the recommended time at room temperature or 4°C, protected from light.
-
Wash the beads three times with wash buffer.
-
Add the detection antibody cocktail to each well and incubate on a shaker.
-
Wash the beads three times.
-
Add SAPE to each well and incubate on a shaker.
-
Wash the beads three times.
-
Resuspend the beads in sheath fluid or assay buffer.
-
Acquire the data on a multiplex assay reader.
-
Analyze the data using the instrument's software to determine the concentrations of different cytokines in the samples. Compare the cytokine profiles of DMF-treated cells to the controls.
References
- 1. Disease-modifying treatments for multiple sclerosis – a review of approved medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Drug Reduces Relapse Rates in Multiple Sclerosis | MDedge [mdedge.com]
- 3. Comparison of efficacy and safety of oral agents for the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effectiveness Research of Disease-Modifying Therapies for the Management of Multiple Sclerosis: Analysis of a Large Health Insurance Claims Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of delayed-release this compound versus interferon, glatiramer acetate, teriflunomide, or fingolimod: results from the German NeuroTransData registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]
- 8. Effects of this compound on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. sage.66557.net [sage.66557.net]
- 19. Distinct T cell signatures define subsets of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Characterization of antigen-specific CD8+ memory T cell subsets in peripheral blood of patients with multiple sclerosis [frontiersin.org]
- 21. T cell subsets in multiple sclerosis: a serial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of treatment on cellular immunophenotype in MS: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of HCAR2 in the therapeutic effects of dimethyl fumarate
A comprehensive analysis of the pivotal role of Hydroxycarboxylic Acid Receptor 2 (HCAR2) in the therapeutic efficacy of dimethyl fumarate (DMF), contrasted with its alternative mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to illuminate the intricate signaling pathways at play.
This compound (DMF), an oral therapeutic approved for relapsing-remitting multiple sclerosis (MS), exerts its immunomodulatory and neuroprotective effects through a multifaceted mechanism. While the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has long been recognized, compelling evidence now points to the indispensable role of the G protein-coupled receptor, HCAR2, also known as GPR109A. This guide dissects the validation of HCAR2 as a key mediator of DMF's therapeutic action and compares it with HCAR2-independent pathways.
The Central Role of HCAR2 in DMF's Efficacy
DMF is rapidly metabolized in the body to its active metabolite, monomethyl fumarate (MMF), which acts as a potent agonist for HCAR2.[1][2] This receptor is expressed on various immune cells, including neutrophils and macrophages, as well as on microglia in the central nervous system.[1][3][4] The activation of HCAR2 by MMF is critical for many of the beneficial effects observed with DMF treatment in preclinical models of MS, such as experimental autoimmune encephalomyelitis (EAE).
Studies utilizing Hcar2 knockout (Hca2–/–) mice have been instrumental in elucidating the necessity of this receptor. In wild-type mice with EAE, DMF treatment significantly reduces neurological deficits, immune cell infiltration into the spinal cord, and demyelination.[1][2][5] However, these protective effects are abrogated in Hca2–/– mice, strongly indicating that HCAR2 is required for the therapeutic efficacy of DMF in this model.[1][2][5]
One of the key HCAR2-dependent effects of DMF is the reduction of neutrophil infiltration into the central nervous system.[1][5] This is achieved by interfering with neutrophil adhesion to endothelial cells and their subsequent chemotaxis.[1]
HCAR2-Independent Mechanisms: The Nrf2 Pathway and Beyond
While the evidence for HCAR2's role is robust, it is crucial to acknowledge that DMF also exerts effects through HCAR2-independent pathways. The most well-characterized of these is the activation of the Nrf2 antioxidant response pathway.[3][6][7][8] DMF and MMF can covalently modify Kelch-like ECH-associated protein 1 (KEAP1), leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.[1][6] Interestingly, the induction of Nrf2 target genes such as Nqo1 and Hmox1 has been shown to be largely independent of HCAR2.[1]
Furthermore, DMF has been reported to inhibit the pro-inflammatory nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which contributes to its anti-inflammatory effects.[3][6] This inhibition can reduce the production of pro-inflammatory cytokines.[6]
The therapeutic effects of DMF are therefore a composite of both HCAR2-dependent and HCAR2-independent mechanisms. While HCAR2 appears to be the primary mediator of the anti-inflammatory effects related to immune cell trafficking in EAE, the Nrf2 pathway contributes to cellular protection against oxidative stress.
Comparative Data: HCAR2-Dependent vs. HCAR2-Independent Effects of DMF
The following tables summarize the quantitative data from key experimental studies, highlighting the differential effects of DMF in the presence and absence of HCAR2.
| Parameter | Wild-Type (WT) Mice + Vehicle | Wild-Type (WT) Mice + DMF | Hca2–/– Mice + Vehicle | Hca2–/– Mice + DMF | Reference |
| Clinical Score (EAE) | High | Significantly Reduced | High | No Significant Reduction | [1][9] |
| Neutrophil Infiltration (CNS) | High | Significantly Reduced | High | No Significant Reduction | [1][5] |
| Inflammatory Cell Infiltrates (Spinal Cord) | High | Reduced | High | No Significant Reduction | [1][5] |
| Demyelination Area (Spinal Cord) | Large | Reduced | Large | No Significant Reduction | [1][5] |
| Nqo1 and Hmox1 Gene Expression | Baseline | Increased | Baseline | Increased | [1] |
Table 1: In Vivo Effects of DMF in EAE Model
| Cell Type | Parameter | Condition | Effect of MMF | HCAR2 Dependence | Reference |
| Neutrophils | Adhesion and Chemotaxis | In vitro | Reduced | Dependent | [1] |
| Microglia | NF-κB Activation | In vitro | Inhibited | Dependent | [4][7] |
| Various Cell Types | Nrf2 Target Gene Expression | In vitro | Increased | Largely Independent | [1] |
Table 2: In Vitro Effects of MMF on Different Cell Types
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpreting the data. Below are outlines of the key experimental protocols.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
-
Induction: EAE is induced in mice, typically C57BL/6J, by immunization with a peptide from myelin oligodendrocyte glycoprotein (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.
-
Treatment: Starting from a designated day post-immunization (e.g., day 3), mice are treated orally with either vehicle or DMF (e.g., 30-50 mg/kg, twice daily).[1][9]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
Flow Cytometry for Immune Cell Quantification in the CNS
-
Tissue Preparation: At a specific time point (e.g., day 17 post-immunization), mice are euthanized, and their spinal cords are harvested. The tissue is mechanically and enzymatically dissociated to create a single-cell suspension.
-
Cell Staining: The cell suspension is stained with fluorescently labeled antibodies specific for different immune cell markers, such as CD45 (pan-leukocyte), Ly-6G (neutrophils), CD4 (T helper cells), CD11b (macrophages/microglia), and CD11c (dendritic cells).[1]
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the number and percentage of different immune cell populations that have infiltrated the spinal cord.
Histological Analysis of Inflammation and Demyelination
-
Tissue Processing: At the end of the experiment, spinal cords are collected, fixed in formalin, and embedded in paraffin.
-
Staining: Sections of the spinal cord are stained with Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates and with Luxol Fast Blue (LFB) to assess the extent of demyelination.
-
Quantification: The number of inflammatory foci and the area of demyelination are quantified using microscopy and image analysis software.
Visualizing the Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: HCAR2-dependent signaling pathway of MMF.
Caption: Experimental workflow for validating HCAR2's role.
Caption: Logical relationship of DMF's mechanisms.
Conclusion
The validation of HCAR2 as a primary therapeutic target of this compound represents a significant advancement in our understanding of this drug's mechanism of action. The convergence of data from in vivo and in vitro studies, particularly those employing Hcar2 knockout models, unequivocally demonstrates that many of the clinically relevant immunomodulatory effects of DMF are mediated through this receptor. However, the pleiotropic nature of DMF, with its concurrent activation of the Nrf2 pathway and inhibition of NF-κB signaling, highlights a complex interplay of HCAR2-dependent and -independent effects. For researchers and drug development professionals, a thorough appreciation of these distinct yet complementary pathways is essential for optimizing current therapeutic strategies and for the rational design of next-generation fumaric acid esters with improved efficacy and side-effect profiles. Future research should continue to dissect the cell-type-specific signaling cascades downstream of HCAR2 and further delineate the relative contributions of each pathway to the overall therapeutic benefit of DMF in various disease contexts.
References
- 1. scispace.com [scispace.com]
- 2. Hydroxycarboxylic acid receptor 2 mediates this compound's protective effect in EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Understanding of the Mechanism of Action for this compound in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet modulates the therapeutic effects of this compound mediated by the immunometabolic neutrophil receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethyl Fumarate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of dimethyl fumarate is paramount for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in a laboratory setting, adhering to best practices and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields meeting EN 166 standards or equivalent.[1]
-
Skin and Body Protection: An impervious clothing, such as a lab coat, and appropriate coveralls.[1][2][3]
-
Respiratory Protection: A suitable respirator should be used when ventilation is inadequate or when handling the powder form to avoid dust inhalation.[2][4]
Always work in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure.[2][5][6] Ensure that eyewash stations and safety showers are readily accessible.[1][4]
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all federal, state, and local environmental regulations.[2][3] It is classified as toxic to aquatic life with long-lasting effects, and its release into the environment must be avoided.[5]
1. Waste Identification and Segregation:
- Clearly label all containers with this compound waste.
- Do not mix this compound waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[5]
- Keep this compound in its original container if possible.[5]
2. Disposal of Unused or Expired this compound:
- Preferred Method: The primary recommendation is to offer surplus and non-recyclable solutions to a licensed disposal company.[5]
- Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7] This should only be performed by a licensed waste disposal facility.
3. Disposal of Contaminated Materials:
- Solid Waste: Items such as contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed container.
- Liquid Waste: Solutions containing this compound should be collected in a properly labeled, sealed, and non-reactive waste container.
- Empty Containers: Handle uncleaned containers as you would the product itself.[5] They should be disposed of as unused product.[5]
4. Spill Management and Cleanup:
- In the event of a spill, evacuate personnel from the immediate area.
- For dry spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][5][6]
- For wet spills, absorb the solution with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
- Prevent spilled material from entering drains or waterways.[2][5][6]
Regulatory and Hazard Information
The following table summarizes key hazard and regulatory information for this compound.
| Parameter | Information |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.[2][5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3][6] |
| RCRA Waste Codes | While not universally listed, consult with your EHS office for appropriate waste codes. One source identifies "F0069" for this compound.[7] |
| Transport Information | UN Number: 3077, Class: 9, Packing Group: III, Proper Shipping Name: ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound). |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. fishersci.nl [fishersci.nl]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Fumarate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Dimethyl Fumarate (DMF), a thorough understanding of handling protocols and personal protective equipment (PPE) is not just a regulatory requirement but a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Summary
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1][2][3][4] It is also harmful if it comes into contact with the skin and may cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is necessary to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment for various levels of protection.
| Protection Level | Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended if splashing is possible.[5][6][7] |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] |
| Skin and Body Protection | Protective clothing, lab coat, impervious clothing | Wear appropriate protective clothing to prevent skin exposure.[4][6][7] Contaminated work clothing should not be allowed out of the workplace.[8] |
| Respiratory Protection | Dust respirator or suitable respirator | In case of brief exposure or low pollution, a respiratory filter may be used.[1] Use in a well-ventilated area or under a fume hood.[6][7] |
Operational Workflow for Handling this compound
To ensure a systematic and safe approach to handling this compound from procurement to disposal, the following workflow should be implemented. This process is designed to minimize risk at every stage of the chemical's lifecycle within the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
